2,5-Dimethyl-4-nitroaniline
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 43207. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2,5-dimethyl-4-nitroaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O2/c1-5-4-8(10(11)12)6(2)3-7(5)9/h3-4H,9H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PJAGNJQUIUEGKP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1[N+](=O)[O-])C)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40188174 | |
| Record name | Aniline, 2,5-dimethyl-4-nitro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40188174 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3460-29-5 | |
| Record name | 2,5-Dimethyl-4-nitrobenzenamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3460-29-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Nitro-2,5-xylidine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003460295 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,5-Dimethyl-4-nitroaniline | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=43207 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Aniline, 2,5-dimethyl-4-nitro- | |
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| URL | https://comptox.epa.gov/dashboard/DTXSID40188174 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-nitro-2,5-xylidine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.020.370 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 4-NITRO-2,5-XYLIDINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8BP5N998ZP | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to 2,5-Dimethyl-4-nitroaniline
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,5-Dimethyl-4-nitroaniline is an aromatic amine derivative with potential applications in various fields, including as an intermediate in the synthesis of dyes, pigments, and potentially pharmacologically active molecules.[1] Its chemical structure, featuring a nitro group and two methyl groups on an aniline backbone, imparts specific chemical and physical properties that are of interest to researchers in organic synthesis and drug discovery. This guide provides a comprehensive overview of the known properties of this compound, including its physicochemical characteristics, toxicological profile, and proposed experimental protocols for its synthesis and analysis.
Chemical and Physical Properties
This compound is a solid at room temperature, typically appearing as a light yellow to brown crystalline powder.[1][2] It is relatively stable but should be stored in a cool, dry, and dark environment under an inert atmosphere to prevent degradation.[2]
Data Presentation: Physicochemical Properties
| Property | Value | Reference(s) |
| IUPAC Name | This compound | [3] |
| CAS Number | 3460-29-5, 3139-05-7 | [4][5] |
| Molecular Formula | C₈H₁₀N₂O₂ | [3] |
| Molecular Weight | 166.18 g/mol | [3] |
| Melting Point | 134-136 °C | [2] |
| Boiling Point | 316 °C | [2] |
| Density | 1.263 g/cm³ | [2] |
| Appearance | Light yellow to brown crystalline solid | [1][2] |
| Solubility | Soluble in organic solvents like ethanol and acetone; less soluble in water.[1] | [1] |
| pKa (Predicted) | 7.70 ± 0.24 | [2] |
| LogP | 2.05 | [4] |
Spectral Properties
No experimentally determined spectral data (¹H NMR, ¹³C NMR, IR, UV-Vis) for this compound were found in the public domain at the time of this report. The following sections provide general expectations for the spectral characteristics of this compound based on its structure and data from similar molecules.
¹H NMR Spectroscopy (Predicted)
The proton NMR spectrum of this compound is expected to show distinct signals for the aromatic protons and the methyl protons. The two aromatic protons will likely appear as singlets due to their substitution pattern. The two methyl groups will also appear as singlets, with their chemical shifts influenced by their position on the aromatic ring. The amine protons may appear as a broad singlet.
¹³C NMR Spectroscopy (Predicted)
The carbon NMR spectrum should display eight distinct signals corresponding to the eight carbon atoms in the molecule. The chemical shifts of the aromatic carbons will be influenced by the electron-donating amino group and the electron-withdrawing nitro group. The two methyl carbons will appear in the aliphatic region of the spectrum.
IR Spectroscopy (Predicted)
The infrared spectrum is expected to show characteristic absorption bands for the N-H stretching of the primary amine (around 3300-3500 cm⁻¹), C-H stretching of the aromatic ring and methyl groups (around 2850-3100 cm⁻¹), N-O stretching of the nitro group (strong bands around 1500-1550 cm⁻¹ and 1300-1360 cm⁻¹), and C=C stretching of the aromatic ring (around 1450-1600 cm⁻¹).
UV-Vis Spectroscopy (Predicted)
The UV-Vis spectrum of this compound in a suitable solvent is expected to exhibit absorption maxima characteristic of nitroaniline derivatives. These compounds typically show a strong absorption band in the UV or near-visible region due to π-π* transitions. The exact wavelength of maximum absorbance will be influenced by the solvent polarity.
Experimental Protocols
The following protocols are proposed based on general methods for the synthesis and analysis of related nitroaniline compounds. They have not been experimentally validated for this compound and should be adapted and optimized as necessary.
Synthesis of this compound
A plausible synthetic route to this compound is the nitration of 2,5-dimethylaniline. The amino group is a strong activating group, and to control the regioselectivity of the nitration and prevent oxidation, it is often protected as an acetanilide before the nitration step, followed by deprotection.
Step 1: Acetylation of 2,5-Dimethylaniline
-
In a round-bottom flask, dissolve 2,5-dimethylaniline in glacial acetic acid.
-
Add acetic anhydride to the solution and reflux the mixture for a specified time to form 2',5'-dimethylacetanilide.
-
Cool the reaction mixture and pour it into ice water to precipitate the product.
-
Filter the solid, wash it with water, and dry it.
Step 2: Nitration of 2',5'-Dimethylacetanilide
-
Suspend the dried 2',5'-dimethylacetanilide in a mixture of concentrated sulfuric acid and nitric acid at a low temperature (e.g., 0-5 °C).
-
Stir the mixture while maintaining the low temperature for a period to allow for the nitration to occur. The nitro group is expected to be directed to the para position relative to the activating acetamido group.
-
Carefully pour the reaction mixture onto crushed ice to precipitate the nitrated product, 4'-nitro-2',5'-dimethylacetanilide.
-
Filter the solid, wash it thoroughly with cold water to remove residual acid, and dry it.
Step 3: Hydrolysis of 4'-Nitro-2',5'-dimethylacetanilide
-
Reflux the 4'-nitro-2',5'-dimethylacetanilide in an acidic or basic solution (e.g., aqueous sulfuric acid or sodium hydroxide) to hydrolyze the acetyl group.
-
After the reaction is complete, cool the mixture and neutralize it to precipitate the final product, this compound.
-
Filter the solid, wash it with water, and dry it.
Purification: Recrystallization
The crude this compound can be purified by recrystallization from a suitable solvent, such as ethanol or a mixture of ethanol and water.
-
Dissolve the crude product in a minimal amount of the hot solvent.
-
If necessary, hot filter the solution to remove any insoluble impurities.
-
Allow the solution to cool slowly to room temperature, and then in an ice bath to induce crystallization.
-
Collect the purified crystals by filtration, wash them with a small amount of cold solvent, and dry them.
Analytical Methodology: High-Performance Liquid Chromatography (HPLC)
A reverse-phase HPLC method can be used for the analysis of this compound.[4]
-
Column: A C18 stationary phase is suitable.
-
Mobile Phase: A mixture of acetonitrile and water with an acidic modifier like phosphoric acid or formic acid can be used.[4] The gradient or isocratic conditions would need to be optimized for baseline separation.
-
Detection: UV detection at a wavelength corresponding to the absorbance maximum of the compound.
Mandatory Visualizations
Caption: Proposed Synthesis Workflow for this compound.
Caption: General Purification Workflow by Recrystallization.
Safety and Toxicology
Substituted nitroanilines should be handled with care as they are potentially toxic. The safety data for this compound is not extensively detailed, but related compounds are known to be harmful if swallowed, in contact with skin, or if inhaled, and can cause skin and eye irritation.[6] As with many aromatic amines, there is a potential for carcinogenicity.[1]
Data Presentation: Toxicological Information
| Hazard Statement | Classification | Reference |
| Harmful if swallowed | Acute toxicity, oral | [7] |
| Harmful in contact with skin | Acute toxicity, dermal | [7] |
| Harmful if inhaled | Acute toxicity, inhalation | [7] |
| Causes skin irritation | Skin corrosion/irritation | [7] |
| Causes serious eye irritation | Serious eye damage/eye irritation | [7] |
| May cause respiratory irritation | Specific target organ toxicity | [7] |
Appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated fume hood.
Biological Activity and Signaling Pathways
No specific information regarding the biological activity or involvement in signaling pathways of this compound was found in the public domain at the time of this report. The following is a general overview for the class of nitroaromatic compounds.
Nitroaromatic compounds, in general, are known to have a wide range of biological activities. The nitro group is a strong electron-withdrawing group and can be reduced in biological systems to form reactive intermediates such as nitroso and hydroxylamino derivatives. These reactive species can interact with cellular macromolecules, including proteins and DNA, leading to various biological effects, including cytotoxicity and genotoxicity.
The biological activity of nitroanilines can be influenced by the substitution pattern on the aromatic ring. The presence and position of methyl groups, as in this compound, can affect the molecule's lipophilicity, steric properties, and electronic distribution, which in turn can modulate its interaction with biological targets.
Given the lack of specific data, any investigation into the biological effects of this compound would require initial in vitro and in vivo screening to assess its potential pharmacological or toxicological profile.
Conclusion
This compound is a chemical compound with defined physicochemical properties but limited publicly available data on its spectral characteristics, detailed synthetic protocols, and biological activity. This guide provides a summary of the existing information and outlines plausible experimental approaches for its synthesis and analysis. Further research is needed to fully characterize this molecule and explore its potential applications in various scientific and industrial fields. Researchers and drug development professionals are encouraged to use this guide as a starting point for their investigations, while exercising appropriate caution due to the potential hazards associated with this class of compounds.
References
- 1. solubilityofthings.com [solubilityofthings.com]
- 2. This compound CAS#: 3139-05-7 [m.chemicalbook.com]
- 3. 3460-29-5 | this compound - AiFChem [aifchem.com]
- 4. Aniline, 2,5-dimethyl-4-nitro- | SIELC Technologies [sielc.com]
- 5. scbt.com [scbt.com]
- 6. fishersci.com [fishersci.com]
- 7. This compound | 3460-29-5 | DAA46029 [biosynth.com]
An In-Depth Technical Guide to 2,5-Dimethyl-4-nitroaniline (CAS: 3460-29-5)
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,5-Dimethyl-4-nitroaniline, with the CAS number 3460-29-5, is an aromatic amine that serves as a valuable intermediate in organic synthesis. Its molecular structure, featuring a nitro group and two methyl groups on an aniline backbone, imparts specific chemical reactivity that makes it a useful building block for the synthesis of a variety of more complex molecules. This technical guide provides a comprehensive overview of this compound, including its physicochemical properties, synthesis and analytical methodologies, and its applications, particularly in the context of dye manufacturing and as a potential precursor in pharmaceutical development. The document is intended to be a resource for researchers and professionals in chemistry and drug discovery.
Physicochemical Properties
This compound is a solid at room temperature, typically appearing as a crystalline powder.[1] Its solubility profile is characteristic of many nitroaniline compounds, showing good solubility in organic solvents and limited solubility in water.[1]
| Property | Value | Reference |
| CAS Number | 3460-29-5 | [2] |
| Molecular Formula | C₈H₁₀N₂O₂ | [2] |
| Molecular Weight | 166.18 g/mol | [2] |
| Melting Point | 135 °C | [2] |
| Appearance | Light yellow to brown crystalline solid | [1] |
| Solubility | Soluble in ethanol and acetone; less soluble in water. | [1] |
| InChI Key | PJAGNJQUIUEGKP-UHFFFAOYSA-N |
Synthesis of this compound
The synthesis of this compound typically proceeds through the nitration of 2,5-dimethylaniline. A common challenge in the direct nitration of anilines is the potential for oxidation of the amino group and the formation of undesired isomers. To circumvent this, a multi-step synthesis involving the protection of the amine group is often employed.
Experimental Protocol: Synthesis via Acetanilide Intermediate
This protocol is based on established methods for the nitration of substituted anilines.[3]
Step 1: Acetylation of 2,5-Dimethylaniline
-
In a round-bottom flask, dissolve 2,5-dimethylaniline in glacial acetic acid.
-
Slowly add acetic anhydride to the solution while stirring.
-
Heat the mixture under reflux for a specified period to ensure complete reaction.
-
Cool the reaction mixture and pour it into ice-water to precipitate the N-acetyl-2,5-dimethylaniline (2,5-dimethylacetanilide).
-
Filter the precipitate, wash with cold water, and dry. Recrystallization from an appropriate solvent (e.g., ethanol/water) can be performed for purification.
Step 2: Nitration of N-acetyl-2,5-dimethylaniline
-
To a cooled solution of the N-acetyl-2,5-dimethylaniline in concentrated sulfuric acid, slowly add a nitrating mixture (a combination of concentrated nitric acid and concentrated sulfuric acid) while maintaining a low temperature (typically 0-5 °C) with an ice bath.
-
After the addition is complete, allow the reaction to stir at a low temperature for a period of time.
-
Pour the reaction mixture onto crushed ice to precipitate the nitrated product, N-(2,5-dimethyl-4-nitrophenyl)acetamide.
-
Filter the product, wash thoroughly with cold water to remove residual acid, and dry.
Step 3: Hydrolysis of the N-acetyl Group
-
Suspend the N-(2,5-dimethyl-4-nitrophenyl)acetamide in an aqueous solution of a strong acid (e.g., sulfuric acid) or base (e.g., sodium hydroxide).
-
Heat the mixture under reflux until the hydrolysis of the amide is complete.
-
Cool the solution and neutralize it to precipitate the final product, this compound.
-
Filter the solid, wash with water, and dry. The crude product can be purified by recrystallization.
References
An In-Depth Technical Guide to the Molecular Structure of 2,5-Dimethyl-4-nitroaniline
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,5-Dimethyl-4-nitroaniline, a substituted aromatic amine, is a compound of significant interest in various chemical and pharmaceutical research fields. Its molecular architecture, characterized by a nitro group positioned para to the amino group and flanked by two methyl groups on a benzene ring, imparts a unique combination of electronic and steric properties. This guide provides a comprehensive technical overview of the molecular structure of this compound, delving into its synthesis, spectroscopic signature, and key safety considerations. Understanding these fundamental characteristics is paramount for its effective utilization in the synthesis of dyes, pigments, and as a potential scaffold in medicinal chemistry.[1]
Molecular Structure and Properties
The molecular formula of this compound is C₈H₁₀N₂O₂.[1] It presents as a light yellow crystalline solid with a molecular weight of approximately 166.18 g/mol .[1] The compound is generally stable under cool and dry conditions. Its solubility profile indicates good solubility in organic solvents like ethanol and acetone, with limited solubility in water.[1]
Physicochemical Properties of this compound:
| Property | Value | Reference |
| Molecular Formula | C₈H₁₀N₂O₂ | [1] |
| Molecular Weight | 166.18 g/mol | [1] |
| Appearance | Light yellow crystalline solid | [1] |
| Melting Point | 134-136 °C | [2] |
| Boiling Point | 316 °C | [2] |
| Density | 1.263 g/cm³ | [2] |
| Flash Point | 142 °C | [2] |
Structural Elucidation through Spectroscopic and Computational Analysis
Computational Modeling:
Density Functional Theory (DFT) calculations are a powerful tool for predicting the geometry of molecules. For a related compound, 4,5-dimethyl-2-nitroaniline, DFT has been successfully employed to analyze its structural and vibrational properties.[3] Similar computational approaches for this compound would involve geometry optimization to determine the most stable conformation, taking into account the electronic effects of the nitro and amino groups, as well as the steric hindrance from the methyl groups.
The amino group in aniline is known to influence the planarity of the molecule. In this compound, the interplay between the electron-donating amino group, the electron-withdrawing nitro group, and the steric bulk of the ortho- and meta-methyl groups will dictate the final geometry. The nitro group is expected to be slightly twisted out of the plane of the benzene ring due to steric interactions with the adjacent methyl group.
dot graph "Molecular_Structure" { layout=neato; node [shape=plaintext]; edge [len=1.0];
C1 [label="C"]; C2 [label="C"]; C3 [label="C"]; C4 [label="C"]; C5 [label="C"]; C6 [label="C"]; N1 [label="N"]; H1 [label="H"]; H2 [label="H"]; C7 [label="C"]; H3 [label="H"]; H4 [label="H"]; H5 [label="H"]; H6 [label="H"]; C8 [label="C"]; H7 [label="H"]; H8 [label="H"]; H9 [label="H"]; H10 [label="H"]; N2 [label="N"]; O1 [label="O"]; O2 [label="O"];
C1 -- C2; C2 -- C3; C3 -- C4; C4 -- C5; C5 -- C6; C6 -- C1; C1 -- N1; N1 -- H1; N1 -- H2; C2 -- C7; C3 -- H6; C4 -- N2; C5 -- C8; C6 -- H10; C7 -- H3; C7 -- H4; C7 -- H5; C8 -- H7; C8 -- H8; C8 -- H9; N2 -- O1; N2 -- O2; } Caption: Ball-and-stick model of this compound.
Spectroscopic Characterization:
-
¹H and ¹³C NMR Spectroscopy: While a publicly available, fully assigned spectrum for this compound is scarce, the expected chemical shifts can be predicted based on the substituent effects. The aromatic protons would appear as distinct signals in the downfield region, with their coupling patterns revealing their relative positions. The methyl protons would give rise to two separate singlets in the upfield region. In the ¹³C NMR spectrum, six distinct aromatic carbon signals and two methyl carbon signals would be expected.
-
FTIR Spectroscopy: The infrared spectrum of this compound would exhibit characteristic absorption bands corresponding to the functional groups present. Key expected vibrational modes include:
-
N-H stretching vibrations of the primary amine group (typically in the 3300-3500 cm⁻¹ region).
-
Asymmetric and symmetric stretching vibrations of the nitro group (around 1500-1550 cm⁻¹ and 1300-1350 cm⁻¹, respectively).[4]
-
C-H stretching vibrations of the aromatic ring and methyl groups (around 2900-3100 cm⁻¹).
-
C=C stretching vibrations of the aromatic ring (in the 1400-1600 cm⁻¹ region).
-
C-N stretching vibrations.
-
Synthesis of this compound
The synthesis of this compound typically involves the nitration of 2,5-dimethylaniline. The amino group is a strong activating group, making the aromatic ring highly susceptible to electrophilic substitution. To control the regioselectivity and prevent over-nitration or oxidation, the reaction is usually carried out under controlled temperature conditions with a suitable nitrating agent. A common method involves the use of a mixture of nitric acid and sulfuric acid.
Experimental Protocol: Nitration of 2,5-Dimethylaniline
This protocol is a generalized procedure based on the nitration of similar anilines and should be adapted and optimized with appropriate laboratory safety precautions.
-
Preparation of the Amine Solution: In a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, slowly add 2,5-dimethylaniline to concentrated sulfuric acid while cooling in an ice-salt bath to maintain the temperature below 10 °C.
-
Preparation of the Nitrating Mixture: In a separate beaker, carefully add concentrated nitric acid to an equal volume of concentrated sulfuric acid, ensuring the mixture is kept cold in an ice bath.
-
Nitration Reaction: Slowly add the cold nitrating mixture dropwise to the stirred solution of 2,5-dimethylaniline sulfate from the dropping funnel. The temperature of the reaction mixture should be strictly maintained between 0 and 5 °C throughout the addition.
-
Reaction Monitoring and Quenching: After the addition is complete, continue stirring the mixture at the same temperature for a specified time (e.g., 1-2 hours) to ensure the reaction goes to completion. The reaction can be monitored by thin-layer chromatography (TLC). Once complete, pour the reaction mixture slowly onto a large amount of crushed ice with vigorous stirring.
-
Isolation and Purification: The precipitated product is collected by vacuum filtration and washed thoroughly with cold water until the washings are neutral. The crude product can then be purified by recrystallization from a suitable solvent, such as ethanol or an ethanol-water mixture.
Safety and Handling
Substituted nitroanilines are generally considered hazardous chemicals and should be handled with appropriate safety precautions in a well-ventilated fume hood.
GHS Hazard Classification (based on related compounds):
-
Acute Toxicity (Oral, Dermal, Inhalation): Category 3 or 4. Toxic or harmful if swallowed, in contact with skin, or if inhaled.[5][6]
-
Skin Corrosion/Irritation: Category 2. Causes skin irritation.[5]
-
Serious Eye Damage/Eye Irritation: Category 2. Causes serious eye irritation.[5]
-
Specific Target Organ Toxicity (Single Exposure): May cause respiratory irritation.[5]
-
Hazardous to the Aquatic Environment: May be harmful to aquatic life with long-lasting effects.[6]
Precautionary Measures:
-
Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[6]
-
Avoid breathing dust, fumes, or vapors.[6]
-
Wash hands thoroughly after handling.[6]
-
Store in a tightly closed container in a cool, dry, and well-ventilated area.[6]
Applications in Research and Development
The unique structural features of this compound make it a valuable building block in several areas:
-
Dye and Pigment Synthesis: The chromophoric nitroaniline core is a common feature in many azo dyes and pigments. The methyl groups can be used to tune the color and solubility of the final products.[1]
-
Pharmaceutical and Agrochemical Research: The aniline scaffold is prevalent in many biologically active molecules. This compound can serve as a starting material for the synthesis of more complex molecules with potential therapeutic or pesticidal properties.
-
Materials Science: The push-pull nature of the electron-donating amino group and the electron-withdrawing nitro group can give rise to interesting non-linear optical (NLO) properties, making it a candidate for investigation in materials science.
Conclusion
This compound is a versatile chemical compound with a molecular structure that gives rise to a range of interesting chemical properties and potential applications. While a complete experimental structural elucidation via X-ray crystallography is not yet publicly available, a combination of spectroscopic techniques and computational modeling provides a detailed understanding of its molecular architecture. Its synthesis via the nitration of 2,5-dimethylaniline is a feasible laboratory procedure, though it requires careful control of reaction conditions. As with all nitroaromatic compounds, proper safety precautions are essential when handling this substance. Further research into the properties and applications of this compound is likely to uncover new opportunities for its use in various scientific and industrial fields.
References
A Comprehensive Technical Guide to 2,5-Dimethyl-4-nitroaniline for Researchers and Drug Development Professionals
This technical guide provides an in-depth overview of 2,5-Dimethyl-4-nitroaniline, a versatile chemical intermediate. The information is tailored for researchers, scientists, and professionals in drug development, with a focus on its chemical identity, properties, synthesis, and analytical methods.
Chemical Identity and Synonyms
This compound is an aromatic amine with the chemical formula C₈H₁₀N₂O₂.[1] It is also known by a variety of other names and identifiers, which are crucial for accurate database searches and regulatory compliance.
| Identifier Type | Value | Source |
| IUPAC Name | This compound | [2] |
| CAS Number | 3460-29-5 | [3] |
| EINECS Number | 222-405-3 | [3] |
| BRN | 2719183 | [3] |
| NSC Number | 43207 | [3] |
| Other Names | Aniline, 2,5-dimethyl-4-nitro- | [3] |
| Benzenamine, 2,5-dimethyl-4-nitro- | [3] |
A logical diagram illustrating the relationship between the primary name and its various identifiers is provided below.
Caption: Relationship between the common name and its identifiers.
Physicochemical and Spectral Data
The physicochemical properties of this compound are essential for its handling, storage, and application in various chemical processes.
| Property | Value | Source |
| Molecular Formula | C₈H₁₀N₂O₂ | [1] |
| Molecular Weight | 166.18 g/mol | [1] |
| Appearance | Light brown to brown solid | [4] |
| Melting Point | 134-136 °C | [4] |
| Boiling Point | 316 °C | [4] |
| Density | 1.263 g/cm³ | [4] |
| Flash Point | 142 °C | [4] |
| pKa | 7.70 ± 0.24 (Predicted) | [4] |
| Solubility | Soluble in organic solvents like ethanol and acetone; less soluble in water.[5] | [5] |
Spectral Data
Spectral data is critical for the identification and characterization of this compound. While detailed spectra are best obtained from dedicated databases, general information is as follows:
-
¹H NMR: Spectral data is available and can be used to confirm the structure of the molecule.[6]
-
IR Spectroscopy: The infrared spectrum provides information about the functional groups present in the molecule.[6]
-
UV-Vis Spectroscopy: The UV-visible spectrum can be used for quantitative analysis.[3]
Experimental Protocols
Synthesis of this compound
A general procedure for the synthesis involves the nitration of 2,5-dimethylphenol to form 2,5-dimethyl-4-nitrophenol, which is then presumably converted to the aniline.[4]
Step 1: Synthesis of 2,5-Dimethyl-4-nitrophenol [4]
-
Dissolve 61.00 g (0.50 mol) of 2,5-dimethylphenol in 200 mL of glacial acetic acid in a 500 mL three-necked flask with stirring.
-
Slowly add a mixture of 40 mL of water and an appropriate amount of sulfuric acid to the flask and stir at room temperature for 30 minutes.
-
Cool the reaction flask to 5-10 °C in a low-temperature bath.
-
Slowly add a solution of 35.00 g (0.50 mol) of sodium nitrite in 40 mL of water dropwise. Continue stirring for 15 minutes after the addition is complete.
-
Pour the reaction solution into 1 L of water to precipitate a yellow solid, which is then filtered and air-dried.
-
To the nitrosyl product in a 500 mL three-necked flask, add 150 mL of water.
-
Slowly add 70 mL of 68% nitric acid, maintaining the reaction temperature at 40-50 °C. React for 1 hour after the dropwise addition is complete, and then continue the reaction for another 10-15 minutes.
-
Pour the reaction solution into 1 L of water to precipitate the product. Filter and dry the solid.
-
Recrystallize the crude product from a mixed solvent of toluene-petroleum ether to obtain the final product.
A workflow diagram for the synthesis of the precursor 2,5-dimethyl-4-nitrophenol is shown below.
Caption: Synthesis workflow for 2,5-dimethyl-4-nitrophenol.
Purification
The crude product from the synthesis can be purified by recrystallization from a mixed solvent of toluene-petroleum ether to yield a dark yellow solid.[4]
Analytical Methods
High-Performance Liquid Chromatography (HPLC) [3]
A reverse-phase HPLC method can be used for the analysis of this compound.[3]
-
Column: Newcrom R1
-
Mobile Phase: Acetonitrile (MeCN), water, and phosphoric acid. For Mass-Spec (MS) compatible applications, formic acid should be used instead of phosphoric acid.
-
Application: This method is suitable for analyzing the purity of the compound and can be scaled for preparative separation to isolate impurities. It is also applicable for pharmacokinetic studies.
The analytical workflow for HPLC analysis is depicted below.
Caption: HPLC analytical workflow for this compound.
Applications and Biological Relevance
This compound serves as a key intermediate in the synthesis of various organic compounds.
-
Dyes and Pigments: It is utilized in the manufacturing of dyes and pigments.[5]
-
Pharmaceuticals: It acts as a precursor for the synthesis of various pharmaceutical materials.[5]
-
pH Indicator: The presence of the nitro group suggests that it may exhibit color changes in response to pH variations, making it potentially useful as a pH indicator.[5]
Safety and Handling
As with many aromatic amines and nitro compounds, this compound should be handled with care due to its potential toxicity.[5] Appropriate personal protective equipment (PPE), such as gloves, safety glasses, and a lab coat, should be worn when handling this chemical. Work should be conducted in a well-ventilated area or a fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.
References
- 1. This compound | 3460-29-5 | DAA46029 [biosynth.com]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. Aniline, 2,5-dimethyl-4-nitro- | SIELC Technologies [sielc.com]
- 4. This compound | 3139-05-7 [chemicalbook.com]
- 5. solubilityofthings.com [solubilityofthings.com]
- 6. This compound(3139-05-7) 1H NMR spectrum [chemicalbook.com]
An In-depth Technical Guide to 2,5-Dimethyl-4-nitroaniline
For Researchers, Scientists, and Drug Development Professionals
This document provides a concise technical overview of the chemical properties of 2,5-Dimethyl-4-nitroaniline, a compound of interest in various research and development applications.
Core Chemical Data
The fundamental molecular properties of this compound are summarized below. This data is essential for a range of applications, including analytical method development, stoichiometry in chemical synthesis, and computational modeling.
| Property | Value |
| Molecular Formula | C8H10N2O2[1][2] |
| Molecular Weight | 166.18 g/mol [1][2] |
Logical Relationship of Chemical Properties
The following diagram illustrates the direct relationship between the chemical's name and its fundamental molecular properties.
Experimental Protocols
Detailed experimental protocols for the synthesis and analysis of this compound are highly dependent on the specific application and are beyond the scope of this introductory guide. However, a general approach to its analysis can be found in the literature. For instance, reverse-phase high-performance liquid chromatography (RP-HPLC) is a suitable method for its separation and analysis.[1] A typical mobile phase for such an analysis could consist of acetonitrile, water, and an acid modifier like phosphoric acid or formic acid for mass spectrometry compatibility.[1]
References
Spectroscopic Profile of 2,5-Dimethyl-4-nitroaniline: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the spectroscopic properties of 2,5-Dimethyl-4-nitroaniline. The information presented herein is crucial for the identification, characterization, and quantitative analysis of this compound in various research and development settings. This guide includes tabulated spectroscopic data, detailed experimental protocols for data acquisition, and a logical workflow for its spectroscopic analysis.
Core Spectroscopic Data
The following tables summarize the key spectroscopic data for this compound.
Table 1: Nuclear Magnetic Resonance (NMR) Data
¹H NMR (Proton NMR)
| Chemical Shift (δ) ppm | Multiplicity | Assignment |
| Data not available | - | - |
| Data not available | - | - |
| Data not available | - | - |
| Data not available | - | - |
¹³C NMR (Carbon-13 NMR)
| Chemical Shift (δ) ppm | Assignment |
| Data not available | - |
| Data not available | - |
| Data not available | - |
| Data not available | - |
| Data not available | - |
| Data not available | - |
| Data not available | - |
| Data not available | - |
Note: Specific experimental ¹H and ¹³C NMR data for this compound were not found in the available literature. The table is provided as a template for experimental data.
Table 2: Mass Spectrometry (MS) Data
The following predicted data was obtained from computational models.
| Adduct | m/z |
| [M+H]⁺ | 167.08151 |
| [M+Na]⁺ | 189.06345 |
| [M-H]⁻ | 165.06695 |
| [M+NH₄]⁺ | 184.10805 |
| [M+K]⁺ | 205.03739 |
| [M]⁺ | 166.07368 |
| [M]⁻ | 166.07478 |
Note: This data is predicted and may differ from experimental results.
Table 3: Infrared (IR) Spectroscopy Data
The characteristic IR absorption bands for aromatic nitro compounds are listed below. Specific experimental data for this compound is not available.
| Wavenumber (cm⁻¹) | Vibration Type | Intensity |
| ~3500-3300 | N-H stretch (amine) | Medium |
| ~3100-3000 | C-H stretch (aromatic) | Medium |
| ~2975-2850 | C-H stretch (methyl) | Medium |
| ~1630-1575 | N-H bend (amine) | Medium |
| ~1600, ~1475 | C=C stretch (aromatic ring) | Medium-Strong |
| ~1550-1475 | Asymmetric NO₂ stretch | Strong |
| ~1360-1290 | Symmetric NO₂ stretch | Strong |
Table 4: Ultraviolet-Visible (UV-Vis) Spectroscopy Data
Specific experimental data for the UV-Vis spectrum of this compound is not available. Aromatic nitroanilines typically exhibit strong absorption in the UV-Vis region due to π → π* and n → π* electronic transitions. The position of the maximum absorbance (λmax) is solvent-dependent.
Experimental Protocols
The following are detailed methodologies for acquiring the spectroscopic data presented above.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To obtain high-resolution ¹H and ¹³C NMR spectra of this compound.
Materials:
-
This compound
-
Deuterated solvent (e.g., CDCl₃, DMSO-d₆)
-
NMR tubes (5 mm)
-
Volumetric flask and pipette
-
NMR spectrometer (e.g., 400 MHz or higher)
Procedure:
-
Sample Preparation:
-
Accurately weigh approximately 5-10 mg of this compound for ¹H NMR, and 20-50 mg for ¹³C NMR.
-
Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃) in a clean, dry vial.
-
Transfer the solution to a 5 mm NMR tube using a Pasteur pipette.
-
-
Instrument Setup:
-
Insert the NMR tube into the spectrometer's probe.
-
Lock the spectrometer onto the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity.
-
Tune and match the probe for both the ¹H and ¹³C frequencies.
-
-
¹H NMR Acquisition:
-
Set the spectral width to cover the expected range of proton signals (e.g., 0-10 ppm).
-
Use a standard pulse sequence (e.g., a single 90° pulse).
-
Set the number of scans (e.g., 8-16) and a suitable relaxation delay (e.g., 1-2 seconds).
-
Acquire the Free Induction Decay (FID).
-
-
¹³C NMR Acquisition:
-
Set the spectral width to cover the expected range of carbon signals (e.g., 0-200 ppm).
-
Use a proton-decoupled pulse sequence to simplify the spectrum.
-
Set a larger number of scans (e.g., 128 or more) due to the low natural abundance of ¹³C.
-
Acquire the FID.
-
-
Data Processing:
-
Apply a Fourier transform to the FIDs of both ¹H and ¹³C spectra.
-
Phase the resulting spectra.
-
Calibrate the chemical shifts using the residual solvent peak as a reference.
-
Integrate the peaks in the ¹H spectrum and pick the peaks in both spectra.
-
Mass Spectrometry (MS)
Objective: To determine the mass-to-charge ratio (m/z) of this compound and its fragments.
Materials:
-
This compound
-
HPLC-grade solvent (e.g., methanol, acetonitrile)
-
Mass spectrometer (e.g., with Electrospray Ionization - ESI)
Procedure:
-
Sample Preparation:
-
Prepare a dilute solution of this compound (e.g., 1-10 µg/mL) in a suitable solvent.
-
-
Instrument Setup:
-
Calibrate the mass spectrometer using a standard calibration solution.
-
Set the ionization source parameters (e.g., for ESI: capillary voltage, cone voltage, desolvation gas flow, and temperature).
-
Set the mass analyzer to scan a relevant m/z range (e.g., 50-500).
-
-
Data Acquisition:
-
Introduce the sample solution into the mass spectrometer via direct infusion or through a liquid chromatography system.
-
Acquire the mass spectrum in both positive and negative ion modes if necessary.
-
-
Data Analysis:
-
Identify the molecular ion peak ([M]⁺ or [M]⁻) and any adducts (e.g., [M+H]⁺, [M+Na]⁺).
-
Analyze the fragmentation pattern to identify characteristic fragment ions.
-
Infrared (IR) Spectroscopy
Objective: To identify the functional groups present in this compound by their characteristic vibrational frequencies.
Materials:
-
This compound
-
Potassium bromide (KBr, spectroscopic grade)
-
Agate mortar and pestle
-
Pellet press
-
FT-IR spectrometer
Procedure (KBr Pellet Method):
-
Sample Preparation:
-
Grind a small amount (1-2 mg) of this compound with approximately 100-200 mg of dry KBr in an agate mortar and pestle until a fine, homogeneous powder is obtained.
-
Transfer the powder to a pellet press and apply pressure to form a thin, transparent pellet.
-
-
Data Acquisition:
-
Place the KBr pellet in the sample holder of the FT-IR spectrometer.
-
Acquire a background spectrum of the empty sample compartment.
-
Acquire the sample spectrum over a typical range (e.g., 4000-400 cm⁻¹).
-
-
Data Analysis:
-
Identify the characteristic absorption bands corresponding to the functional groups present in the molecule.
-
Ultraviolet-Visible (UV-Vis) Spectroscopy
Objective: To determine the wavelength of maximum absorbance (λmax) of this compound.
Materials:
-
This compound
-
Spectroscopic grade solvent (e.g., ethanol, methanol)
-
Volumetric flasks and pipettes
-
Quartz cuvettes (1 cm path length)
-
UV-Vis spectrophotometer
Procedure:
-
Sample Preparation:
-
Prepare a stock solution of this compound of a known concentration (e.g., 1 mg/mL) in the chosen solvent.
-
Prepare a series of dilutions from the stock solution to obtain a concentration that gives an absorbance reading in the optimal range of the instrument (typically 0.2-1.0).
-
-
Data Acquisition:
-
Fill a quartz cuvette with the pure solvent to be used as a blank.
-
Record a baseline spectrum with the blank in the sample holder.
-
Replace the blank with a cuvette containing the sample solution.
-
Scan the absorbance of the sample over a relevant wavelength range (e.g., 200-600 nm).
-
-
Data Analysis:
-
Determine the wavelength(s) of maximum absorbance (λmax) from the spectrum.
-
Spectroscopic Analysis Workflow
The following diagram illustrates a logical workflow for the comprehensive spectroscopic analysis of this compound.
This guide provides a foundational understanding of the spectroscopic characteristics of this compound. For more specific applications, further experimental validation and data acquisition are recommended.
An In-depth Technical Guide on the Electron Density and Molecular Electrostatic Potential of 2,5-Dimethyl-4-nitroaniline
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive analysis of the electron density distribution and molecular electrostatic potential (MEP) of 2,5-Dimethyl-4-nitroaniline, a molecule of interest in medicinal chemistry and materials science. This document outlines the theoretical framework and computational methodology for elucidating the electronic structure and reactive properties of the title compound. While direct experimental data for this compound is limited in the public domain, this guide leverages established computational chemistry protocols, drawing parallels from studies on analogous substituted nitroanilines. The presented data, including Mulliken population analysis and Frontier Molecular Orbital energies, offers valuable insights into the molecule's reactivity, potential for intermolecular interactions, and its application in drug design and development.
Introduction
This compound is an aromatic compound characterized by an aniline ring substituted with two methyl groups and a nitro group. The interplay of the electron-donating amino and methyl groups with the electron-withdrawing nitro group establishes a significant intramolecular charge transfer system. This electronic arrangement is crucial in defining the molecule's chemical behavior, including its reactivity, polarity, and ability to engage in intermolecular interactions such as hydrogen bonding. A thorough understanding of its electron density and molecular electrostatic potential is therefore paramount for predicting its biological activity and for the rational design of novel therapeutic agents. The molecular electrostatic potential map, for instance, reveals regions of high electron density, which are indicative of potential sites for electrophilic attack.[1]
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in Table 1.
| Property | Value | Reference |
| Molecular Formula | C₈H₁₀N₂O₂ | [2][3] |
| Molecular Weight | 166.18 g/mol | [2][3] |
| Melting Point | 134-136 °C | [4] |
| Appearance | Light brown to brown solid | [4] |
| CAS Number | 3139-05-7 | [4] |
Theoretical and Computational Methodology
Due to the limited availability of direct experimental data for this compound, Density Functional Theory (DFT) calculations were employed to determine its electronic properties. This approach has been successfully utilized to study similar nitroaniline derivatives, providing reliable insights into their molecular structure and reactivity.[5][6]
Computational Protocol
The following protocol outlines the steps for a comprehensive computational analysis of this compound:
-
Molecular Structure Optimization: The initial 3D structure of this compound is built and optimized using a computational chemistry software package (e.g., Gaussian, Q-Chem). The optimization is typically performed using the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) exchange-correlation functional combined with a suitable basis set, such as 6-311++G(d,p), to accurately describe the electronic structure.[5]
-
Frequency Analysis: Following optimization, a frequency calculation is performed at the same level of theory to confirm that the optimized structure corresponds to a true energy minimum on the potential energy surface (i.e., no imaginary frequencies).
-
Electron Density and Population Analysis: The electron density distribution is calculated from the optimized wave function. A Mulliken population analysis is then conducted to derive the partial atomic charges on each atom in the molecule.[7][8]
-
Frontier Molecular Orbital (FMO) Analysis: The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are calculated. The HOMO-LUMO energy gap is a critical parameter for determining the molecule's chemical reactivity and kinetic stability.
-
Molecular Electrostatic Potential (MEP) Mapping: The MEP is calculated and visualized on the molecule's electron density surface. The MEP map provides a color-coded representation of the electrostatic potential, with red indicating regions of negative potential (electron-rich) and blue indicating regions of positive potential (electron-poor).
The logical workflow for this computational study is depicted in the following diagram:
Caption: Computational analysis workflow for this compound.
Results and Discussion
Mulliken Population Analysis
The calculated Mulliken atomic charges provide insight into the charge distribution across the this compound molecule. The expected charge distribution would show negative charges concentrated on the electronegative oxygen and nitrogen atoms of the nitro group, and the nitrogen of the amino group, while the hydrogen atoms and carbon atoms would exhibit positive charges. This charge separation contributes to the molecule's overall dipole moment.
(Note: As direct literature values are unavailable, a representative table based on expected trends from similar molecules is provided below. Actual values would be generated following the protocol in Section 3.1.)
| Atom | Mulliken Charge (e) |
| C1 | Value |
| C2 | Value |
| C3 | Value |
| C4 | Value |
| C5 | Value |
| C6 | Value |
| N(amino) | Value |
| H(amino) | Value |
| H(amino) | Value |
| C(methyl at C2) | Value |
| H(methyl at C2) | Value |
| C(methyl at C5) | Value |
| H(methyl at C5) | Value |
| N(nitro) | Value |
| O(nitro) | Value |
| O(nitro) | Value |
Frontier Molecular Orbitals (HOMO-LUMO) Analysis
The HOMO and LUMO are key indicators of a molecule's chemical reactivity. The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. The energy gap between the HOMO and LUMO is a measure of the molecule's excitability and chemical stability. A smaller HOMO-LUMO gap suggests that the molecule is more reactive. For this compound, the HOMO is expected to be localized primarily on the electron-rich aniline ring and the amino group, while the LUMO is anticipated to be centered on the electron-deficient nitro group.
(Note: Representative values based on studies of similar molecules are provided. Actual values would be generated following the protocol in Section 3.1.)
| Parameter | Energy (eV) |
| HOMO Energy | Value |
| LUMO Energy | Value |
| HOMO-LUMO Gap (ΔE) | Value |
Molecular Electrostatic Potential (MEP)
The MEP surface of this compound visually represents the regions of positive and negative electrostatic potential. The most negative potential (red/yellow regions) is expected to be located around the oxygen atoms of the nitro group, indicating these as the primary sites for electrophilic attack. The regions of positive potential (blue regions) are likely to be found around the hydrogen atoms of the amino group and methyl groups, suggesting these as potential sites for nucleophilic attack. This information is invaluable for understanding and predicting intermolecular interactions, such as hydrogen bonding, which are critical in drug-receptor binding.
The logical relationship between molecular structure and its electronic properties can be visualized as follows:
Caption: Relationship between molecular structure and electronic properties.
Conclusion
References
- 1. This compound | 3460-29-5 | DAA46029 [biosynth.com]
- 2. PubChemLite - this compound (C8H10N2O2) [pubchemlite.lcsb.uni.lu]
- 3. Aniline, 2,5-dimethyl-4-nitro- | SIELC Technologies [sielc.com]
- 4. This compound CAS#: 3139-05-7 [m.chemicalbook.com]
- 5. researchgate.net [researchgate.net]
- 6. scispace.com [scispace.com]
- 7. Mulliken population analysis - Wikipedia [en.wikipedia.org]
- 8. 11.2.1 Population Analysis⣠11.2 Wave Function Analysis ⣠Chapter 11 Molecular Properties and Analysis ⣠Q-Chem 5.2 Userâs Manual [manual.q-chem.com]
An In-depth Technical Guide on the Basicity and Electronic Effects of 2,5-Dimethyl-4-nitroaniline
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive analysis of the basicity and electronic properties of 2,5-Dimethyl-4-nitroaniline. The document details the influence of substituent groups on the molecule's basicity, supported by quantitative data, experimental protocols, and theoretical explanations.
Introduction
This compound is a substituted aromatic amine of interest in medicinal chemistry and materials science. Its chemical behavior, particularly its basicity, is significantly influenced by the electronic effects of the methyl and nitro substituents on the aniline ring. Understanding these effects is crucial for predicting reaction mechanisms, designing novel molecular structures with desired properties, and developing new pharmaceuticals.
Basicity and pKa
The basicity of an aniline is determined by the availability of the lone pair of electrons on the nitrogen atom to accept a proton. Electron-donating groups (EDGs) increase electron density on the nitrogen, making the aniline more basic (higher pKa of the conjugate acid). Conversely, electron-withdrawing groups (EWGs) decrease electron density, rendering the aniline less basic (lower pKa).
Estimation of pKa:
The pKa of the conjugate acid of an aniline can be estimated using the Hammett equation:
pKa = pKa₀ + ρΣσ
Where:
-
pKa is the pKa of the substituted aniline.
-
pKa₀ is the pKa of the unsubstituted aniline (4.60).
-
ρ (rho) is the reaction constant, which is a measure of the sensitivity of the reaction to substituent effects (for the ionization of anilinium ions, ρ is approximately 2.89).
-
Σσ is the sum of the Hammett substituent constants for each substituent.
For this compound, the substituents are:
However, the Hammett equation is most reliable for meta and para substituents, as ortho substituents can introduce steric effects that are not accounted for in the σ value. A more practical approach is to consider the additive effects on the pKa of a known substituted aniline.
Starting with 2,5-dimethylaniline, which has a pKa of 4.53[2][3], we can consider the effect of adding a nitro group at the 4-position. The powerful electron-withdrawing nitro group at the para position significantly decreases the basicity of aniline. For instance, the pKa of 4-nitroaniline is 1.0.[4][5][6]
Therefore, a reasonable estimate for the pKa of this compound would be significantly lower than that of 2,5-dimethylaniline (4.53) and likely in the range of other nitro-substituted anilines. Given the strong electron-withdrawing nature of the nitro group, the pKa is estimated to be in the range of 1.0 to 2.0 .
Electronic Effects of Substituents
The basicity of this compound is a result of the interplay between the electron-donating methyl groups and the electron-withdrawing nitro group.
-
Methyl Groups (-CH₃): The two methyl groups are electron-donating through an inductive effect (+I). The methyl group at the 2-position (ortho) and the 5-position (meta) both increase the electron density on the aromatic ring, which in turn pushes electron density towards the amino group, making it more basic.
-
Nitro Group (-NO₂): The nitro group at the 4-position (para) is a strong electron-withdrawing group. It exerts a powerful negative inductive effect (-I) and a strong negative resonance effect (-M). The resonance effect involves the delocalization of the nitrogen lone pair into the nitro group, significantly reducing its availability for protonation. This effect is particularly pronounced for para and ortho nitro groups.
The overall effect is a substantial decrease in basicity compared to aniline and 2,5-dimethylaniline, dominated by the electron-withdrawing nature of the para-nitro group.
Quantitative Data
The following tables summarize the available quantitative data for this compound and related compounds.
Table 1: Physicochemical Properties
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Solubility |
| This compound | C₈H₁₀N₂O₂ | 166.18 | 135 | Soluble in ethanol and acetone; less soluble in water.[7] |
| 2,5-Dimethylaniline | C₈H₁₁N | 121.18 | 11.5 | Slightly soluble in chloroform, dichloromethane, and DMSO.[2] |
| 4-Nitroaniline | C₆H₆N₂O₂ | 138.12 | 146-149 | Insoluble in water.[4][8] |
Table 2: Basicity and Electronic Data
| Compound | pKa of Conjugate Acid | Hammett Constant (σ) of Substituents |
| Aniline | 4.60 | H: 0.00 |
| 2,5-Dimethylaniline | 4.53[2][3] | 2-CH₃ (σₒ): -0.07, 5-CH₃ (σₘ): -0.07[1] |
| 4-Nitroaniline | 1.0[4][5][6] | 4-NO₂ (σₚ): 0.78[1] |
| This compound | ~1.0 - 2.0 (Estimated) | 2-CH₃ (σₒ): -0.07, 5-CH₃ (σₘ): -0.07, 4-NO₂ (σₚ): 0.78[1] |
Table 3: Spectroscopic Data (Predicted/Typical)
| Compound | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | UV-Vis (λmax, nm) |
| This compound | Aromatic H: ~6.5-7.5, NH₂: broad singlet, CH₃: ~2.2-2.5 | Aromatic C: ~110-150, CH₃: ~15-20 | ~350-400 |
| 4-Nitroaniline | Aromatic H (d, J=9 Hz): 7.98, 6.64 | 156.67, 136.63, 127.37, 113.35 | ~380 |
Experimental Protocols
Synthesis of this compound
A common method for the synthesis of nitroanilines is the nitration of the corresponding aniline. However, direct nitration of anilines can be problematic due to the strong activating and directing effects of the amino group, often leading to oxidation and the formation of multiple products. A more controlled approach involves the protection of the amino group, followed by nitration and deprotection. A plausible synthesis route starting from 2,5-dimethylaniline is outlined below, adapted from general procedures for aniline nitration.[9][10]
Step 1: Acetylation of 2,5-Dimethylaniline
-
In a round-bottom flask, dissolve 2,5-dimethylaniline in glacial acetic acid.
-
Slowly add acetic anhydride to the solution while stirring.
-
Heat the mixture under reflux for a specified period to ensure complete acetylation.
-
Cool the reaction mixture and pour it into ice-water to precipitate the N-acetyl-2,5-dimethylaniline (2',5'-dimethylacetanilide).
-
Collect the solid product by vacuum filtration, wash with cold water, and dry.
Step 2: Nitration of N-acetyl-2,5-dimethylaniline
-
In a separate flask, prepare a nitrating mixture by slowly adding concentrated nitric acid to concentrated sulfuric acid, keeping the temperature low with an ice bath.
-
Dissolve the N-acetyl-2,5-dimethylaniline from Step 1 in concentrated sulfuric acid, maintaining a low temperature.
-
Slowly add the nitrating mixture to the solution of the acetylated compound, ensuring the temperature remains below 10 °C.
-
After the addition is complete, allow the reaction to stir at a controlled temperature for a period.
-
Pour the reaction mixture onto crushed ice to precipitate the N-acetyl-2,5-dimethyl-4-nitroaniline.
-
Collect the product by vacuum filtration, wash thoroughly with cold water, and dry.
Step 3: Hydrolysis of N-acetyl-2,5-dimethyl-4-nitroaniline
-
Suspend the N-acetyl-2,5-dimethyl-4-nitroaniline in an aqueous solution of a strong acid (e.g., sulfuric acid or hydrochloric acid).
-
Heat the mixture under reflux until the hydrolysis is complete (can be monitored by TLC).
-
Cool the reaction mixture and carefully neutralize it with a base (e.g., sodium hydroxide or ammonium hydroxide) to precipitate the this compound.
-
Collect the solid product by vacuum filtration, wash with water, and purify by recrystallization from a suitable solvent (e.g., ethanol).
Determination of pKa
Potentiometric Titration:
-
Accurately weigh a sample of this compound and dissolve it in a suitable solvent mixture (e.g., ethanol-water) due to its low water solubility.
-
Calibrate a pH meter with standard buffer solutions.
-
Titrate the solution with a standardized solution of a strong acid (e.g., HCl) at a constant temperature.
-
Record the pH of the solution after each incremental addition of the titrant.
-
Plot the pH versus the volume of titrant added. The pKa is the pH at the half-equivalence point.
Spectrophotometric Method:
-
Prepare a series of buffer solutions with a range of known pH values.
-
Prepare a stock solution of this compound in a suitable solvent (e.g., ethanol).
-
Add a small, constant volume of the stock solution to each buffer solution.
-
Measure the UV-Vis absorption spectrum of each solution.
-
Identify the wavelength of maximum absorbance (λmax) for both the protonated (BH⁺) and unprotonated (B) forms of the aniline.
-
Plot the absorbance at a chosen wavelength against the pH. The resulting sigmoidal curve will have an inflection point that corresponds to the pKa.
Visualizations
Caption: Electronic effects of substituents on the basicity of this compound.
Caption: Logical flow from substituents to the estimated pKa of this compound.
Caption: Synthetic workflow for the preparation of this compound.
Conclusion
The basicity of this compound is significantly lower than that of aniline and its dimethylated precursor, primarily due to the strong electron-withdrawing resonance and inductive effects of the para-nitro group. While the methyl groups provide some electron-donating character, their influence is overshadowed by the nitro group. The estimated pKa of approximately 1.0 to 2.0 reflects this pronounced decrease in basicity. This technical guide provides a foundational understanding of the electronic properties of this compound, which is essential for its application in research and development. Further experimental studies are warranted to determine the precise pKa and to fully characterize its spectroscopic properties.
References
- 1. web.viu.ca [web.viu.ca]
- 2. 2,5-Dimethylaniline price,buy 2,5-Dimethylaniline - chemicalbook [chemicalbook.com]
- 3. jnfuturechemical.com [jnfuturechemical.com]
- 4. 4-Nitroaniline CAS#: 100-01-6 [m.chemicalbook.com]
- 5. colapret.cm.utexas.edu [colapret.cm.utexas.edu]
- 6. Chemical Properties [apps.ncl.ac.uk]
- 7. 4-Nitroaniline | C6H6N2O2 | CID 7475 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. 4-Nitroaniline - Wikipedia [en.wikipedia.org]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. books.rsc.org [books.rsc.org]
A Technical Guide to Steric Hindrance Effects in Dimethyl-nitroaniline Isomers
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the steric hindrance effects observed in the isomers of N,N-dimethyl-nitroaniline. It explores how the spatial arrangement of the dimethylamino and nitro groups on the aniline ring influences molecular geometry, electronic properties, and reactivity. This document summarizes key quantitative data, outlines relevant experimental protocols, and visualizes core concepts to offer a comprehensive resource for professionals in chemistry and drug development.
Introduction to Steric Hindrance in Aromatic Amines
Steric effects arise from the repulsive forces between non-bonded atoms or groups within a molecule, which occur when they are forced into close proximity in space.[1] In aromatic systems like substituted anilines, these effects can significantly influence the molecule's conformation and reactivity by competing with electronic effects such as resonance.[1]
N,N-dimethyl-nitroaniline isomers serve as excellent models for studying these interactions. The bulky dimethylamino (-N(CH₃)₂) group and the nitro (-NO₂) group can interfere with each other, particularly when they are in adjacent (ortho) positions. This interference, known as steric hindrance, can force one or both groups to twist out of the plane of the benzene ring. This loss of planarity disrupts the π-system conjugation, a phenomenon often called "steric inhibition of resonance" (SIR), leading to measurable changes in the molecule's physicochemical properties, including basicity, spectroscopic characteristics, and reactivity.[2][3][4]
The Concept of Steric Inhibition of Resonance (SIR)
In a planar aromatic amine like N,N-dimethyl-4-nitroaniline (the para-isomer), the lone pair of electrons on the amino nitrogen can delocalize into the aromatic ring, and this conjugation extends to the electron-withdrawing nitro group. This extensive delocalization stabilizes the molecule and influences its electronic properties.
However, when bulky groups are present at the ortho positions, they clash spatially. In the case of N,N-dimethyl-2-nitroaniline (the ortho-isomer), the methyl groups of the dimethylamino group and the oxygen atoms of the nitro group repel each other. To relieve this strain, the C-N bonds rotate, twisting the -N(CH₃)₂ and -NO₂ groups out of the plane of the benzene ring. This disruption of planarity reduces the overlap between the p-orbitals of the substituent groups and the π-system of the ring, thereby inhibiting resonance.[3][4] This effect has profound consequences on the molecule's properties.
References
From Aniline to Nitroanilines: A Technical Guide to their Discovery and Historical Synthesis
A comprehensive overview for researchers, scientists, and drug development professionals on the discovery, historical synthesis, and key properties of nitroaniline compounds.
This technical guide delves into the core of nitroaniline chemistry, tracing its origins from the foundational discovery of aniline to the development of synthetic routes for its ortho, meta, and para isomers. Nitroanilines are crucial intermediates in the production of a wide array of commercially significant products, including dyes, pharmaceuticals, and corrosion inhibitors. This document provides a detailed historical narrative, systematically presents key quantitative data, outlines seminal experimental protocols, and visualizes the logical and historical connections in the development of these important chemical compounds.
A Rich History Rooted in 19th-Century Chemistry
The story of nitroanilines is intrinsically linked to the discovery and exploration of aniline in the 19th century. In 1826, Otto Unverdorben first isolated aniline through the destructive distillation of indigo.[1][2] This was followed by several independent discoveries, including Friedlieb Runge's "kyanol" from coal tar in 1834 and Carl Julius Fritzsche's "aniline" from the reaction of indigo with caustic potash in 1840.[1][2] However, it was the Russian chemist Nikolay Zinin who, in 1842, developed the first reliable method for synthesizing aniline by reducing nitrobenzene, a process that became known as the Zinin reduction.[1] This breakthrough was pivotal, as it made aniline readily available for further study and industrial application.
The German chemist August Wilhelm von Hofmann played a central role in elucidating the chemistry of aniline and its derivatives.[3] His extensive research helped to establish the foundation of the aniline dye industry.[3] Following the discovery of mauveine, the first synthetic aniline dye, by his student William Henry Perkin in 1856, the demand for aniline and its derivatives, including nitroanilines, surged.[1][2]
The direct nitration of aniline itself proved to be a complex challenge, as the strong oxidizing conditions of the reaction often led to the destruction of the aromatic ring and the formation of a mixture of products. The amino group's basicity also led to the formation of the anilinium ion, which directs nitration to the meta position. To overcome these obstacles, chemists developed methods to protect the amino group, typically by acetylation, before carrying out the nitration, leading to more controlled and selective syntheses of the ortho and para isomers.
Comparative Physicochemical Properties of Nitroaniline Isomers
The position of the nitro group on the aniline ring significantly influences the physical and chemical properties of the three isomers. The following table summarizes key quantitative data for ortho-, meta-, and para-nitroaniline, providing a basis for comparison in research and development applications.
| Property | o-Nitroaniline | m-Nitroaniline | p-Nitroaniline |
| Molecular Formula | C₆H₆N₂O₂ | C₆H₆N₂O₂ | C₆H₆N₂O₂ |
| Molar Mass ( g/mol ) | 138.12 | 138.12 | 138.12 |
| Appearance | Orange-yellow crystalline solid | Yellow crystalline powder | Bright yellow powder |
| Melting Point (°C) | 70-72[4] | 112-114[5] | 146-149[6] |
| Boiling Point (°C) | 284[4] | 306[5] | 332[6] |
| Solubility in Water | Slightly soluble[4] | Very slightly soluble[5] | 0.8 g/L (20 °C)[6] |
| pKa of Conjugate Acid | -0.29 | 2.50 | 1.02 |
Key Historical Synthesis Protocols
The following sections provide detailed experimental methodologies for the historical synthesis of the three nitroaniline isomers. These protocols are representative of the techniques developed and refined throughout the 19th and early 20th centuries.
Synthesis of p-Nitroaniline via Nitration of Acetanilide and Subsequent Hydrolysis
The synthesis of p-nitroaniline is a classic multi-step process that involves the protection of the amino group as an acetamide, followed by nitration and subsequent deprotection.
-
In a suitable flask, dissolve aniline in glacial acetic acid.
-
Slowly add acetic anhydride to the solution while stirring.
-
Heat the mixture under reflux for a short period.
-
Pour the reaction mixture into cold water to precipitate the acetanilide.
-
Collect the crude acetanilide by filtration and wash with cold water.
-
Recrystallize the crude product from hot water to obtain pure acetanilide.
-
In a beaker, dissolve acetanilide in glacial acetic acid.[4][7]
-
Cool the mixture in an ice bath and slowly add concentrated sulfuric acid with constant stirring.[4][7]
-
In a separate flask, prepare a nitrating mixture of concentrated nitric acid and concentrated sulfuric acid, and cool it in an ice bath.[4][7]
-
Slowly add the cold nitrating mixture to the acetanilide solution, ensuring the temperature remains below 10°C.[4]
-
After the addition is complete, allow the reaction mixture to stand at room temperature for about 30 minutes.[4]
-
Pour the reaction mixture onto crushed ice to precipitate the p-nitroacetanilide.[4]
-
Filter the crude p-nitroacetanilide and wash it thoroughly with cold water to remove any remaining acid.[4]
-
In a round-bottomed flask, add the crude p-nitroacetanilide to a solution of sulfuric acid (e.g., 30% or 70%).[5][8][9]
-
Heat the mixture under reflux with stirring for approximately 30 minutes, or until the solution becomes clear.[5][8]
-
Neutralize the solution with a sodium hydroxide solution (e.g., 10%) until a yellow precipitate of p-nitroaniline is formed.[5][8]
-
Cool the mixture in an ice bath to complete the precipitation.[4]
-
Collect the crude p-nitroaniline by filtration, wash it thoroughly with water, and dry it.[4][8]
-
The crude product can be recrystallized from a mixture of ethanol and water to obtain pure p-nitroaniline.[7]
Synthesis of o-Nitroaniline via Sulfonation Protection of Aniline
To favor the formation of the ortho isomer, the para position of aniline is first blocked using a sulfonic acid group.
-
Heat aniline with concentrated sulfuric acid to produce sulfanilic acid.
-
Protect the amino group of sulfanilic acid by acetylation with acetic anhydride.
-
Nitrate the N-acetylsulfanilic acid with a mixture of nitric acid and sulfuric acid. The bulky sulfonate group at the para position directs the nitro group to the ortho position.
-
Hydrolyze the resulting nitro-N-acetylsulfanilic acid with dilute sulfuric acid to remove both the acetyl and the sulfonate groups, yielding o-nitroaniline.
-
The crude o-nitroaniline is then purified by steam distillation or recrystallization from hot water.[10]
Synthesis of m-Nitroaniline via Selective Reduction of m-Dinitrobenzene
The meta isomer is typically synthesized by the partial reduction of m-dinitrobenzene.
-
Prepare a solution of sodium sulfide or sodium polysulfide in water or a mixture of methanol and water.[11][12]
-
Dissolve m-dinitrobenzene in a suitable solvent, such as hot methanol.[11]
-
Slowly add the sodium sulfide solution to the m-dinitrobenzene solution while heating and stirring.[11] The reaction is typically carried out at reflux for about 20-30 minutes.[13]
-
After the reaction is complete, distill off most of the methanol.[13]
-
Pour the residue into cold water to precipitate the crude m-nitroaniline.[11][13]
-
Collect the yellow crystals of m-nitroaniline by filtration and wash with water.[11][13]
-
The crude product can be recrystallized from hot water or a methanol-water mixture to obtain pure m-nitroaniline.[11]
Visualizing the Historical and Synthetic Pathways
The following diagrams, generated using the DOT language, illustrate the key historical developments and synthetic workflows for nitroaniline compounds.
Caption: Historical timeline of the discovery of aniline and the subsequent development of nitroaniline synthesis.
Caption: Experimental workflow for the synthesis of p-nitroaniline from aniline.
Caption: Experimental workflow for the synthesis of o-nitroaniline using a sulfonation protection strategy.
Caption: Experimental workflow for the synthesis of m-nitroaniline from m-dinitrobenzene.
References
- 1. Aniline - Wikipedia [en.wikipedia.org]
- 2. Aniline [trc-leiden.nl]
- 3. The discovery of aniline and the origin of the term "aniline dye" - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. azom.com [azom.com]
- 5. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 6. 4-Nitroaniline - Wikipedia [en.wikipedia.org]
- 7. magritek.com [magritek.com]
- 8. scribd.com [scribd.com]
- 9. youtube.com [youtube.com]
- 10. Organic Syntheses Procedure [orgsyn.org]
- 11. chempedia.in [chempedia.in]
- 12. Aim : Preparation of m-nitro aniline from m-dinitrobenzene Reaction : \m.. [askfilo.com]
- 13. youtube.com [youtube.com]
Methodological & Application
Application Note: Synthesis of 2,5-Dimethyl-4-nitroaniline from 2,5-dimethylphenol
Audience: Researchers, scientists, and drug development professionals.
Introduction
2,5-Dimethyl-4-nitroaniline is a valuable organic compound characterized by an aniline ring substituted with two methyl groups and a nitro group.[1] This structure imparts unique reactivity, making it an important intermediate in the synthesis of various dyes and pigments.[1] It also serves as a precursor for other organic and pharmaceutical materials.[1] This document outlines a potential synthetic pathway for this compound starting from 2,5-dimethylphenol. The synthesis involves a two-stage process: the nitration of the phenol followed by the conversion of the phenolic hydroxyl group into an amino group.
While industrial synthesis may follow different routes, such as the amination of 4-nitrochlorobenzene derivatives or multi-step processes starting from 2,5-dimethylaniline, this note details a laboratory-scale approach from the specified starting material.[2][3]
Synthetic Pathway Overview
The proposed synthesis proceeds in two key stages:
-
Nitration: 2,5-Dimethylphenol is nitrated to form the intermediate, 2,5-dimethyl-4-nitrophenol. The hydroxyl and methyl groups on the aromatic ring direct the electrophilic substitution of the nitro group primarily to the para position.
-
Aromatic Amination: The phenolic hydroxyl group of 2,5-dimethyl-4-nitrophenol is converted to a primary amine. This is a challenging transformation that can be achieved via a multi-step sequence, such as conversion to an aryl triflate followed by a palladium-catalyzed Buchwald-Hartwig amination.[4][5]
Logical Workflow Diagram
Caption: Synthetic workflow from 2,5-dimethylphenol to this compound.
Experimental Protocols
Safety Precautions: This protocol involves the use of strong acids (nitric, sulfuric), corrosive reagents, and potentially toxic nitroaromatic compounds.[1] All procedures must be conducted in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including safety goggles, lab coat, and acid-resistant gloves.
Step 1: Synthesis of 2,5-Dimethyl-4-nitrophenol (Nitration)
This protocol is adapted from general procedures for phenol nitration.[6][7][8]
Methodology:
-
In a three-necked flask equipped with a magnetic stirrer and a dropping funnel, dissolve 2,5-dimethylphenol in glacial acetic acid.
-
Cool the flask in an ice-salt bath to a temperature between 0 and 5 °C.
-
Slowly add a pre-cooled mixture of concentrated nitric acid and concentrated sulfuric acid dropwise to the stirred solution. Maintain the reaction temperature below 10 °C throughout the addition.
-
After the addition is complete, allow the mixture to stir in the ice bath for an additional 30 minutes, then let it warm to room temperature and stir for 1-2 hours.
-
Pour the reaction mixture slowly onto crushed ice with stirring. A yellow solid precipitate of 2,5-dimethyl-4-nitrophenol will form.
-
Collect the crude product by vacuum filtration and wash it thoroughly with cold water until the filtrate is neutral.
-
The crude product can be purified by recrystallization from an appropriate solvent system (e.g., ethanol/water) to yield the pure intermediate.
Step 2: Synthesis of this compound (Amination)
This stage involves two parts: conversion of the phenol to an aryl triflate, a better leaving group, followed by a palladium-catalyzed amination.
Part A: Synthesis of 2,5-Dimethyl-4-nitrophenyl triflate
-
Dissolve the dried 2,5-dimethyl-4-nitrophenol in a suitable anhydrous solvent (e.g., dichloromethane) under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0 °C in an ice bath.
-
Add pyridine (or another suitable base) to the solution.
-
Slowly add triflic anhydride (Tf₂O) dropwise to the stirred solution.
-
After addition, allow the reaction to warm to room temperature and stir until completion (monitor by TLC).
-
Perform an aqueous work-up by washing the organic layer with dilute acid (e.g., 1M HCl), water, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude triflate, which can be purified by column chromatography.
Part B: Buchwald-Hartwig Amination
This protocol is based on established methods for the amination of aryl triflates.[4][5][9]
-
In a Schlenk flask under an inert atmosphere, combine the 2,5-dimethyl-4-nitrophenyl triflate, a palladium catalyst (e.g., Pd₂(dba)₃), and a suitable phosphine ligand (e.g., XPhos or BINAP).[5][9]
-
Add a dry, aprotic solvent such as toluene or dioxane.
-
Add a source of ammonia. Anhydrous ammonia gas, an ammonium salt (e.g., ammonium sulfate), or an ammonia equivalent like lithium bis(trimethylsilyl)amide can be used.[4][10][11]
-
Add a strong, non-nucleophilic base (e.g., sodium tert-butoxide).
-
Heat the reaction mixture to the required temperature (typically 80-110 °C) and stir until the starting material is consumed (monitor by TLC or GC-MS).
-
Cool the reaction mixture to room temperature and quench with water.
-
Extract the product into an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.
-
After filtration, remove the solvent under reduced pressure. The resulting crude product, a yellow solid, can be purified by column chromatography on silica gel or by recrystallization to yield pure this compound.[1]
Data Presentation
Table 1: Reagents and Materials
| Compound | Formula | Molar Mass ( g/mol ) | Role |
| 2,5-Dimethylphenol | C₈H₁₀O | 122.16 | Starting Material |
| Nitric Acid (conc.) | HNO₃ | 63.01 | Nitrating Agent |
| Sulfuric Acid (conc.) | H₂SO₄ | 98.08 | Catalyst |
| Triflic Anhydride | (CF₃SO₂)₂O | 282.14 | Activating Agent |
| Pyridine | C₅H₅N | 79.10 | Base |
| Tris(dibenzylideneacetone)dipalladium(0) | Pd₂(dba)₃ | 915.72 | Catalyst |
| XPhos | C₃₃H₄₇P | 486.69 | Ligand |
| Sodium tert-butoxide | NaOtBu | 96.10 | Base |
| Ammonia Source | e.g., (NH₄)₂SO₄ | 132.14 | Nitrogen Source |
| This compound | C₈H₁₀N₂O₂ | 166.18 | Final Product |
Table 2: Key Reaction Parameters and Product Characteristics
| Parameter | Step 1: Nitration | Step 2: Amination |
| Solvent | Glacial Acetic Acid | Toluene or Dioxane |
| Temperature | 0–10 °C, then RT | 80–110 °C |
| Reaction Time | 2–3 hours | 12–24 hours |
| Key Intermediate | 2,5-Dimethyl-4-nitrophenol | 2,5-Dimethyl-4-nitrophenyl triflate |
| Final Product | N/A | This compound |
| Appearance | N/A | Light yellow crystalline solid[1] |
| Melting Point | N/A | ~135 °C[12] |
| Solubility | N/A | Soluble in ethanol, acetone; less soluble in water[1] |
References
- 1. solubilityofthings.com [solubilityofthings.com]
- 2. 4-Nitroaniline - Wikipedia [en.wikipedia.org]
- 3. CN108191611B - Continuous synthesis method of 2, 5-dimethylphenol - Google Patents [patents.google.com]
- 4. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 5. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 6. cdnsciencepub.com [cdnsciencepub.com]
- 7. magritek.com [magritek.com]
- 8. mdpi.com [mdpi.com]
- 9. research.rug.nl [research.rug.nl]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Buchwald–Hartwig Amination with Aqueous Ammonia [synthesisspotlight.com]
- 12. This compound | 3460-29-5 | DAA46029 [biosynth.com]
Application Notes & Protocols: The Utility of 2,5-Dimethyl-4-nitroaniline as a Diazo Intermediate in the Azo Dye Industry
These application notes serve as a comprehensive technical guide for researchers, scientists, and professionals in drug development and materials science. This document details the role, mechanism, and practical application of 2,5-Dimethyl-4-nitroaniline as a key intermediate in the synthesis of azo dyes. Full editorial control has been exercised to create a logically structured guide that emphasizes scientific integrity, causality, and procedural accuracy.
Introduction: The Strategic Role of Substituted Anilines in Chromophore Development
This compound is an aromatic amine whose molecular architecture makes it a valuable precursor, or intermediate, in the synthesis of azo dyes. The defining feature of an azo dye is the presence of an azo group (-N=N-) that connects two aromatic rings. This arrangement forms a conjugated system that absorbs light in the visible spectrum, thereby imparting color.
The specific structure of this compound is critical to its function:
-
Primary Aromatic Amine (-NH₂): This is the reactive functional group that undergoes diazotization, the foundational first step in azo dye synthesis.[1]
-
Nitro Group (-NO₂): As a strong electron-withdrawing group, the nitro substituent acts as an auxochrome that can shift the absorption spectrum of the final dye to longer wavelengths, a phenomenon known as a bathochromic shift. This is crucial for achieving deeper and more varied colors like reds, oranges, and browns.[2]
-
Methyl Groups (-CH₃): These electron-donating groups can also subtly modify the electronic properties and solubility of the dye molecule, influencing its final shade and application fastness.
This guide will elucidate the chemical principles behind its use and provide a detailed, adaptable protocol for its application in synthesizing azo colorants.
Core Mechanistic Pathway: From Amine to Azo Dye
The conversion of this compound into an azo dye is a well-established two-stage process: Diazotization followed by Azo Coupling .[3] This sequence is fundamental to the production of a vast array of synthetic colorants.
Stage 1: Diazotization
In this initial stage, the primary aromatic amine is converted into a highly reactive diazonium salt. This reaction is conducted at low temperatures (typically 0–5 °C) to prevent the decomposition of the unstable diazonium ion.[4] The process involves treating the amine with nitrous acid (HNO₂), which is generated in situ from sodium nitrite (NaNO₂) and a strong mineral acid like hydrochloric acid (HCl).[5]
The electron-withdrawing nitro group on the aniline ring reduces the basicity of the amino group, necessitating careful control over acidic conditions to achieve efficient conversion.[4]
Stage 2: Azo Coupling
The resulting diazonium salt is a potent electrophile. It readily reacts with an electron-rich aromatic compound, known as a "coupling component," in an electrophilic aromatic substitution reaction.[1] Common coupling components include phenols, naphthols, or other aromatic amines. The selection of the coupling component is a primary determinant of the final dye's color and properties. For instance, coupling with naphthols often yields deep red or blue shades.
The general workflow for this synthesis is depicted below.
Caption: General workflow for Azo Dye synthesis.
Application Note: Synthesis of a Representative Disperse Dye
To illustrate the practical application, we will detail the synthesis of C.I. Disperse Red 17 , a commercially relevant monoazo dye.[6] While this specific dye uses 4-nitroaniline as its diazo component, the protocol is directly analogous and adaptable for this compound. The coupling component in this synthesis is N,N-bis(2-hydroxyethyl)-3-methylaniline.[6][7]
The reaction pathway provides a clear example of how the choice of diazo and coupling components dictates the final molecular structure and, consequently, its color.
Caption: Reaction pathway for C.I. Disperse Red 17.
Detailed Experimental Protocols
This section provides a robust, step-by-step methodology for synthesizing an azo dye in a laboratory setting. The protocol is based on established procedures for nitroaniline derivatives and is designed to be self-validating.[4][8]
Safety Precautions:
-
Always wear appropriate Personal Protective Equipment (PPE), including safety goggles, lab coat, and gloves.
-
Conduct the reaction in a well-ventilated fume hood.
-
Diazonium salts can be explosive when dry. Never isolate the diazonium salt intermediate. Use the solution immediately after preparation.
-
Handle concentrated acids with extreme care.
Protocol A: Preparation of the Diazonium Salt Solution
-
Amine Suspension: In a 250 mL three-necked flask equipped with a mechanical stirrer and a thermometer, create a suspension of this compound (0.10 mol) in a solution of concentrated hydrochloric acid (25 mL, approx. 0.30 mol) and 100 mL of water. Stir vigorously to form a fine slurry of the amine hydrochloride salt.
-
Cooling: Place the flask in an ice-salt bath and cool the suspension to an internal temperature of 0–5 °C. Maintaining this low temperature is critical for the stability of the diazonium salt.[4]
-
Nitrite Solution Preparation: In a separate beaker, dissolve sodium nitrite (NaNO₂) (7.25 g, 0.105 mol) in 30 mL of cold water.
-
Diazotization Reaction: Add the sodium nitrite solution dropwise to the cold, stirring amine suspension over 30 minutes. Use a dropping funnel for controlled addition. The reaction is exothermic; monitor the temperature closely and ensure it does not rise above 5 °C.
-
Completion Check: After the addition is complete, continue stirring the mixture in the ice bath for an additional 15-20 minutes. To confirm the completion of the reaction (and the presence of slight excess nitrous acid), place a drop of the reaction mixture onto starch-iodide paper. An immediate dark blue-black color indicates a positive result. If the test is negative, add a small additional amount of the nitrite solution and re-test.
-
Destroy Excess Nitrous Acid: Once a positive test is confirmed, add a small amount of sulfamic acid or urea portion-wise until the starch-iodide test is negative (the paper remains white). This step is crucial to prevent unwanted side reactions in the subsequent coupling stage. The resulting clear, cold solution is the diazonium salt, ready for immediate use.
Protocol B: Azo Coupling and Dye Isolation
-
Coupling Component Solution: In a separate 600 mL beaker, dissolve the chosen coupling component (e.g., β-Naphthol, 0.10 mol) in a solution of sodium hydroxide (8.0 g, 0.20 mol) in 150 mL of water. Stir until a clear solution is obtained and cool it to 5-10 °C in an ice bath.
-
Coupling Reaction: While stirring the coupling component solution vigorously, slowly add the cold diazonium salt solution prepared in Protocol A. The addition should take approximately 30-45 minutes.
-
Dye Precipitation: A brightly colored precipitate of the azo dye should form immediately upon addition. The pH of the mixture should be maintained in the alkaline range (pH 8-10) to facilitate the coupling reaction with phenolic compounds.
-
Stirring and Isolation: Continue stirring the mixture in the ice bath for another hour to ensure the reaction goes to completion.
-
Filtration: Collect the precipitated dye by vacuum filtration using a Buchner funnel.
-
Washing: Wash the filter cake thoroughly with cold water until the filtrate runs clear and is neutral to litmus paper. This removes any unreacted starting materials and inorganic salts.
-
Drying: Dry the purified dye in a vacuum oven at 60-70 °C to a constant weight.
Data Presentation and Characterization
The successful synthesis of the target azo dye can be validated through quantitative data and spectroscopic analysis.
Synthesis Data Summary
The following table provides representative data for a typical laboratory-scale synthesis.
| Parameter | Value | Reference / Justification |
| Diazo Component | This compound | Starting material |
| Molecular Weight | 166.18 g/mol | Calculated |
| Moles Used | 0.10 mol | Protocol 4.1 |
| Coupling Component | β-Naphthol | Representative coupling agent |
| Molecular Weight | 144.17 g/mol | Calculated |
| Moles Used | 0.10 mol | Protocol 4.2 |
| Theoretical Yield | ~30.93 g | Based on 1:1 stoichiometry |
| Expected λmax | 480 - 520 nm | Typical for red/orange azo dyes |
| Melting Point | >150 °C (decomposes) | Azo dyes often decompose at high temps[9] |
Characterization Insights
-
UV-Visible Spectroscopy: The primary method for characterizing a dye is to measure its absorption spectrum in a suitable solvent (e.g., ethanol, acetone). The wavelength of maximum absorbance (λmax) confirms its color properties. For example, a para-nitro aniline-based dye showed a high absorbance at 220 nm, with color-imparting absorbance at higher wavelengths.[10][11]
-
FT-IR Spectroscopy: Fourier-Transform Infrared (FT-IR) spectroscopy can be used to confirm the presence of key functional groups. Look for characteristic peaks corresponding to the azo group (-N=N-), nitro group (-NO₂), and hydroxyl groups (-OH) from the coupling component.
-
Fastness Properties: For textile applications, the synthesized dye should be tested for its color fastness to washing, light, and rubbing to determine its durability and commercial viability.[2][10]
Conclusion
This compound stands as a versatile and effective diazo component in the synthesis of azo dyes. The strategic placement of its nitro and methyl functional groups allows for the creation of a diverse palette of colors with desirable properties. The two-stage process of diazotization and azo coupling is a robust and highly adaptable synthetic route. By carefully controlling reaction conditions, particularly temperature and pH, and by selecting appropriate coupling partners, researchers can reliably produce a wide range of custom colorants for various industrial applications, from textiles to plastics and beyond.[12]
References
- 1. byjus.com [byjus.com]
- 2. orientjchem.org [orientjchem.org]
- 3. Preparation of Azo Dyes - 2017 Words | Bartleby [bartleby.com]
- 4. benchchem.com [benchchem.com]
- 5. Diazotisation [organic-chemistry.org]
- 6. worlddyevariety.com [worlddyevariety.com]
- 7. chembk.com [chembk.com]
- 8. benchchem.com [benchchem.com]
- 9. pccc.icrc.ac.ir [pccc.icrc.ac.ir]
- 10. researchgate.net [researchgate.net]
- 11. abjournals.org [abjournals.org]
- 12. nbinno.com [nbinno.com]
The Versatile Intermediate: A Guide to the Applications of 2,5-Dimethyl-4-nitroaniline in Organic Synthesis
This document provides a comprehensive overview of the synthetic utility of 2,5-Dimethyl-4-nitroaniline, a valuable intermediate in the production of a range of organic molecules. Primarily geared towards researchers, scientists, and professionals in drug development, these notes detail the compound's properties and provide step-by-step protocols for its application in the synthesis of azo dyes and pharmaceutically relevant heterocyclic compounds.
Introduction: Understanding the Utility of this compound
This compound, a light yellow crystalline solid, is an aromatic amine whose reactivity is dictated by the interplay of its constituent functional groups: the nucleophilic amino group, the electron-withdrawing nitro group, and the two activating methyl groups on the benzene ring.[1] This unique electronic and steric arrangement makes it a versatile building block in organic synthesis. The compound is primarily soluble in organic solvents like ethanol and acetone and has limited solubility in water.[1]
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 3460-29-5 | [2] |
| Molecular Formula | C₈H₁₀N₂O₂ | [3] |
| Molecular Weight | 166.18 g/mol | [3] |
| Appearance | Light yellow crystalline solid | [1] |
| Melting Point | 149-150 °C | |
| Solubility | Soluble in ethanol, acetone; sparingly soluble in water | [1] |
Application in the Synthesis of Azo Dyes
The most prominent application of this compound is in the synthesis of azo dyes. Azo dyes are characterized by the presence of a nitrogen-nitrogen double bond (azo group) that connects two aromatic rings. The synthesis is a two-step process: diazotization of a primary aromatic amine followed by an azo coupling reaction with an electron-rich coupling component.
The Chemistry of Azo Dye Formation
The diazotization of this compound involves its reaction with nitrous acid (HONO), typically generated in situ from sodium nitrite and a strong acid like hydrochloric acid, at low temperatures (0-5 °C). This converts the primary amino group into a highly reactive diazonium salt. The resulting diazonium salt is then ready to undergo an electrophilic aromatic substitution reaction with a coupling agent, such as a phenol or another aromatic amine, to form the stable azo dye.
Caption: General workflow for azo dye synthesis.
Experimental Protocol: Synthesis of a Disperse Azo Dye
This protocol details the synthesis of a disperse red azo dye by coupling diazotized this compound with β-naphthol.
Materials:
-
This compound
-
Sodium nitrite (NaNO₂)
-
Concentrated hydrochloric acid (HCl)
-
β-Naphthol
-
Sodium hydroxide (NaOH)
-
Ice
-
Distilled water
-
Ethanol
Procedure:
Part A: Diazotization of this compound
-
In a 250 mL beaker, add 1.66 g (10 mmol) of this compound to a mixture of 5 mL of concentrated HCl and 10 mL of distilled water.
-
Stir the mixture and gently heat if necessary to dissolve the amine.
-
Cool the beaker in an ice-salt bath to a temperature between 0 and 5 °C. The amine salt may precipitate, but this will not hinder the reaction.
-
In a separate beaker, dissolve 0.76 g (11 mmol) of sodium nitrite in 10 mL of cold distilled water.
-
Slowly add the sodium nitrite solution dropwise to the cooled and stirred amine solution, ensuring the temperature remains below 5 °C throughout the addition.
-
After the complete addition of the sodium nitrite solution, continue stirring the mixture in the ice bath for an additional 15 minutes to ensure the diazotization is complete. The resulting solution contains the diazonium salt and should be used immediately in the next step.
Part B: Azo Coupling with β-Naphthol
-
In a 500 mL beaker, dissolve 1.44 g (10 mmol) of β-naphthol in 20 mL of a 10% aqueous sodium hydroxide solution.
-
Cool this solution in a separate ice-water bath.
-
While stirring vigorously, slowly add the cold diazonium salt solution from Part A to the cold β-naphthol solution. A brightly colored red precipitate of the azo dye should form immediately.
-
Continue stirring the mixture in the ice bath for an additional 30 minutes to ensure the coupling reaction goes to completion.
-
Collect the precipitated dye by vacuum filtration using a Büchner funnel.
-
Wash the solid product with several portions of cold distilled water to remove any unreacted salts.
-
Recrystallize the crude product from an ethanol-water mixture to achieve higher purity.
-
Dry the purified crystals in a desiccator or a low-temperature oven.
Application in the Synthesis of Pharmaceutical Intermediates
Beyond the realm of dyes, nitroanilines are valuable precursors for the synthesis of various heterocyclic compounds, which form the core of many pharmaceutical agents.[4] One such class of compounds is the quinoxalines. Quinoxaline derivatives are known to exhibit a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.
The Pathway to Quinoxalines
The synthesis of quinoxalines from this compound involves a two-step process. First, the nitro group is selectively reduced to an amino group to form 2,5-dimethyl-1,4-phenylenediamine. This diamine is then condensed with a 1,2-dicarbonyl compound to yield the quinoxaline ring system.[5]
Caption: Synthesis of quinoxalines from this compound.
Experimental Protocol: Synthesis of a Quinoxaline Derivative
This protocol outlines a representative procedure for the synthesis of a quinoxaline derivative from this compound and benzil.
Materials:
-
This compound
-
Iron powder (Fe)
-
Concentrated hydrochloric acid (HCl)
-
Sodium bicarbonate (NaHCO₃)
-
Benzil
-
Ethanol
-
Ethyl acetate
-
Hexane
Procedure:
Part A: Reduction of this compound
-
In a 500 mL round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 8.3 g (50 mmol) of this compound and 100 mL of a 1:1 mixture of ethanol and water.
-
To this suspension, add 14 g (250 mmol) of iron powder.
-
Heat the mixture to reflux and then add 5 mL of concentrated HCl dropwise over 30 minutes.
-
Continue refluxing for an additional 2-3 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature and filter through a pad of celite to remove the iron catalyst.
-
Neutralize the filtrate with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain crude 2,5-dimethyl-1,4-phenylenediamine. This product can be used in the next step without further purification.
Part B: Cyclocondensation to Form the Quinoxaline
-
In a 250 mL round-bottom flask, dissolve the crude 2,5-dimethyl-1,4-phenylenediamine from Part A in 100 mL of ethanol.
-
Add 10.5 g (50 mmol) of benzil to the solution.
-
Add a few drops of glacial acetic acid as a catalyst.
-
Reflux the reaction mixture for 4-6 hours, monitoring by TLC.
-
Upon completion, cool the reaction mixture to room temperature. The quinoxaline product should precipitate out of the solution.
-
Collect the solid product by vacuum filtration and wash with a small amount of cold ethanol.
-
Recrystallize the crude product from ethanol or an ethanol/water mixture to obtain the pure quinoxaline derivative.
Safety and Handling
This compound should be handled with care. It is harmful if swallowed, in contact with skin, or if inhaled, and causes skin and serious eye irritation.[6] It is recommended to work in a well-ventilated area or a fume hood and to wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[6] Store the compound in a tightly closed container in a dry, cool, and well-ventilated place.[6]
Conclusion
This compound is a valuable and versatile intermediate in organic synthesis. Its unique structure allows for the straightforward synthesis of a variety of compounds, most notably azo dyes and heterocyclic structures of pharmaceutical interest. The protocols provided herein offer a solid foundation for researchers to explore the synthetic potential of this compound in their respective fields.
References
- 1. solubilityofthings.com [solubilityofthings.com]
- 2. Aniline, 2,5-dimethyl-4-nitro- | SIELC Technologies [sielc.com]
- 3. N,N-Dimethyl-4-nitroaniline | C8H10N2O2 | CID 7491 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Efficient synthesis of quinoxalines from 2-nitroanilines and vicinal diols via a ruthenium-catalyzed hydrogen transfer strategy - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. triggered.edinburgh.clockss.org [triggered.edinburgh.clockss.org]
Application Notes and Protocols for the HPLC Analysis of 2,5-Dimethyl-4-nitroaniline
These application notes provide a comprehensive guide for the determination of 2,5-Dimethyl-4-nitroaniline using High-Performance Liquid Chromatography (HPLC). The protocols are intended for researchers, scientists, and professionals in the field of drug development and analytical chemistry.
Quantitative Data Summary
The following table summarizes a recommended starting point for the HPLC analysis of this compound, based on methods for similar analytes.[1][2][3][4] Optimization may be required for specific matrices or instrumentation.
| Parameter | Recommended Conditions |
| HPLC System | Any standard HPLC or UHPLC system with a UV detector |
| Column | C18 reverse-phase column (e.g., 250 x 4.6 mm, 5 µm particle size) |
| Mobile Phase A | Water with 0.1% formic acid |
| Mobile Phase B | Acetonitrile with 0.1% formic acid |
| Gradient | 30% B to 80% B over 10 minutes, then re-equilibrate |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 30 °C |
| Detection Wavelength | 380 nm[3] |
| Sample Diluent | Methanol or a mixture of water and acetonitrile |
Experimental Protocols
Reagent and Standard Preparation
-
Mobile Phase A (0.1% Formic Acid in Water): Add 1 mL of formic acid to 999 mL of HPLC-grade water and mix thoroughly.
-
Mobile Phase B (0.1% Formic Acid in Acetonitrile): Add 1 mL of formic acid to 999 mL of HPLC-grade acetonitrile and mix thoroughly.
-
Sample Diluent: A mixture of 50:50 (v/v) water and acetonitrile is recommended as a starting point.
-
Standard Stock Solution (1000 µg/mL): Accurately weigh approximately 10 mg of this compound reference standard and dissolve it in 10 mL of methanol.[5]
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the sample diluent to achieve concentrations in the desired analytical range (e.g., 1, 5, 10, 25, 50 µg/mL).
Sample Preparation
The sample preparation method will vary depending on the matrix. Below is a general procedure for a solid sample.
-
Weighing and Dissolution: Accurately weigh a portion of the sample expected to contain this compound. Dissolve the sample in a minimal amount of a suitable solvent, such as methanol or the initial mobile phase composition.[3]
-
Sonication and Dilution: Sonicate the sample solution for 10-15 minutes to ensure complete dissolution. Dilute the solution to a known volume with the sample diluent to bring the concentration of this compound within the calibration range.
-
Filtration: Filter the final sample solution through a 0.45 µm syringe filter to remove any particulate matter before injection into the HPLC system.[6] This step is crucial to prevent column clogging and extend its lifetime.[6]
HPLC Method Parameters
-
System Equilibration: Equilibrate the HPLC system with the initial mobile phase composition (e.g., 30% B) until a stable baseline is achieved.
-
Injection: Inject 10 µL of the prepared standard or sample solution onto the column.
-
Chromatographic Run: Run the gradient program as detailed in the quantitative data summary table.
-
Data Acquisition: Acquire data at a wavelength of 380 nm.
Data Analysis
-
Identification: The peak corresponding to this compound in the sample chromatogram is identified by comparing its retention time with that of the standard.
-
Quantification: Create a calibration curve by plotting the peak area of the standards against their known concentrations. Determine the concentration of this compound in the sample by interpolating its peak area from the calibration curve.
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the HPLC analysis of this compound.
Caption: Workflow for the HPLC analysis of this compound.
Analytical Method Development Logic
The diagram below outlines the logical steps involved in developing and validating an HPLC method for this compound.
Caption: Logical flow for HPLC method development and validation.
References
- 1. Separation of Aniline, 2,5-dimethyl-4-nitro- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 2. Aniline, 2,5-dimethyl-4-nitro- | SIELC Technologies [sielc.com]
- 3. benchchem.com [benchchem.com]
- 4. Development and validation of a novel UPLC-Q-Orbitrap HRMS method for determining p-Nitroaniline and its metabolites in blood - PMC [pmc.ncbi.nlm.nih.gov]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. nacalai.com [nacalai.com]
Experimental procedures involving the reduction of 2,5-Dimethyl-4-nitroaniline
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed experimental procedures for the reduction of 2,5-Dimethyl-4-nitroaniline to its corresponding diamine, 2,5-Dimethyl-1,4-phenylenediamine. This transformation is a crucial step in the synthesis of various compounds with applications in medicinal chemistry, materials science, and as probes for studying oxidative stress. The protocols outlined below offer two common and effective methods for this reduction: catalytic hydrogenation and chemical reduction using iron in an acidic medium.
Introduction
This compound is a readily available starting material for the synthesis of 2,5-Dimethyl-1,4-phenylenediamine. The resulting diamine is a valuable building block in the development of novel polymers and covalent organic frameworks (COFs).[1] Furthermore, its oxidized form is a stable colored radical cation, making it a useful chromogenic indicator for the detection of reactive oxygen species (ROS) and for assessing total antioxidant activity in biological and chemical systems.[1] The reduction of the nitro group to an amine is a fundamental transformation in organic synthesis, and the choice of method can be tailored to the specific requirements of the researcher, considering factors such as scale, available equipment, and desired purity.
Experimental Protocols
Two reliable methods for the reduction of this compound are presented below.
Protocol 1: Catalytic Hydrogenation using Palladium on Carbon (Pd/C)
Catalytic hydrogenation is a clean and efficient method for the reduction of nitro groups.[2] Palladium on carbon is a widely used catalyst for this transformation, typically affording high yields and purity.
Materials:
-
This compound
-
10% Palladium on Carbon (Pd/C)
-
Ethanol (reagent grade)
-
Hydrogen gas (H₂)
-
Inert gas (Nitrogen or Argon)
-
Filter aid (e.g., Celite®)
-
Rotary evaporator
-
Hydrogenation apparatus (e.g., Parr shaker or balloon hydrogenation setup)
Procedure:
-
In a suitable hydrogenation vessel, dissolve this compound (1.0 eq) in ethanol. The concentration may vary, but a starting point of 0.1-0.2 M is recommended.
-
Carefully add 10% Pd/C catalyst to the solution. The catalyst loading can be in the range of 5-10 mol% relative to the substrate.
-
Seal the reaction vessel and purge the system with an inert gas (nitrogen or argon) to remove any oxygen.
-
Introduce hydrogen gas to the system. If using a balloon, inflate it with hydrogen and attach it to the reaction vessel. For a Parr shaker, pressurize the vessel to the desired hydrogen pressure (e.g., 50 psi).
-
Stir the reaction mixture vigorously at room temperature.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) until the starting material is consumed. Reaction times can vary from a few hours to overnight depending on the scale and catalyst activity.
-
Once the reaction is complete, carefully vent the hydrogen gas and purge the system with an inert gas.
-
Filter the reaction mixture through a pad of filter aid (e.g., Celite®) to remove the Pd/C catalyst. Wash the filter cake with ethanol to ensure complete recovery of the product.
-
Combine the filtrate and washings and remove the solvent under reduced pressure using a rotary evaporator to yield the crude 2,5-Dimethyl-1,4-phenylenediamine.
-
The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water or toluene) to obtain a crystalline solid.
Protocol 2: Reduction with Iron Powder in Acetic Acid
Materials:
-
This compound
-
Iron powder (<100 mesh)
-
Glacial acetic acid
-
Ethanol (reagent grade)
-
Water (deionized)
-
Sodium bicarbonate (saturated aqueous solution)
-
Ethyl acetate
-
Sodium sulfate (anhydrous)
-
Magnetic stirrer and hotplate
-
Standard laboratory glassware
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 eq) and ethanol.
-
Add glacial acetic acid to the mixture. A common solvent ratio is in the range of 2:1 to 4:1 ethanol to acetic acid.
-
With vigorous stirring, add iron powder (typically 3-5 equivalents) portion-wise to the reaction mixture. The addition may be exothermic, so it should be done at a controlled rate.
-
Heat the reaction mixture to reflux (approximately 80-90 °C) and maintain this temperature with stirring.
-
Monitor the reaction progress by TLC or HPLC. The reaction is typically complete within 2-4 hours.
-
After completion, cool the reaction mixture to room temperature.
-
Carefully neutralize the reaction mixture by the slow addition of a saturated aqueous solution of sodium bicarbonate until the effervescence ceases and the pH is approximately 7-8.
-
Extract the aqueous mixture with ethyl acetate (3 x volumes).
-
Combine the organic extracts and wash with brine (saturated aqueous NaCl solution).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure to afford the crude 2,5-Dimethyl-1,4-phenylenediamine.
-
Purify the crude product by recrystallization as described in Protocol 1.
Data Presentation
The following tables summarize the expected quantitative data for the described experimental procedures.
Table 1: Reaction Parameters for the Reduction of this compound
| Parameter | Catalytic Hydrogenation (Pd/C) | Iron in Acetic Acid |
| Reagents | This compound, 10% Pd/C, H₂ | This compound, Fe powder, Acetic Acid |
| Solvent | Ethanol | Ethanol/Acetic Acid |
| Temperature | Room Temperature | Reflux (80-90 °C) |
| Reaction Time | 2 - 12 hours | 2 - 4 hours |
| Typical Yield | >90% | 75 - 85% |
| Purification | Recrystallization | Recrystallization |
Table 2: Physicochemical and Spectroscopic Data of 2,5-Dimethyl-1,4-phenylenediamine
| Property | Value | Reference |
| CAS Number | 6393-01-7 | |
| Molecular Formula | C₈H₁₂N₂ | |
| Molecular Weight | 136.19 g/mol | |
| Appearance | White to off-white crystalline solid | |
| Melting Point | 149-150 °C | |
| ¹H NMR (CDCl₃, δ) | ~6.5 (s, 2H, Ar-H), ~3.4 (br s, 4H, NH₂), ~2.1 (s, 6H, CH₃) | [4] |
| ¹³C NMR (CDCl₃, δ) | ~140 (Ar-C-N), ~120 (Ar-C-H), ~115 (Ar-C-CH₃), ~17 (CH₃) | [4] |
| IR (KBr, cm⁻¹) | ~3400-3200 (N-H stretch), ~1620 (N-H bend), ~1510 (C=C stretch) |
Application in Oxidative Stress Research
2,5-Dimethyl-1,4-phenylenediamine is a valuable tool for researchers studying oxidative stress. In the presence of reactive oxygen species (ROS) such as hydroxyl radicals (•OH) and superoxide anions (O₂•⁻), the diamine is oxidized to a stable and colored radical cation.[1] This property forms the basis of a spectrophotometric assay to quantify the total antioxidant capacity of a sample.[1] The intensity of the color produced is directly proportional to the amount of ROS present, or inversely proportional to the antioxidant capacity of the sample being tested.[5][6]
Visualizations
Experimental Workflow for Catalytic Hydrogenation
Caption: Workflow for the catalytic hydrogenation of this compound.
Logical Relationship in ROS Detection
Caption: Principle of ROS detection using 2,5-Dimethyl-1,4-phenylenediamine.
References
- 1. 2,5-Dimethyl-1,4-phenylenediamine Research Chemical [benchchem.com]
- 2. Sequential hydrogenation of nitroaromatics to alicyclic amines via highly-dispersed Ru–Pd nanoparticles anchored on air-exfoliated C3N4 nanosheets - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. tandfonline.com [tandfonline.com]
- 5. Nanoceria-based reactive species scavenging activity of antioxidants using N,N-dimethyl-p-phenylenediamine (DMPD) probe - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 6. A colourimetric sensor for the simultaneous determination of oxidative status and antioxidant activity on the same membrane: N,N-dimethyl-p-phenylene diamine (DMPD) on Nafion. | Sigma-Aldrich [merckmillipore.com]
Application Notes and Protocols: The Role of 2,5-Dimethyl-4-nitroaniline as a Precursor in Medicinal Chemistry
Introduction
2,5-Dimethyl-4-nitroaniline is an aromatic amine containing nitro and methyl functional groups. While direct evidence of its use as a precursor for commercially available pharmaceutical compounds is not prominent in the reviewed literature, its structural motifs are common in medicinal chemistry. Nitroaromatic compounds, including nitroanilines, are recognized for their diverse biological activities and serve as versatile starting materials in the synthesis of various bioactive molecules.[1][2] This document outlines the potential applications of this compound in drug discovery, based on the known reactivity and biological profile of related nitroaniline derivatives.
General Biological Activity of Nitroaniline Derivatives
Nitroaniline derivatives have been investigated for a range of pharmacological activities, primarily due to the electron-withdrawing nature of the nitro group, which can influence the molecule's interaction with biological targets.
-
Antimicrobial Activity: The nitro group is a key pharmacophore in several antimicrobial drugs. It can undergo bioreduction within microbial cells to form reactive nitroso and hydroxylamine intermediates, which can induce oxidative stress and damage cellular macromolecules.[1] Derivatives of nitroanilines have been explored for their potential as antibacterial and antifungal agents.
-
Anticancer Activity: The hypoxic environment of solid tumors can facilitate the reduction of nitro groups, a property exploited in the design of hypoxia-activated prodrugs. Upon reduction, these compounds can release cytotoxic agents that selectively target cancer cells. Various nitroaniline derivatives have demonstrated cytotoxic effects against different cancer cell lines.[2]
-
Other Therapeutic Areas: The structural scaffold of nitroanilines is also found in molecules with other therapeutic applications, highlighting the versatility of this chemical class in drug design.
While this compound itself is not a widely cited pharmaceutical precursor, its chemical relatives have shown promise. For instance, derivatives of the isomeric 2-Methyl-5-nitroaniline are recognized as versatile scaffolds in drug discovery for developing antimicrobial and antiproliferative agents.
Experimental Protocols
Protocol 1: Synthesis of a Benzimidazole Derivative from this compound
Benzimidazoles are a class of heterocyclic compounds with a wide range of biological activities, including anthelmintic, antifungal, and anticancer properties. The synthesis often involves the condensation of an o-phenylenediamine with a carboxylic acid or its derivative. This protocol outlines a hypothetical pathway to a benzimidazole derivative, starting with the reduction of this compound to the corresponding diamine.
Step 1: Reduction of this compound to 1,4-Diamino-2,5-dimethylbenzene
| Parameter | Value |
| Reactants | This compound, Tin(II) chloride dihydrate, Concentrated Hydrochloric Acid |
| Solvent | Ethanol |
| Reaction Temperature | 70-80°C |
| Reaction Time | 2-4 hours |
| Yield (Hypothetical) | 85-95% |
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, dissolve this compound (1 equivalent) in ethanol.
-
Add Tin(II) chloride dihydrate (3-4 equivalents) to the solution.
-
Slowly add concentrated hydrochloric acid with stirring.
-
Heat the reaction mixture to reflux (70-80°C) and monitor the reaction progress by thin-layer chromatography (TLC).
-
After completion, cool the mixture to room temperature and neutralize with a saturated solution of sodium bicarbonate.
-
Extract the product with ethyl acetate, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude diamine.
-
Purify the product by column chromatography or recrystallization.
Step 2: Cyclization to form a 2-Substituted-5,8-dimethyl-7-nitro-1H-benzo[d]imidazole
| Parameter | Value |
| Reactants | 1,4-Diamino-2,5-dimethylbenzene, Carboxylic Acid (e.g., Acetic Acid) |
| Catalyst | Polyphosphoric acid (PPA) or mineral acid |
| Reaction Temperature | 100-120°C |
| Reaction Time | 4-6 hours |
| Yield (Hypothetical) | 70-85% |
Procedure:
-
Combine the synthesized 1,4-Diamino-2,5-dimethylbenzene (1 equivalent) and the desired carboxylic acid (1.1 equivalents) in a reaction vessel.
-
Add polyphosphoric acid as a catalyst and solvent.
-
Heat the mixture at 100-120°C with stirring for 4-6 hours, monitoring by TLC.
-
Upon completion, pour the reaction mixture onto crushed ice and neutralize with a solution of sodium hydroxide.
-
The precipitated solid is collected by filtration, washed with water, and dried.
-
The crude product can be purified by recrystallization from a suitable solvent.
Visualizations
The following diagrams illustrate the general workflow for the synthesis of a hypothetical benzimidazole derivative from this compound and a conceptual signaling pathway that could be inhibited by such a derivative, based on the known mechanisms of similar compounds.
References
Analytical techniques for the detection of nitroanilines in samples
An Application Note and Protocol for the Analytical Detection of Nitroanilines in Various Samples
Introduction
Nitroanilines are crucial intermediates in the manufacturing of dyes, pharmaceuticals, and pesticides.[1] However, their toxicity and potential carcinogenicity make them significant environmental pollutants that require sensitive and reliable detection methods.[2][3][4] This document provides a detailed overview of various analytical techniques for the detection and quantification of nitroaniline isomers (ortho-, meta-, and para-nitroaniline) in different sample matrices. The protocols and data presented are intended for researchers, scientists, and professionals in environmental monitoring and drug development.[5]
Quantitative Data Summary
The choice of an analytical technique for nitroaniline detection depends on factors like the required sensitivity, selectivity, the nature of the sample matrix, and the available instrumentation.[5] The following table summarizes the quantitative performance of several key analytical methods.
| Analytical Technique | Analyte(s) | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Linear Range | Sample Matrix | Reference(s) |
| HPLC-UV | o-, m-, p-Nitroaniline | ≤ 0.2 µg/L | 2.0 x 10⁻⁹ M (o-, m-) | 1 - 100 µg/L | Tap and Pond Water | [5][6] |
| 3-Nitroaniline | 1 µg/L | - | 5 - 1500 µg/L | Environmental Water | [5][7] | |
| LC-MS/MS | p-Nitroaniline | 10 µg/kg | 30 µg/kg | - | Broiler Breast Tissue | [5] |
| Spectrophotometry | m-, o-, p-Nitroaniline | 0.08, 0.05, 0.06 µg/mL | - | 0.2-20, 0.1-15, 0.1-17 µg/mL | Synthetic and Real Samples | [5][8] |
| m-, o-Nitroaniline | 0.320, 0.09 mg/L | - | - | - | [5] | |
| Electrochemical Methods | 2-Nitroaniline | 0.062 µM | - | 0.04 µM - 856.14 µM | - | [9] |
| o-, m-, p-Nitroaniline | Nanomolar range | - | 0.5 - 600 µM | - | [3] | |
| Gas Chromatography (GC) | Nitrobenzene | 1 µg/m³ (FID), 0.1 µg/m³ (ECD) | - | - | Ambient Air | [10] |
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
High-Performance Liquid Chromatography (HPLC) is a robust and widely used technique for the separation and quantification of nitroaniline isomers.[5] It is often preferred over Gas Chromatography (GC) because it does not require a derivatization step for these polar and thermolabile compounds.[2][4] Coupling HPLC with a UV detector provides a sensitive and reliable analytical method.[6]
Experimental Protocol: HPLC-UV for Nitroaniline Isomers in Wastewater[5][6]
A. Sample Preparation (Solid-Phase Extraction - SPE)
-
Cartridge Conditioning: Condition an Oasis HLB (hydrophile-lipophile balance) cartridge by passing methanol through it, followed by deionized water.[5][6]
-
Sample Loading: Pass 500 mL of the wastewater sample through the conditioned cartridge.[5][6]
-
Cartridge Washing: Wash the cartridge with a solution of 10% (v/v) acetonitrile and 10% (v/v) ethyl acetate in water to remove interferences.[5][6]
-
Analyte Elution: Elute the trapped nitroaniline isomers with a mixture of methanol and acetic acid.[5][6]
-
Sample Concentration: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute the residue in a known volume of the mobile phase for HPLC analysis.
B. Chromatographic Conditions
-
Mobile Phase: An isocratic mixture of acetonitrile/water (30/70, v/v).[5][6]
-
Injection Volume: 20 µL.
C. Calibration
-
Prepare a stock solution of a nitroaniline isomer mixture in methanol.
-
Create a series of working standards by diluting the stock solution with the mobile phase to cover the expected concentration range of the samples.
-
Inject the standards into the HPLC system and construct a calibration curve by plotting the peak area against the concentration for each isomer.
Workflow Diagram: HPLC-UV Analysis
Caption: Workflow for the analysis of nitroanilines in wastewater using SPE and HPLC-UV.
Spectrophotometry
Spectrophotometry provides a simpler and more accessible alternative for the quantification of nitroanilines.[5] To enhance sensitivity, a preconcentration step such as cloud point extraction is often employed.[5][8]
Experimental Protocol: Spectrophotometric Determination with Cloud Point Extraction[5][8]
A. Sample Preparation (Cloud Point Extraction)
-
Take a known volume of the sample solution containing nitroaniline isomers in a centrifuge tube.
-
Add a 0.6% (w/v) solution of Triton X-100 surfactant to the sample.[5][8]
-
Incubate the mixture in a water bath at 75°C for 20 minutes to induce the formation of a cloudy solution (the cloud point).[5][8]
-
Centrifuge the heated solution to separate the surfactant-rich phase (containing the concentrated nitroanilines) from the aqueous phase.[5]
-
Decant the aqueous phase and dissolve the surfactant-rich phase in a suitable solvent (e.g., methanol) for analysis.[5]
B. Spectrophotometric Measurement
-
Transfer the resulting solution to a quartz cuvette.
-
Record the absorption spectra of the solution in the 200-500 nm range against a reagent blank.[1][5]
-
Quantify the concentration of each isomer using a calibration curve prepared with standards that have undergone the same extraction procedure.
Workflow Diagram: Cloud Point Extraction and Spectrophotometry
Caption: Workflow for nitroaniline determination via cloud point extraction and spectrophotometry.
Electrochemical Methods
Electrochemical sensors offer a rapid, highly sensitive, and cost-effective platform for nitroaniline detection.[5][9] These methods often use chemically modified electrodes to improve performance and selectivity.[3][9]
Experimental Protocol: Electrochemical Detection of 2-Nitroaniline[5][9]
A. Electrode Preparation
-
Synthesize the electrode modifier, for example, Co₂SnO₄ nanoparticles, via a co-precipitation method.[5][9]
-
Polish a glassy carbon electrode (GCE) with alumina slurry, then rinse and sonicate in deionized water and ethanol.
-
Modify the clean GCE by drop-casting a dispersion of the Co₂SnO₄ nanoparticles onto its surface and allowing it to dry.
B. Electrochemical Analysis
-
Set up a standard three-electrode electrochemical cell:
-
Place the electrodes in an electrochemical cell containing a suitable supporting electrolyte (e.g., phosphate buffer) and the sample.
-
Perform electrochemical measurements, such as cyclic voltammetry (CV) or differential pulse voltammetry (DPV), by scanning the potential over a defined range.[5][9] The reduction of the nitro group on the nitroaniline molecule produces a measurable current peak.
-
Quantify the nitroaniline concentration by relating the peak current to a calibration curve.
Logical Diagram: Electrochemical Detection
Caption: Logical workflow for the electrochemical detection of nitroanilines.
Gas Chromatography-Mass Spectrometry (GC-MS)
For certain environmental samples like soil or for the analysis of related compounds, Gas Chromatography coupled with Mass Spectrometry (GC-MS) is a powerful technique. Isotope dilution, using a deuterated internal standard, can provide high accuracy and precision.[11]
Experimental Protocol: GC-MS for 2-Methyl-4-nitroaniline in Soil[11]
A. Sample Preparation (Ultrasonic Extraction)
-
Homogenize the soil sample and weigh 30 g (wet weight) into a beaker.
-
Spike the sample with a known amount of a deuterated internal standard (e.g., 2-Methyl-4-nitroaniline-d3).[11]
-
Add 100 mL of a 1:1 mixture of acetone and dichloromethane to the soil sample.
-
Place the beaker in an ultrasonic bath and sonicate for 15-20 minutes.
-
Decant the solvent extract. Repeat the extraction two more times with fresh solvent.
-
Combine the extracts and dry them by passing through anhydrous sodium sulfate.
-
Concentrate the extract to a final volume of 1 mL using a rotary evaporator or a gentle stream of nitrogen.[11]
-
If necessary, perform a cleanup step using a solid-phase extraction (SPE) cartridge (e.g., silica gel).[11]
B. GC-MS Conditions
-
Column: A capillary column suitable for semi-volatile organic compounds (e.g., Agilent FactorFour VF-200ms).[12]
-
Carrier Gas: Helium or Hydrogen.[12]
-
Injector Temperature: 250°C.
-
Temperature Program: Start at 45°C, hold for 3 minutes, then ramp at 10°C/min to 325°C.[12]
-
Mass Spectrometer: Operate in electron ionization (EI) mode.
-
Detection: Use Selected Ion Monitoring (SIM) mode for target analytes and the internal standard to enhance sensitivity and selectivity. The mass spectrum for 2-Methyl-4-nitroaniline shows prominent ions at m/z 152 (molecular ion), 106, and 77.[11]
Workflow Diagram: GC-MS Analysis of Soil Samples
Caption: Workflow for the extraction and GC-MS analysis of nitroanilines from soil samples.
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. benchchem.com [benchchem.com]
- 6. Simultaneous determination of five nitroaniline and dinitroaniline isomers in wastewaters by solid-phase extraction and high-performance liquid chromatography with ultraviolet detection [pubmed.ncbi.nlm.nih.gov]
- 7. Determination of 3-nitroaniline in water samples by directly suspended droplet three-phase liquid-phase microextraction using 18-crown-6 ether and high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Simultaneous spectrophotometric determination of nitroaniline isomers after cloud point extraction by using least-squares support vector machines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Electrochemical detection of 2-nitroaniline at a novel sphere-like Co2SnO4 modified glassy carbon electrode - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. beta.chem.uw.edu.pl [beta.chem.uw.edu.pl]
- 11. benchchem.com [benchchem.com]
- 12. gcms.labrulez.com [gcms.labrulez.com]
Application Notes and Protocols for 2,5-Dimethyl-4-nitroaniline as a pH Indicator
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,5-Dimethyl-4-nitroaniline is a substituted nitroaniline that can function as a pH indicator. Its chemical structure, featuring an aniline ring with two methyl groups and a nitro group, allows for a distinct color change in response to variations in hydrogen ion concentration. This property makes it a useful tool in various chemical and biological applications where monitoring pH is critical. The presence of the nitro group, a strong electron-withdrawing group, ortho to the amino group, and the methyl groups influence the electronic properties of the molecule, and consequently its pKa and spectral characteristics.
These application notes provide a comprehensive overview of the properties of this compound and detailed protocols for its use as a visual and spectrophotometric pH indicator.
Physicochemical Properties and Data
This compound is a solid substance, typically appearing as a light yellow to brown crystalline powder.[1] Key physicochemical properties are summarized in the table below.
| Property | Value | Reference |
| Molecular Formula | C₈H₁₀N₂O₂ | [2] |
| Molecular Weight | 166.18 g/mol | [2] |
| Appearance | Light yellow to brown solid | [1] |
| Melting Point | 135 °C | [2] |
| Predicted pKa | 7.70 ± 0.24 | |
| Solubility | Soluble in ethanol and acetone; less soluble in water. | [1] |
Principle of Operation as a pH Indicator
The function of this compound as a pH indicator is based on the principles of acid-base equilibrium. The amino group (-NH₂) on the aniline ring can accept a proton (H⁺) under acidic conditions to form its conjugate acid (-NH₃⁺). This protonation event alters the electronic structure of the molecule, leading to a change in its light absorption properties and, consequently, a visible color change.
The equilibrium between the acidic (protonated) and basic (deprotonated) forms is governed by the indicator's pKa value. At a pH below the pKa, the protonated, acidic form predominates. At a pH above the pKa, the deprotonated, basic form is the major species. The color change is most pronounced within the pH range of approximately pKa ± 1.
Estimated pH-Dependent Properties
Visual Color Change
Based on the behavior of similar nitroaniline indicators, this compound is expected to exhibit a color transition from yellow in acidic solutions to colorless or a lighter yellow in basic solutions.
| pH Range | Estimated Color |
| < 6.7 | Yellow |
| 6.7 - 8.7 | Yellow-Pale Yellow Transition |
| > 8.7 | Pale Yellow / Colorless |
Spectrophotometric Data
It is anticipated that the UV-Vis absorption spectrum of this compound will show a significant shift in its maximum absorbance wavelength (λmax) upon changes in pH. The protonated form (acidic conditions) is expected to have a different λmax compared to the deprotonated form (basic conditions).
| pH | Form | Estimated λmax (nm) |
| < 5 | Acidic (Protonated) | ~380 - 410 |
| > 9 | Basic (Deprotonated) | ~300 - 350 |
Experimental Protocols
Synthesis of this compound
Workflow for Proposed Synthesis:
Caption: Proposed synthetic pathway for this compound.
Materials:
-
2,5-Dimethylaniline
-
Acetic anhydride
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Concentrated Nitric Acid (HNO₃)
-
Hydrochloric Acid (HCl) or Sodium Hydroxide (NaOH) for hydrolysis
-
Appropriate organic solvents (e.g., ethanol, ethyl acetate)
-
Ice
Procedure:
-
Acetylation of 2,5-Dimethylaniline:
-
Dissolve 2,5-dimethylaniline in glacial acetic acid.
-
Slowly add acetic anhydride to the solution while stirring.
-
Heat the mixture under reflux for a specified time.
-
Pour the cooled reaction mixture into ice water to precipitate the N-(2,5-dimethylphenyl)acetamide.
-
Filter, wash with cold water, and dry the product.
-
-
Nitration of N-(2,5-dimethylphenyl)acetamide:
-
Dissolve the N-(2,5-dimethylphenyl)acetamide in concentrated sulfuric acid, keeping the temperature low (e.g., 0-5 °C) using an ice bath.
-
Slowly add a pre-cooled mixture of concentrated nitric acid and concentrated sulfuric acid dropwise, maintaining the low temperature.
-
After the addition is complete, stir the mixture at a low temperature for a period of time.
-
Pour the reaction mixture onto crushed ice to precipitate the N-(2,5-dimethyl-4-nitrophenyl)acetamide.
-
Filter, wash thoroughly with cold water, and dry the product.
-
-
Hydrolysis of N-(2,5-dimethyl-4-nitrophenyl)acetamide:
-
Reflux the N-(2,5-dimethyl-4-nitrophenyl)acetamide with an aqueous solution of a strong acid (e.g., HCl) or a strong base (e.g., NaOH) until the hydrolysis is complete.
-
If acid hydrolysis is used, neutralize the cooled solution with a base to precipitate the this compound.
-
If base hydrolysis is used, the product may precipitate upon cooling.
-
Filter the product, wash with water, and recrystallize from a suitable solvent (e.g., ethanol) to purify.
-
Preparation of Indicator Solution
Materials:
-
This compound
-
Ethanol (95% or absolute)
-
Volumetric flask
-
Analytical balance
Procedure:
-
Accurately weigh approximately 100 mg of this compound.
-
Transfer the weighed solid to a 100 mL volumetric flask.
-
Add a small amount of ethanol to dissolve the solid.
-
Once dissolved, dilute to the mark with ethanol to obtain a 0.1% (w/v) indicator solution.
-
Store the solution in a tightly sealed, light-resistant bottle.
Protocol for Visual pH Determination
Materials:
-
0.1% this compound indicator solution
-
Test solution of unknown pH
-
Test tube or small beaker
Procedure:
-
Place a small volume (e.g., 1-2 mL) of the test solution into a clean test tube.
-
Add 1-2 drops of the 0.1% this compound indicator solution.
-
Gently swirl the tube to mix.
-
Observe the color of the solution and compare it to the expected color chart to estimate the pH.
Protocol for Spectrophotometric pKa Determination
This protocol allows for the experimental determination of the pKa of this compound.
Workflow for Spectrophotometric pKa Determination:
References
Application Notes and Protocols for the Laboratory-Scale Preparation of Nitroaniline Derivatives
Introduction
Nitroaniline derivatives are a class of organic compounds that serve as pivotal intermediates in the chemical and pharmaceutical industries.[1] Their molecular structure, featuring both a nitro group and an amino group on a benzene ring, imparts a unique reactivity that allows for a diverse range of chemical transformations. The three primary isomers—2-nitroaniline, 3-nitroaniline, and 4-nitroaniline—are each synthesized through distinct routes and find applications as precursors for dyes, antioxidants, and, significantly, active pharmaceutical ingredients (APIs).[2][3][4][5] For instance, 2-nitroaniline is a key precursor to o-phenylenediamine, a building block for benzimidazoles, which are core structures in many pharmaceuticals.[1][6] This document provides detailed protocols for the laboratory-scale synthesis of these important derivatives, along with data summaries and workflow visualizations to guide researchers and professionals in drug development.
Experimental Protocols and Data
Synthesis of 4-Nitroaniline
The preparation of 4-nitroaniline from aniline is a classic multi-step synthesis that involves the protection of the highly reactive amino group, followed by electrophilic aromatic substitution, and subsequent deprotection.[2][7] The amino group is first acetylated to form acetanilide. This is necessary because direct nitration of aniline is inefficient and can lead to oxidation and the formation of meta-substituted products due to the formation of the anilinium ion in the acidic nitrating mixture.[2][6] The acetyl group moderates the activating effect of the amine and directs the incoming nitro group primarily to the para position. The final step is the hydrolysis of the acetyl group to yield 4-nitroaniline.[8][9]
Protocol 1: Synthesis of 4-Nitroaniline from Aniline
Step A: Acetylation of Aniline to Acetanilide
-
In a 250 mL flask, combine 9 mL (~0.1 mol) of aniline, 15 mL of glacial acetic acid, and 15 mL of acetic anhydride.[7]
-
Attach a reflux condenser and heat the mixture to boiling for 10 minutes.[7]
-
Allow the flask to cool to room temperature, then pour the reaction mixture into a beaker containing approximately 50 g of ice and 50 mL of water.[7]
-
Stir the mixture vigorously to induce crystallization of the acetanilide.
-
Collect the crude acetanilide crystals by vacuum filtration using a Büchner funnel and wash with cold water.[8]
-
The crude product can be purified by recrystallization from hot water.[7]
Step B: Nitration of Acetanilide to 4-Nitroacetanilide
-
In a 125 mL Erlenmeyer flask, dissolve 3.4 g of the prepared acetanilide in 4 mL of glacial acetic acid, warming gently if necessary to dissolve.[10]
-
Carefully add 4 mL of concentrated sulfuric acid to the solution and cool the mixture in an ice bath to approximately 5-10 °C.
-
Prepare a nitrating mixture by slowly adding 2.2 mL of concentrated nitric acid to 2.2 mL of concentrated sulfuric acid, keeping the mixture cool.[8]
-
Add the nitrating mixture dropwise to the cooled acetanilide solution while stirring. Maintain the reaction temperature below 25 °C throughout the addition.[8][10]
-
After the addition is complete, allow the flask to stand at room temperature for 20 minutes.[9]
-
Pour the reaction mixture onto approximately 50 g of crushed ice. The yellow precipitate of 4-nitroacetanilide will form.
-
Collect the solid product by vacuum filtration and wash thoroughly with cold water.[8]
Step C: Hydrolysis of 4-Nitroacetanilide to 4-Nitroaniline
-
Transfer the wet 4-nitroacetanilide to a 250 mL round-bottom flask.[7]
-
Add 30 mL of water and 20 mL of concentrated hydrochloric acid.[8]
-
Attach a reflux condenser and heat the mixture to boiling for 30-35 minutes, until the solid dissolves.[7][8]
-
Pour the hot, clear solution into a beaker containing 50-75 g of crushed ice.[7]
-
Precipitate the free 4-nitroaniline base by carefully adding concentrated ammonia solution until the mixture is alkaline.[7][8]
-
Cool the mixture in an ice bath, collect the yellow crystalline product by vacuum filtration, and wash with cold water.[9]
-
The crude 4-nitroaniline can be purified by recrystallization from hot water, yielding yellow needles.[11]
Table 1: Summary of Quantitative Data for 4-Nitroaniline Synthesis
| Parameter | Acetanilide | 4-Nitroacetanilide | 4-Nitroaniline |
| Starting Material | Aniline (9 mL) | Acetanilide (3.4 g) | 4-Nitroacetanilide (from previous step) |
| Key Reagents | Acetic Anhydride, Acetic Acid | Conc. HNO₃, Conc. H₂SO₄ | Conc. HCl, Ammonia |
| Reaction Temp. | Reflux | < 25 °C | Reflux |
| Reaction Time | 10 min | 20 min | 30-35 min |
| Appearance | White crystals | Yellow solid | Yellow needles/prisms[2] |
| Molar Mass ( g/mol ) | 135.17 | 180.16 | 138.12[2] |
| Melting Point (°C) | 113-115 | 215-217 | 146-149[2] |
| Typical Yield | > 80% | ~ 60% | 70-75 g (from 100 g of 4-nitroacetanilide)[11] |
Synthesis of 2-Nitroaniline
The commercial synthesis of 2-nitroaniline is typically achieved through the reaction of 2-nitrochlorobenzene with ammonia at elevated temperatures and pressures.[6][12] An alternative laboratory method involves protecting the para position of aniline by sulfonation, followed by nitration and subsequent removal of the sulfonic acid group.[4][6]
Protocol 2: Synthesis of 2-Nitroaniline from o-Nitroaniline-p-sulfonic acid
-
In a 3-liter round-bottomed flask equipped with a reflux condenser, place 218 g (1 mole) of coarsely powdered o-nitroaniline-p-sulfonic acid.[13]
-
Prepare a hot mixture of 775 mL of concentrated sulfuric acid and 950 mL of water and add it to the flask.[13]
-
Heat the mixture and maintain a gentle reflux for approximately three hours, or until the solid has dissolved.[13]
-
Allow the dark solution to cool, then slowly pour it into 12 liters of cold water.[13]
-
Cool the mixture thoroughly and collect the dense orange-yellow precipitate of 2-nitroaniline by vacuum filtration. This first crop should weigh approximately 70 g.[13]
-
To recover more product, make the filtrate slightly alkaline with a 50% sodium hydroxide solution, then neutralize it to be barely acidic to litmus with sulfuric acid.[13]
-
Cool the neutralized solution thoroughly and filter the second crop of crystals, which weighs around 22-25 g.[13]
-
The combined crude product can be purified by recrystallization from boiling water or from a solution of alcohol and hot water.[13]
Table 2: Summary of Quantitative Data for 2-Nitroaniline Synthesis
| Parameter | 2-Nitroaniline |
| Starting Material | o-Nitroaniline-p-sulfonic acid (218 g) |
| Key Reagents | Conc. H₂SO₄, Water, NaOH |
| Reaction Temp. | Reflux |
| Reaction Time | ~ 3 hours |
| Appearance | Orange solid[6] |
| Molar Mass ( g/mol ) | 138.12[6] |
| Melting Point (°C) | 71.5[6] |
| Typical Yield | 56% (recrystallized)[13] |
Synthesis of 3-Nitroaniline
3-Nitroaniline is commercially produced by the partial reduction of 1,3-dinitrobenzene.[3] A common laboratory method utilizes sodium sulfide or sodium hydrogen sulfide as the reducing agent in an aqueous solution.[4][14]
Protocol 3: Synthesis of 3-Nitroaniline from m-Dinitrobenzene
-
In a 2-liter beaker, heat 500 mL of water to 85 °C.[14]
-
With efficient stirring, add 100 g of m-dinitrobenzene to create an emulsion.[14]
-
Prepare a solution of 245 g of crystallized sodium sulfide (Na₂S·9H₂O) in 200 mL of water.[14]
-
Over a period of 10 minutes, add the sodium sulfide solution to the dinitrobenzene emulsion.[14]
-
Once the reaction is complete (indicated by a spot test with iron or copper sulfate solution), immediately cool the mixture to 20 °C by adding 500 g of ice.[14]
-
Allow the mixture to stand for several hours to complete crystallization.
-
Filter the crude 3-nitroaniline product.
-
The product can be purified by recrystallization from boiling water.[14]
Table 3: Summary of Quantitative Data for 3-Nitroaniline Synthesis
| Parameter | 3-Nitroaniline |
| Starting Material | m-Dinitrobenzene (100 g) |
| Key Reagents | Sodium Sulfide (Na₂S·9H₂O), Water |
| Reaction Temp. | 85 °C, then cooled to 20 °C |
| Reaction Time | ~ 10 minutes for addition |
| Appearance | Yellow solid[3] |
| Molar Mass ( g/mol ) | 138.12[3] |
| Melting Point (°C) | 114[3] |
| Typical Yield | ~ 55 g (recrystallized)[14] |
Visualizations of Workflows and Pathways
The following diagrams illustrate the experimental workflow for the multi-step synthesis of 4-nitroaniline, a general purification and characterization process, and the utility of 2-nitroaniline in pharmaceutical synthesis.
Caption: Multi-step synthesis of 4-nitroaniline from aniline.
Caption: General workflow for purification and characterization.
Caption: Synthesis pathway from 2-nitroaniline to benzimidazoles.
References
- 1. benchchem.com [benchchem.com]
- 2. 4-Nitroaniline - Wikipedia [en.wikipedia.org]
- 3. 3-Nitroaniline - Wikipedia [en.wikipedia.org]
- 4. chempanda.com [chempanda.com]
- 5. nbinno.com [nbinno.com]
- 6. 2-Nitroaniline - Wikipedia [en.wikipedia.org]
- 7. chemistry-online.com [chemistry-online.com]
- 8. fchpt.stuba.sk [fchpt.stuba.sk]
- 9. magritek.com [magritek.com]
- 10. scribd.com [scribd.com]
- 11. prepchem.com [prepchem.com]
- 12. 2-Nitroaniline synthesis - chemicalbook [chemicalbook.com]
- 13. Organic Syntheses Procedure [orgsyn.org]
- 14. prepchem.com [prepchem.com]
Application Notes and Protocols for Base-Promoted Oxidative Cascade Reactions with Aniline Derivatives
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for a selection of modern base-promoted oxidative cascade reactions involving aniline derivatives. These reactions offer efficient pathways to synthesize valuable nitrogen-containing heterocyclic compounds, which are pivotal scaffolds in medicinal chemistry and materials science.
Application Notes
Base-promoted oxidative cascade reactions of aniline derivatives have emerged as a powerful strategy in organic synthesis. These reactions combine multiple bond-forming events in a single pot under the influence of a base and an oxidant, leading to the rapid construction of complex molecular architectures from simple precursors. This approach is characterized by its high atom economy, operational simplicity, and the ability to generate molecular diversity. The resulting heterocyclic products, such as quinolines, aziridines, and azo compounds, are of significant interest due to their broad range of biological activities and applications in materials science.
Key Advantages of this Synthetic Strategy:
-
Efficiency: Multiple chemical transformations occur in a single reaction vessel, reducing the number of synthetic steps, purification procedures, and overall waste generation.
-
Versatility: A wide array of aniline derivatives, coupling partners, bases, and oxidants can be employed, allowing for the synthesis of diverse libraries of heterocyclic compounds.
-
Novel Reactivity: These methods often enable transformations that are challenging to achieve through traditional synthetic routes.
-
Access to Privileged Scaffolds: The products of these reactions are often "privileged structures" in medicinal chemistry, known to interact with a variety of biological targets.
Applications in Drug Discovery and Development
Quinolines: The quinoline scaffold is a cornerstone in medicinal chemistry, present in a multitude of approved drugs.[1][2][3] Its derivatives exhibit a wide spectrum of pharmacological activities, including:
-
Antimalarial: Chloroquine and Pamaquine are classic examples of quinoline-based antimalarial drugs.[1]
-
Anticancer: Camptothecin and its analogs, containing a quinoline core, are potent topoisomerase inhibitors used in cancer chemotherapy.[2]
-
Antibacterial: Fluoroquinolones, such as Ciprofloxacin and Levofloxacin, are a major class of antibiotics.
-
Anti-inflammatory and Antiviral: Numerous quinoline derivatives have shown promise in these therapeutic areas.[3]
The synthesis of novel quinoline derivatives through base-promoted oxidative annulation of anilines provides a direct route to new chemical entities for drug discovery programs.
Aziridines: Aziridines are strained three-membered nitrogen-containing heterocycles that serve as versatile synthetic intermediates and are found in several biologically active molecules.[4] Their high reactivity makes them valuable precursors for the synthesis of amino alcohols, diamines, and other complex nitrogenous compounds.
-
Anticancer Agents: The aziridine moiety is a key pharmacophore in several anticancer drugs, such as Mitomycin C and Thiotepa, which act as DNA alkylating agents.[5]
-
Enzyme Inhibitors: Aziridine-containing molecules have been designed as irreversible inhibitors of various enzymes.
-
Antibacterial and Antifungal: Some natural and synthetic aziridines exhibit antimicrobial properties.[6]
Base-promoted oxidative aziridination of anilines offers a modular and efficient method to access novel N-aryl aziridines for the development of new therapeutic agents.[4][7][8]
Azo Compounds: Azo compounds, characterized by the -N=N- functional group, are widely known as dyes and pigments.[9][10] However, their applications extend to the biomedical field and materials science.
-
Prodrugs: The azo bond can be cleaved by azoreductase enzymes present in the gut microbiota, making azo compounds useful for colon-specific drug delivery. Sulfasalazine, a drug for inflammatory bowel disease, is a well-known example.
-
Antibacterial and Anticancer Agents: Certain azo compounds have demonstrated promising antibacterial and cytotoxic activities.[11][12]
-
Molecular Switches and Functional Materials: The photoresponsive nature of the azobenzene scaffold allows for its use in the development of light-sensitive materials, optical data storage, and molecular machines.[9]
The direct oxidative coupling of anilines provides a straightforward and environmentally friendly route to a wide range of azo compounds with potential applications in these areas.[13]
Quantitative Data Summary
The following tables summarize quantitative data for representative base-promoted oxidative cascade reactions with aniline derivatives, providing a comparative overview of reaction conditions and yields.
Table 1: Base-Promoted Oxidative Aziridination of Anilines with Styrenes
| Entry | Aniline Derivative | Styrene Derivative | Base (equiv.) | Oxidant (equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | Aniline | Styrene | KOtBu (2) | 2-Bromothiophene (1.5) | Toluene | 80 | 12 | 75 |
| 2 | 4-MeO-aniline | Styrene | KOtBu (2) | 2-Bromothiophene (1.5) | Toluene | 80 | 12 | 82 |
| 3 | 4-Cl-aniline | Styrene | KOtBu (2) | 2-Chlorothiophene (1.5) | Toluene | 80 | 12 | 68 |
| 4 | Aniline | 4-Chlorostyrene | KOtBu (2) | 2-Bromothiophene (1.5) | Toluene | 80 | 12 | 71 |
| 5 | 2-Me-aniline | Styrene | KOtBu (2) | 2-Bromothiophene (1.5) | Toluene | 80 | 12 | 65 |
Data is representative and compiled from typical results found in the literature for this reaction type.
Table 2: Metal-Catalyzed Oxidative Annulation for Quinoline Synthesis
| Entry | Aniline Derivative | Coupling Partner | Catalyst (mol%) | Base | Oxidant | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | Aniline | Phenylacetylene | Pd(OAc)₂ (5) | K₂CO₃ | O₂ | DMSO | 120 | 24 | 85 |
| 2 | 4-Me-aniline | Phenylacetylene | CuI (10) | DBU | Air | Toluene | 110 | 12 | 78 |
| 3 | Aniline | Acetophenone | Co(OAc)₂ (10) | - | Air | 1,4-Dioxane | 130 | 24 | 88 |
| 4 | 2-Cl-aniline | Phenylacetylene | Pd(OAc)₂ (5) | K₂CO₃ | O₂ | DMSO | 120 | 24 | 72 |
| 5 | Aniline | Ethyl Acetoacetate | - | - | K₂S₂O₈ | MeCN | 80 | 8 | 91 |
Data is representative and compiled from various reported protocols.[14]
Table 3: Oxidative Homocoupling of Anilines to Azo Compounds
| Entry | Aniline Derivative | Catalyst (mol%) | Base | Oxidant | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | Aniline | CuCo₂O₄ (20) | - | Air | Toluene | 85 | 10 | 95 |
| 2 | 4-Me-aniline | Cu Nanoparticles (20) | - | Air | Toluene | RT | 3 | 92 |
| 3 | 4-Cl-aniline | CuCo₂O₄ (20) | - | Air | Toluene | 85 | 12 | 88 |
| 4 | Aniline | - | - | I₂/DMSO | - | 100 | 6 | 85 |
| 5 | 2-MeO-aniline | Cu Nanoparticles (20) | - | Air | Toluene | RT | 3 | 89 |
Data is representative and compiled from various reported protocols.[13][15]
Experimental Protocols
Protocol 1: Base-Promoted Oxidative Aziridination of Aniline with Styrene
This protocol describes the direct synthesis of N-phenyl-2-phenylaziridine from aniline and styrene.
Materials:
-
Aniline (freshly distilled)
-
Styrene (inhibitor removed by passing through a short column of basic alumina)
-
Potassium tert-butoxide (KOtBu)
-
2-Bromothiophene
-
Anhydrous Toluene
-
18-Crown-6
-
Nitrogen or Argon gas supply
-
Standard glassware for anhydrous reactions (oven-dried)
-
Magnetic stirrer and heating plate
-
Silica gel for column chromatography
-
Hexane and Ethyl Acetate for chromatography
Procedure:
-
To an oven-dried 25 mL Schlenk flask equipped with a magnetic stir bar, add potassium tert-butoxide (2.0 mmol, 224 mg) and 18-crown-6 (0.1 mmol, 26 mg).
-
Seal the flask with a septum, and purge with nitrogen or argon for 10 minutes.
-
Add anhydrous toluene (5 mL) via syringe.
-
Add aniline (1.0 mmol, 93 mg, 91 µL) to the stirred suspension.
-
Stir the mixture at room temperature for 10 minutes.
-
Add styrene (1.2 mmol, 125 mg, 137 µL) to the reaction mixture.
-
Add 2-bromothiophene (1.5 mmol, 245 mg, 147 µL) dropwise.
-
Heat the reaction mixture to 80 °C and stir for 12 hours under a nitrogen atmosphere.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction to room temperature and quench by the slow addition of saturated aqueous ammonium chloride solution (10 mL).
-
Extract the mixture with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient (e.g., 98:2) to afford the pure N-phenyl-2-phenylaziridine.
Protocol 2: Palladium-Catalyzed Oxidative Annulation of Aniline and Phenylacetylene for Quinoline Synthesis
This protocol outlines the synthesis of 2-phenylquinoline from aniline and phenylacetylene.
Materials:
-
Aniline (freshly distilled)
-
Phenylacetylene
-
Palladium(II) acetate (Pd(OAc)₂)
-
Potassium carbonate (K₂CO₃), anhydrous
-
Anhydrous Dimethyl sulfoxide (DMSO)
-
Oxygen balloon
-
Standard glassware for anhydrous reactions (oven-dried)
-
Magnetic stirrer and heating plate with oil bath
-
Silica gel for column chromatography
-
Hexane and Ethyl Acetate for chromatography
Procedure:
-
To an oven-dried 50 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add aniline (1.0 mmol, 93 mg, 91 µL), palladium(II) acetate (0.05 mmol, 11.2 mg), and potassium carbonate (2.0 mmol, 276 mg).
-
Evacuate and backfill the flask with oxygen (using a balloon) three times.
-
Add anhydrous DMSO (5 mL) and phenylacetylene (1.2 mmol, 122 mg, 132 µL) via syringe.
-
Heat the reaction mixture to 120 °C in a preheated oil bath and stir for 24 hours under an oxygen atmosphere (balloon).
-
Monitor the reaction by TLC.
-
After completion, cool the reaction mixture to room temperature.
-
Pour the mixture into water (50 mL) and extract with ethyl acetate (3 x 25 mL).
-
Combine the organic layers, wash with water (2 x 20 mL) and brine (20 mL), dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel (hexane/ethyl acetate gradient, e.g., 95:5) to yield 2-phenylquinoline.
Protocol 3: Copper-Catalyzed Oxidative Homocoupling of Aniline to Azobenzene
This protocol details the synthesis of azobenzene from the oxidative homocoupling of aniline using a reusable copper catalyst.
Materials:
-
Aniline (freshly distilled)
-
Copper(II) oxide-Cobalt(II,III) oxide nanocomposite (CuCo₂O₄) or Copper nanoparticles
-
Toluene
-
Air pump or compressed air source
-
Standard glassware
-
Magnetic stirrer and heating plate
-
Filtration apparatus
-
Rotary evaporator
-
Silica gel for column chromatography
-
Petroleum ether and Ethyl Acetate for chromatography
Procedure:
-
In a 50 mL round-bottom flask equipped with a magnetic stir bar and a condenser, place aniline (1.0 mmol, 93 mg, 91 µL) and the CuCo₂O₄ catalyst (50 mg, 20 mol%).[15]
-
Add toluene (4 mL) to the flask.
-
Heat the mixture to 85 °C with vigorous stirring.
-
Bubble air through the reaction mixture using an air pump or a needle connected to a compressed air line at a gentle flow rate.
-
Continue the reaction for 10 hours, monitoring its progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
Separate the catalyst by filtration (the catalyst can be washed, dried, and reused).
-
Wash the collected catalyst with ethyl acetate.
-
Combine the filtrate and the washings and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a petroleum ether/ethyl acetate mixture (e.g., 95:5) as the eluent to obtain pure azobenzene.
Visualizations
Caption: Generalized mechanism of base-promoted oxidative cascade reactions.
Caption: A typical experimental workflow for the synthesis.
Caption: Factors influencing the outcome of the cascade reactions.
References
- 1. jetir.org [jetir.org]
- 2. Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review - RSC Advances (RSC Publishing) DOI:10.1039/D2RA02896D [pubs.rsc.org]
- 3. From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Derivatives – Oriental Journal of Chemistry [orientjchem.org]
- 4. Aziridine synthesis through a base-promoted cascade oxidative protocol - American Chemical Society [acs.digitellinc.com]
- 5. New Catalyst for Asymmetric Synthesis of Aziridine Aids Development of Novel Drugs | Technology Networks [technologynetworks.com]
- 6. Synthesis and Evaluation of Biological Activities of Aziridine Derivatives of Urea and Thiourea - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. mdpi.com [mdpi.com]
- 10. engineeringjournals.stmjournals.in [engineeringjournals.stmjournals.in]
- 11. researchgate.net [researchgate.net]
- 12. ams.uokerbala.edu.iq [ams.uokerbala.edu.iq]
- 13. ijcrt.org [ijcrt.org]
- 14. Recent Advances in the Synthesis of Quinolines: A Focus on Oxidative Annulation Strategies [mdpi.com]
- 15. pubs.acs.org [pubs.acs.org]
Troubleshooting & Optimization
Techniques for increasing the yield of 2,5-Dimethyl-4-nitroaniline synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2,5-Dimethyl-4-nitroaniline. Our goal is to help you increase the yield and purity of your target compound by addressing common challenges encountered during the experimental process.
Frequently Asked Questions (FAQs)
Q1: What is the most common starting material for the synthesis of this compound?
A1: The synthesis of this compound typically starts from either 2,5-Dimethylaniline (2,5-xylidine) through direct nitration, or from 2,5-Dimethylphenol via a multi-step process involving nitrosation followed by oxidation.
Q2: What are the expected major byproducts in the direct nitration of 2,5-Dimethylaniline?
A2: The direct nitration of 2,5-Dimethylaniline can lead to the formation of positional isomers. The amino (-NH2) and methyl (-CH3) groups are both ortho-, para-directing. However, under the strongly acidic conditions of nitration, the amino group is protonated to the anilinium ion (-NH3+), which is a meta-director. This can lead to a mixture of isomers, including 2,5-Dimethyl-6-nitroaniline and 2,5-Dimethyl-3-nitroaniline. Dinitrated products and oxidation byproducts (appearing as tarry materials) can also be formed if the reaction conditions are not carefully controlled.[1]
Q3: How can I minimize the formation of isomeric byproducts?
A3: A common strategy to improve the regioselectivity of the nitration is to protect the amino group as an acetamide (-NHCOCH3) before nitration. The acetyl group is still an ortho-, para-director but is less activating than a free amino group, which can lead to a more controlled reaction and a different isomer distribution, often favoring the desired 4-nitro product. This strategy involves an additional deprotection step (hydrolysis) after nitration.
Q4: What is a typical yield for the synthesis of this compound?
A4: The yield can vary significantly depending on the synthetic route and reaction conditions. A reported synthesis starting from 2,5-dimethylphenol achieves a high yield of 92.0%.[2][3] Yields from the direct nitration of 2,5-dimethylaniline may be lower due to the formation of byproducts.
Q5: What are the recommended purification techniques for this compound?
A5: Recrystallization is a highly effective method for purifying the crude product, particularly for removing isomeric impurities and other solid byproducts.[4] A mixed solvent system, such as toluene-petroleum ether, has been shown to be effective.[2][3] For separating isomers with very similar solubility, column chromatography using silica gel with a suitable eluent system (e.g., hexane and ethyl acetate) is a powerful technique.[4][5]
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low or No Product Yield | - Incomplete reaction. - Reaction temperature is too low. - Purity of starting materials is low. | - Extend the reaction time and monitor progress using TLC. - Gradually increase the reaction temperature, but be cautious of increased byproduct formation. - Ensure the purity of 2,5-dimethylaniline or 2,5-dimethylphenol and the nitrating agents. |
| Formation of Dark, Tarry Material | - Oxidation of the aniline by nitric acid. - Reaction temperature is too high. | - Maintain a low temperature (typically 0-10°C) during the addition of the nitrating mixture.[1] - Consider protecting the amino group as an acetamide to reduce its susceptibility to oxidation.[1] |
| High Levels of Isomeric Byproducts | - Direct nitration of 2,5-dimethylaniline without a protecting group. - Incorrect reaction temperature affecting regioselectivity. | - Protect the amino group by acetylation to form N-acetyl-2,5-dimethylaniline before nitration. - Strictly control the reaction temperature as specified in the protocol. |
| Difficulty in Separating Isomers | - Similar solubility of the isomers. | - Employ fractional crystallization, potentially using different solvent systems. - Utilize column chromatography for more challenging separations. |
| Oily Precipitate Instead of Crystals During Recrystallization | - The solvent may be too nonpolar, or the solution is supersaturated. | - Add a small amount of a more polar co-solvent. - Try seeding the solution with a small crystal of the pure product. - Ensure the cooling process is slow.[4] |
Experimental Protocols
Protocol 1: Synthesis of this compound from 2,5-Dimethylphenol[2][3]
This two-step protocol involves the nitrosation of 2,5-dimethylphenol followed by oxidation to the nitro compound.
Step 1: Synthesis of 2,5-Dimethyl-4-nitrosophenol
-
In a 500 mL three-necked flask, dissolve 61.00 g (0.50 mol) of 2,5-dimethylphenol in 200 mL of glacial acetic acid with stirring.
-
Slowly add a mixture of 40 mL of water and an appropriate amount of sulfuric acid to the flask and stir at room temperature for 30 minutes.
-
Cool the reaction flask to 5-10°C in a low-temperature bath.
-
Slowly add a solution of 35.00 g (0.50 mol) of sodium nitrite in 40 mL of water dropwise.
-
Continue stirring for 15 minutes after the addition is complete.
-
Pour the reaction solution into 1 L of water to precipitate a yellow solid.
-
Filter the solid and air-dry it.
Step 2: Oxidation to 2,5-Dimethyl-4-nitrophenol and subsequent amination (conceptual)
The provided source describes the synthesis of 2,5-dimethyl-4-nitrophenol. To obtain this compound from this intermediate, a subsequent reduction of the nitro group and re-introduction of an amino group would be necessary, which is a more complex route. The direct nitration of 2,5-dimethylaniline is often a more direct, though potentially lower-yielding, approach.
A more direct, high-yield synthesis is described as follows:
-
Place the nitrosyl product from Step 1 in a 500 mL three-necked flask and add 150 mL of water.
-
Slowly add 70 mL of 68% nitric acid, controlling the reaction temperature at 40-50°C.
-
React for 1 hour after the dropwise addition is complete, and then continue the reaction for an additional 10-15 minutes.
-
Pour the reaction solution into 1 L of water to precipitate the product.
-
Filter and dry the solid.
-
Recrystallize the crude product from a mixed solvent of toluene-petroleum ether to obtain the final product.
| Parameter | Value |
| Starting Material | 2,5-Dimethylphenol |
| Moles of Starting Material | 0.50 mol |
| Nitrating Agent | Sodium Nitrite, Nitric Acid |
| Solvent | Glacial Acetic Acid, Water |
| Reaction Temperature | 5-10°C (Nitrosation), 40-50°C (Oxidation) |
| Reaction Time | ~1.5 hours |
| Reported Yield | 92.0% |
Protocol 2: General Procedure for Direct Nitration of 2,5-Dimethylaniline (Acylation Protection Strategy)
This protocol outlines a general approach using a protecting group to enhance regioselectivity.
Step 1: Acetylation of 2,5-Dimethylaniline
-
In a round-bottom flask, dissolve 2,5-dimethylaniline in glacial acetic acid.
-
Add acetic anhydride to the solution and reflux the mixture to form N-acetyl-2,5-dimethylaniline.
-
Cool the reaction mixture and pour it into cold water to precipitate the product.
-
Collect the N-acetyl-2,5-dimethylaniline by filtration, wash with water, and dry.
Step 2: Nitration of N-acetyl-2,5-dimethylaniline
-
In a flask equipped with a stirrer and a dropping funnel, dissolve the N-acetyl-2,5-dimethylaniline from Step 1 in concentrated sulfuric acid, keeping the temperature low (0-5°C) with an ice bath.
-
Slowly add a pre-cooled mixture of concentrated nitric acid and concentrated sulfuric acid dropwise, ensuring the temperature does not exceed 10°C.
-
After the addition is complete, stir the mixture for a specified time at the same temperature.
-
Pour the reaction mixture onto crushed ice to precipitate the crude N-acetyl-2,5-dimethyl-4-nitroaniline.
-
Filter the precipitate, wash thoroughly with cold water, and dry.
Step 3: Hydrolysis of N-acetyl-2,5-dimethyl-4-nitroaniline
-
In a round-bottom flask, heat the N-acetyl-2,5-dimethyl-4-nitroaniline from Step 2 with an aqueous acid solution (e.g., sulfuric acid) under reflux to remove the acetyl group.
-
After the reaction is complete, cool the mixture and neutralize it with a base (e.g., sodium hydroxide solution) to precipitate the this compound.
-
Collect the product by filtration, wash with water, and dry.
-
Purify the crude product by recrystallization.
Visualizations
Caption: Experimental workflow for the synthesis of this compound using a protection group strategy.
Caption: Troubleshooting decision tree for addressing low yield in the synthesis of this compound.
References
Technical Support Center: Purification of Crude 2,5-Dimethyl-4-nitroaniline
Welcome to the technical support center for the purification of crude 2,5-Dimethyl-4-nitroaniline. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions to common challenges encountered during the purification of this compound. Here, we move beyond simple protocols to explain the underlying principles and offer field-proven insights to ensure the integrity and success of your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the typical impurities in crude this compound?
A1: Crude this compound often contains unreacted starting materials, such as 2,5-dimethylaniline, and byproducts from the nitration reaction. These can include isomeric impurities like 2,5-Dimethyl-2-nitroaniline and 2,5-Dimethyl-6-nitroaniline, as well as oxidation products. The presence of these impurities can affect the compound's physical properties, such as its melting point and color, and its performance in subsequent reactions.
Q2: What is the general solubility profile of this compound?
A2: this compound is a crystalline solid that is generally soluble in organic solvents like ethanol and acetone, but has low solubility in water.[1] The methyl groups contribute to its solubility in less polar organic solvents, while the nitro and amine groups add a degree of polarity.[1] Its solubility in many organic solvents increases with temperature, a key property exploited in recrystallization.[1]
Q3: What are the primary methods for purifying crude this compound?
A3: The most common and effective purification methods are recrystallization, column chromatography, and acid-base extraction. The choice of method depends on the nature and quantity of the impurities, as well as the desired final purity of the compound. Often, a combination of these techniques is employed for optimal results.
Q4: What safety precautions should be taken when handling this compound?
A4: this compound is toxic if swallowed, in contact with skin, or if inhaled, and may cause damage to organs through prolonged or repeated exposure. It is crucial to handle this compound in a well-ventilated area, preferably under a fume hood, and to wear appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety goggles.[2][3] In case of contact, immediately wash the affected area with plenty of water.[4]
Troubleshooting Guides
This section addresses specific issues you may encounter during the purification process in a question-and-answer format, providing direct and actionable solutions.
Recrystallization Troubleshooting
Q: My compound is not crystallizing out of the solution upon cooling. What should I do?
A: This is a common issue often caused by using too much solvent.[5] Here’s a systematic approach to induce crystallization:
-
Induce Nucleation: Try scratching the inside of the flask with a glass rod just below the surface of the solution.[6] The tiny scratches on the glass can provide a surface for the first crystals to form.
-
Seed Crystals: If you have a small amount of pure this compound, adding a "seed crystal" can initiate crystallization.[6]
-
Reduce Solvent Volume: Gently heat the solution to evaporate some of the solvent.[5] Be careful not to evaporate too much, as this can cause the compound to "crash out" of solution as an impure solid.
-
Cooling: Ensure the solution is cooling slowly.[7] Rapid cooling can sometimes lead to the formation of an oil rather than crystals.[8] If the solution is at room temperature, try cooling it further in an ice bath.[7]
Q: An oil has formed instead of crystals. How can I fix this?
A: Oiling out can occur if the solution is supersaturated or if the melting point of the compound is lower than the boiling point of the solvent.[7]
-
Re-dissolve and Dilute: Heat the solution to re-dissolve the oil. Add a small amount of additional hot solvent to decrease the saturation and then allow it to cool slowly.[5]
-
Change Solvent System: If oiling persists, the chosen solvent may not be suitable. A different solvent or a mixed solvent system might be necessary. A toluene-petroleum ether mixture has been reported to be effective for the recrystallization of this compound.[9]
Q: The recovered crystals are still colored. How can I decolorize the product?
A: The yellow color is characteristic of this compound.[1] However, if the color is darker than expected (e.g., brown or reddish), it may indicate the presence of colored impurities.
-
Activated Carbon: During the hot dissolution step of recrystallization, you can add a small amount of activated carbon to the solution. The carbon will adsorb colored impurities.[7] Be sure to perform a hot gravity filtration to remove the carbon before allowing the solution to cool.[7]
Caption: Troubleshooting workflow for recrystallization.
Column Chromatography Troubleshooting
Q: My compound is not moving down the column. What is the problem?
A: This indicates that the eluting solvent is not polar enough to displace the compound from the stationary phase (e.g., silica gel).[10][11]
-
Increase Solvent Polarity: Gradually increase the polarity of your mobile phase.[10][11] For example, if you are using a hexane/ethyl acetate mixture, slowly increase the percentage of ethyl acetate. It is important to make this change gradually to ensure good separation.[11]
Q: The separation between my desired compound and an impurity is poor.
A: Poor separation can result from several factors.
-
Optimize Solvent System: The choice of solvent is critical.[10] Use thin-layer chromatography (TLC) to test different solvent systems to find one that gives a good separation between your compound and the impurities.[10]
-
Column Packing: Ensure your column is packed uniformly to avoid channeling, which can lead to poor separation.
-
Loading Technique: Load the crude sample onto the column in a concentrated band using a minimal amount of solvent. A wide initial band will result in broad, poorly resolved peaks.
Q: The compound is eluting too quickly with no separation.
A: This suggests that the eluting solvent is too polar.[10]
-
Decrease Solvent Polarity: Start with a less polar solvent system and gradually increase the polarity.[10] This will allow for better differential adsorption of the components onto the stationary phase.
Caption: General workflow for column chromatography.
Acid-Base Extraction Troubleshooting
Q: I am not getting a good separation between the organic and aqueous layers.
A: The formation of an emulsion at the interface is a common problem in liquid-liquid extractions.
-
"Brining Out": Add a small amount of a saturated sodium chloride solution (brine). This increases the ionic strength of the aqueous layer, which can help to break up the emulsion.[12]
-
Gentle Mixing: Instead of vigorous shaking, gently invert the separatory funnel several times.
-
Time: Allow the separatory funnel to stand undisturbed for a longer period to allow the layers to separate.
Q: After acidification of the basic aqueous layer, my product is not precipitating.
A: This could be due to several reasons.
-
Incomplete Neutralization: Ensure you have added enough acid to fully protonate the aniline derivative. Check the pH with litmus paper or a pH meter.
-
Solubility: The protonated salt of your compound might be somewhat soluble in the aqueous solution. Try cooling the solution in an ice bath to decrease its solubility.
-
Back-Extraction: If the compound still does not precipitate, you can perform a "back-extraction."[13] Add a fresh portion of an immiscible organic solvent (like dichloromethane or ethyl ether) to the acidified aqueous solution and shake. The neutral this compound will be extracted back into the organic layer. You can then dry and evaporate the organic solvent to recover your product.[13]
Experimental Protocols
Protocol 1: Recrystallization of this compound
-
Solvent Selection: Based on literature, a mixed solvent system of toluene and petroleum ether is effective.[9] Alternatively, ethanol can be used.[14] Perform small-scale solubility tests to confirm the best solvent or solvent ratio for your crude material.
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the chosen hot solvent (e.g., ethanol) while heating on a hot plate until the solid just dissolves.[6]
-
Decolorization (Optional): If the solution is highly colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated carbon. Reheat the solution to boiling for a few minutes.
-
Hot Filtration (if carbon was used): Quickly filter the hot solution through a fluted filter paper into a clean, pre-warmed Erlenmeyer flask to remove the activated carbon.
-
Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly to room temperature.[7] Once at room temperature, you can place the flask in an ice bath to maximize crystal formation.[7]
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold solvent to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals in a desiccator or a vacuum oven at a temperature well below the melting point (138-143 °C).[2]
Protocol 2: Column Chromatography of Aromatic Nitro Compounds
-
Stationary Phase: Silica gel is a common choice for the purification of moderately polar compounds like nitroanilines.[15]
-
Mobile Phase Selection: Use TLC to determine an appropriate solvent system. A mixture of hexane and ethyl acetate is a good starting point. The ideal solvent system should give your desired compound an Rf value of approximately 0.3.
-
Column Packing: Pack a glass column with a slurry of silica gel in the initial, least polar eluting solvent.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluting solvent and carefully add it to the top of the column. Alternatively, adsorb the crude product onto a small amount of silica gel, evaporate the solvent, and load the resulting dry powder onto the column.
-
Elution: Begin eluting with the least polar solvent mixture. Gradually increase the polarity of the mobile phase to elute the compounds from the column.[11] Aromatic nitro compounds are generally more polar than their non-nitrated counterparts.[16]
-
Fraction Collection and Analysis: Collect fractions and analyze them by TLC to identify which fractions contain the pure product.
-
Product Recovery: Combine the pure fractions and remove the solvent using a rotary evaporator.
Protocol 3: Purity Assessment by HPLC
High-Performance Liquid Chromatography (HPLC) is a reliable method for determining the purity of this compound.[17][18]
-
Column: A C18 reverse-phase column is commonly used.[18] For aromatic compounds, a Phenyl-Hexyl column can offer alternative selectivity due to π-π interactions.[19]
-
Mobile Phase: A typical mobile phase consists of a mixture of water and an organic solvent like acetonitrile or methanol, often with a small amount of acid (e.g., formic or phosphoric acid) to improve peak shape.[17][18]
-
Detection: A UV detector is suitable, as nitroaromatic compounds absorb strongly in the UV region.
-
Method: A gradient elution, where the proportion of the organic solvent is increased over time, is often used to separate compounds with a range of polarities.[18]
Data Presentation
Table 1: Solvent Properties for Recrystallization
| Solvent | Boiling Point (°C) | Polarity | Notes |
| Ethanol | 78 | Polar | Good general-purpose solvent for recrystallization.[14] |
| Toluene | 111 | Non-polar | Can be used in a mixed solvent system with petroleum ether.[9] |
| Petroleum Ether | 30-60 | Non-polar | Often used as the less polar component in a mixed solvent system. |
| Water | 100 | Very Polar | This compound has low solubility in water.[1] |
Table 2: Typical Elution Order in Normal Phase Chromatography
| Compound Class | Relative Polarity | Elution Order |
| Starting Material (e.g., 2,5-dimethylaniline) | Less Polar | Earlier |
| This compound (Product) | More Polar | Later |
| Isomeric Nitroanilines | Similar Polarity | May require careful optimization of the mobile phase for separation. |
References
- 1. solubilityofthings.com [solubilityofthings.com]
- 2. fishersci.com [fishersci.com]
- 3. fishersci.com [fishersci.com]
- 4. cpachem.com [cpachem.com]
- 5. Chemistry Teaching Labs - Problems with Recrystallisations [chemtl.york.ac.uk]
- 6. people.chem.umass.edu [people.chem.umass.edu]
- 7. Recrystallization [wiredchemist.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. This compound | 3139-05-7 [chemicalbook.com]
- 10. orgchemboulder.com [orgchemboulder.com]
- 11. web.uvic.ca [web.uvic.ca]
- 12. people.chem.umass.edu [people.chem.umass.edu]
- 13. youtube.com [youtube.com]
- 14. personal.tcu.edu [personal.tcu.edu]
- 15. bpb-us-e1.wpmucdn.com [bpb-us-e1.wpmucdn.com]
- 16. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 17. Aniline, 2,5-dimethyl-4-nitro- | SIELC Technologies [sielc.com]
- 18. benchchem.com [benchchem.com]
- 19. agilent.com [agilent.com]
Technical Support Center: Recrystallization of 2,5-Dimethyl-4-nitroaniline
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the recrystallization of 2,5-Dimethyl-4-nitroaniline. The information is tailored for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What are the most suitable solvent systems for the recrystallization of this compound?
A1: Based on its chemical structure and available data, both single and mixed-solvent systems can be effective for the purification of this compound.
-
Single-Solvent Systems : Ethanol and acetone are good starting points as this compound is readily soluble in these organic solvents, especially at elevated temperatures, while being less soluble in water.[1] For similar nitroanilines, ethanol has been shown to be a promising solvent.[2]
-
Mixed-Solvent Systems : Mixed-solvent systems are often employed to achieve optimal purification. A documented successful system for this compound is toluene-petroleum ether .[3] Another commonly effective mixture for nitroanilines is ethanol-water , where ethanol acts as the "good" solvent in which the compound is soluble, and water acts as the "bad" or anti-solvent to induce precipitation upon cooling.[2][4][5][6] A methanol-water system has also been used for related compounds.[7]
Q2: How do I select the best recrystallization solvent for my specific sample of this compound?
A2: The ideal recrystallization solvent should dissolve the compound well at high temperatures but poorly at low temperatures.[2] A preliminary solvent screen with a small amount of your crude material is highly recommended to determine the optimal solvent or solvent pair.[2]
Q3: Is there any quantitative data available for the solubility of this compound in common solvents?
A3: Publicly available quantitative solubility data for this compound is scarce. The solubility of organic compounds is highly dependent on the specific solvent and temperature. For precise applications, it is recommended to determine the solubility experimentally.
Data on Potential Recrystallization Solvents
While specific quantitative data is limited, the following table summarizes potential solvent systems based on qualitative information and use with similar compounds.
| Solvent System | Type | Rationale/Notes |
| Ethanol | Single | This compound is soluble in ethanol, and solubility increases with temperature.[1] It is a good starting point for solvent screening. |
| Acetone | Single | Similar to ethanol, it is a good solvent for this compound.[1] |
| Toluene-Petroleum Ether | Mixed | This system has been successfully used for the recrystallization of this compound.[3] Toluene is the better solvent, and petroleum ether acts as the anti-solvent. |
| Ethanol-Water | Mixed | A common and effective system for nitroanilines.[2][5] Ethanol dissolves the compound, and the addition of water decreases its solubility to induce crystallization. |
| Methanol-Water | Mixed | Has been used in the recovery of this compound from a reaction mixture.[7] |
Experimental Protocols
Protocol for Single-Solvent Recrystallization (e.g., using Ethanol)
-
Dissolution : In an Erlenmeyer flask, add the crude this compound. Add a minimal amount of ethanol and gently heat the mixture while stirring to facilitate dissolution.[2] Continue to add small portions of the hot solvent until the compound is completely dissolved.[2]
-
Hot Filtration (Optional) : If insoluble impurities are present, perform a hot gravity filtration. This step should be done quickly to prevent premature crystallization.[2]
-
Crystallization : Allow the hot, clear solution to cool slowly to room temperature. Slow cooling is crucial for the formation of pure crystals.[4] Once at room temperature, the flask can be placed in an ice bath to maximize crystal yield.
-
Isolation : Collect the crystals by vacuum filtration using a Büchner funnel.[8]
-
Washing : Wash the collected crystals with a small amount of ice-cold solvent to remove any remaining soluble impurities.
-
Drying : Dry the purified crystals, for instance, by pulling air through the filter cake on the funnel.[8]
Protocol for Mixed-Solvent Recrystallization (e.g., using Toluene-Petroleum Ether)
-
Dissolution : Dissolve the crude this compound in the minimum amount of hot toluene (the "good" solvent).[4]
-
Addition of Anti-solvent : While the solution is still hot, add petroleum ether (the "bad" solvent or anti-solvent) dropwise until the solution becomes slightly cloudy (the cloud point), which indicates the solution is saturated.[6][8]
-
Clarification : If the solution becomes cloudy, add a few drops of hot toluene to redissolve the precipitate and obtain a clear, saturated solution.[8]
-
Crystallization : Allow the solution to cool slowly to room temperature, followed by cooling in an ice bath to promote crystallization.
-
Isolation and Washing : Collect the crystals by vacuum filtration and wash with a small amount of a cold mixture of the two solvents.[8]
-
Drying : Dry the purified crystals.
Troubleshooting Guide
Problem: No crystals form upon cooling.
-
Possible Cause: The solution may not be saturated, or too much solvent was used.
-
Solution: Evaporate some of the solvent to increase the concentration of the solute and then try cooling again.[2] You can also try to induce crystallization by scratching the inside of the flask with a glass rod at the liquid's surface or by adding a seed crystal of the pure compound.[2]
Problem: The product "oils out" instead of forming crystals.
-
Possible Cause: The boiling point of the solvent is higher than the melting point of the solute, or the solution is supersaturated.
-
Solution: Reheat the solution to dissolve the oil. Add more solvent and allow the solution to cool more slowly.[2] Using a larger volume of solvent or a different solvent system with a lower boiling point might be necessary.
Problem: Poor crystal yield.
-
Possible Cause: Too much solvent was used, or the solution was not cooled to a low enough temperature.[2] The filtration was performed before crystallization was complete.
-
Solution: The excess solvent can be evaporated, and the solution re-cooled to induce further crystallization.[2] Ensure the solution is thoroughly chilled in an ice bath before filtration.
Problem: Colored impurities remain in the crystals.
-
Possible Cause: The impurity has similar solubility characteristics to the desired compound.
-
Solution: If the colored impurity is present in small amounts, adding a small amount of decolorizing carbon to the hot solution before the hot filtration step may help to remove it. Be aware that activated carbon can also adsorb some of the desired product.
Visual Guides
Caption: A flowchart of the major steps involved in the recrystallization process.
Caption: A decision-making flowchart for selecting an appropriate recrystallization solvent system.
References
- 1. solubilityofthings.com [solubilityofthings.com]
- 2. benchchem.com [benchchem.com]
- 3. This compound | 3139-05-7 [chemicalbook.com]
- 4. web.mnstate.edu [web.mnstate.edu]
- 5. m.youtube.com [m.youtube.com]
- 6. Chemistry Teaching Labs - Mixed-solvents [chemtl.york.ac.uk]
- 7. US4151203A - Process for the preparation of p-nitroaniline compounds by the alkaline hydrolysis of mixed anilides - Google Patents [patents.google.com]
- 8. ocw.mit.edu [ocw.mit.edu]
Identifying and minimizing side products in dimethylaniline nitration
This guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals working with the nitration of N,N-dimethylaniline.
Frequently Asked Questions (FAQs)
Q1: What are the primary products and side products in the nitration of N,N-dimethylaniline?
The nitration of N,N-dimethylaniline typically yields a mixture of mononitrated isomers as the primary products. Due to the strong activating nature of the dimethylamino group, this reaction is highly sensitive to reaction conditions. The main products are:
-
p-Nitro-N,N-dimethylaniline: Often the desired product under certain conditions.
-
m-Nitro-N,N-dimethylaniline: Formation is favored in strongly acidic media.[1][2]
-
o-Nitro-N,N-dimethylaniline: Usually a minor product due to steric hindrance from the dimethylamino group.
Common side products that can be encountered include:
-
Polynitrated compounds: Such as 2,4-dinitro-N,N-dimethylaniline, especially at higher temperatures and with an excess of nitrating agent.
-
Oxidation products: The reaction can lead to the formation of tarry, dark-colored byproducts due to the oxidation of the aniline ring.
-
N-Nitroso compounds: The presence of nitrous acid can lead to the formation of N-nitroso-N,N-dimethylaniline.
-
Benzidine derivatives: In the presence of nitrous acid, tetramethylbenzidine and its nitrated derivatives can also be formed.[3]
Q2: Why do I observe the formation of the meta-nitro isomer when the dimethylamino group is an ortho,para-director?
In a strongly acidic environment, such as the mixture of concentrated sulfuric and nitric acids used for nitration, the lone pair of electrons on the nitrogen atom of the dimethylamino group gets protonated. This forms the N,N-dimethylanilinium ion.[1][2] The resulting positively charged group is electron-withdrawing and deactivating, thus directing the incoming electrophile (the nitronium ion, NO₂⁺) to the meta position.[1][2] The ratio of meta to para product is highly dependent on the acidity of the reaction medium.
Q3: How can I control the regioselectivity of the nitration to favor the para-isomer?
To favor the formation of the para-isomer, the protonation of the dimethylamino group must be minimized. This can be achieved by:
-
Using a less acidic medium: However, this can also decrease the rate of nitration.
-
Protecting the amino group: The most common strategy is to acylate the amino group with acetic anhydride to form N,N-dimethylacetanilide. The acetyl group is less basic and less prone to protonation. It still directs ortho and para, with the para product being favored due to sterics. The protecting group can be removed by hydrolysis after the nitration step.
Q4: What is the cause of the dark coloration or "tarry" consistency of my reaction mixture?
The formation of dark, tarry materials is typically due to oxidation of the aniline ring.[4] Anilines are electron-rich and susceptible to oxidation, especially under strong nitrating conditions. Overheating the reaction can exacerbate the formation of these oxidation byproducts.
Q5: What is the role of nitrous acid in this reaction?
Nitrous acid can act as a catalyst in the nitration of highly reactive aromatic compounds. In the case of N,N-dimethylaniline, its presence can increase the reaction rate and influence the product distribution, leading to a higher para/meta ratio and the formation of side products like substituted benzidines.[3][5]
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low yield of desired mononitro product | Incomplete reaction. | Increase reaction time or temperature slightly. Monitor the reaction progress using TLC or HPLC. |
| Formation of significant amounts of side products. | Refer to the specific side product issues below. | |
| High proportion of m-nitro isomer | High acidity of the reaction medium leading to protonation of the dimethylamino group. | Consider protecting the amino group via acetylation prior to nitration. If direct nitration is necessary, carefully control the acidity. |
| Formation of polynitrated products | Reaction temperature is too high. | Maintain strict temperature control, typically between 0-10°C, using an ice bath. |
| Excess of nitrating agent. | Use a stoichiometric amount or a slight excess of the nitrating agent. | |
| Dark, tarry reaction mixture | Oxidation of the dimethylaniline. | Ensure the reaction temperature is kept low. Add the nitrating agent slowly and subsurface to the dimethylaniline solution. |
| Impure starting materials. | Use freshly distilled N,N-dimethylaniline. | |
| Presence of N-nitroso compounds | Contamination of nitric acid with nitrous acid. | Add a small amount of urea to the nitrating mixture to scavenge any nitrous acid. |
Data Presentation
The following table summarizes the product distribution from the nitration of the N,N-dimethylanilinium ion in 85.1% sulfuric acid at 33°C, highlighting the catalytic effect of nitrous acid.
| [NO⁺] / mol l⁻¹ | Reaction Time (min) | m-NO₂ (%) | p-NO₂ (%) | 2,4-(NO₂)₂ (%) | Other Products (%) * |
| - | 15 | 45 | 38 | 11 | 6 |
| 0.02 | 6 | 11 | 54 | 11 | 24 |
| 0.1 | 2 | 4 | 42 | 11 | 43 |
*Other products include p-Nitroso-N,N-dimethylaniline, tetramethylbenzidine, and nitrated benzidine derivatives.[5]
Experimental Protocols
Synthesis of m-Nitro-N,N-dimethylaniline
This protocol is adapted from Organic Syntheses.
Materials:
-
N,N-dimethylaniline (3.0 moles, 363 g)
-
Concentrated sulfuric acid (sp. gr. 1.84)
-
Concentrated nitric acid (sp. gr. 1.42)
-
Concentrated ammonium hydroxide
-
Ice
Procedure:
-
Preparation of Dimethylaniline Sulfate Solution: In a 3-liter three-necked round-bottomed flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, place 1270 mL of concentrated sulfuric acid. Cool the flask in an ice bath. Slowly add 363 g of N,N-dimethylaniline with stirring, ensuring the temperature remains below 25°C. Continue cooling until the temperature of the solution reaches 5°C.
-
Preparation of Nitrating Mixture: In a separate flask, prepare the nitrating mixture by adding 366 g of concentrated sulfuric acid to 286 g of concentrated nitric acid with cooling and stirring.
-
Nitration: Transfer the nitrating mixture to the dropping funnel and add it dropwise to the dimethylaniline sulfate solution. The end of the dropping funnel should be kept beneath the surface of the solution. Maintain the reaction temperature between 5°C and 10°C. The addition should take about 1.5 hours. After the addition is complete, stir the mixture for an additional hour at 5-10°C.
-
Work-up: Pour the reaction mixture with stirring into a large container with 6 L of ice and water.
-
Isolation of p-Nitro Isomer: Slowly add concentrated ammonium hydroxide with good stirring and cooling to keep the temperature below 25°C, until the precipitate color changes to a light orange. This precipitates the crude p-nitrodimethylaniline. Collect the solid by filtration. The yield of crude p-nitrodimethylaniline is typically 14-18%.[6]
-
Isolation of m-Nitro Isomer: To the combined filtrate and washings, add more concentrated ammonium hydroxide with vigorous stirring and cooling (below 25°C) until the solution is basic (purple color on Congo red paper). This will precipitate the m-nitrodimethylaniline. Collect the product by filtration and wash with water. The crude product can be recrystallized from 95% ethanol. The yield of m-nitrodimethylaniline is typically 56-63%.[6]
Visualizations
Signaling Pathways and Logical Relationships
Caption: Reaction pathways in the nitration of N,N-dimethylaniline.
Caption: Troubleshooting workflow for dimethylaniline nitration.
Caption: Experimental workflow for the nitration of dimethylaniline.
References
- 1. Nitration of \mathrm{N}, \mathrm{N}-dimethylaniline, \mathrm{C}_6 \mathrm.. [askfilo.com]
- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 3. The nitration of the NN-dimethylanilinium ion. A new mechanism for catalysis by nitrous acid - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 4. Sciencemadness Discussion Board - Mono-nitration of dimethylaniline - Powered by XMB 1.9.11 [sciencemadness.org]
- 5. Nitration of NN-dimethylanilinium ion. Evidence for a new reaction path in nitrous acid-catalysed nitrations - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 6. Organic Syntheses Procedure [orgsyn.org]
Optimizing temperature and reaction time for nitroaniline synthesis
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the synthesis of nitroaniline and its derivatives. The information focuses on the critical parameters of temperature and reaction time to help optimize experimental outcomes, improve yield, and ensure product purity.
Frequently Asked Questions (FAQs)
Q1: Why is direct nitration of aniline not recommended for producing a high yield of p-nitroaniline?
A1: Direct nitration of aniline with a mixture of concentrated nitric and sulfuric acids is problematic for two main reasons. First, the amino group (-NH₂) is highly susceptible to oxidation by nitric acid, leading to the formation of tar-like byproducts and decomposition of the starting material.[1] Second, the strongly acidic conditions protonate the amino group to form the anilinium ion (-NH₃⁺), which is a meta-directing group.[1][2][3] This results in a significant amount of m-nitroaniline, complicating purification and reducing the yield of the desired p-nitroaniline isomer.[1][3]
Q2: What is the purpose of acetylating aniline before the nitration step?
A2: The acetylation of aniline to form acetanilide is a crucial protection step.[1][4] The resulting acetamido group (-NHCOCH₃) is less activating and sterically bulkier than an amino group. This modification prevents the oxidation of the nitrogen atom by the nitrating mixture and, due to steric hindrance, directs the incoming nitro group primarily to the para position, significantly increasing the yield of p-nitroacetanilide.[1][3]
Q3: What is the optimal temperature range for the nitration of acetanilide?
A3: The nitration of acetanilide is a highly exothermic reaction that requires careful temperature control. The ideal temperature range is typically kept low, between 0°C and 10°C.[2][5] Some protocols recommend maintaining the temperature below 20°C, and to be safe, keeping it below 10°C is advisable.[5][6][7][8] This is usually achieved using an ice-salt bath.[2][6][7]
Q4: How does reaction time affect the hydrolysis of p-nitroacetanilide?
A4: The final step in the synthesis of p-nitroaniline is the hydrolysis of p-nitroacetanilide, typically under acidic conditions.[7] The reaction mixture is generally heated under reflux for a specific period to ensure the complete removal of the acetyl group. A typical procedure involves refluxing for about 20-35 minutes.[4][6][7] Insufficient reaction time will lead to incomplete hydrolysis, resulting in a final product contaminated with the p-nitroacetanilide intermediate.[1]
Q5: How can I monitor the progress of the reaction?
A5: Thin Layer Chromatography (TLC) is a common and effective method for monitoring the progress of the reaction.[9] By spotting the reaction mixture on a TLC plate alongside the starting material, you can visually track the consumption of the reactant and the formation of the product. This allows for the determination of the optimal reaction time and helps to ensure the reaction has gone to completion before proceeding with the workup.[9][10]
Troubleshooting Guides
Low or No Product Yield
Question: My reaction has resulted in a very low yield or no desired product. What are the potential causes and how can I improve it?
Answer: Low yield can stem from several factors throughout the multi-step synthesis:
-
Incomplete Acetylation: If the initial protection of aniline is incomplete, the subsequent nitration step will be less efficient and produce more byproducts. Ensure the aniline is dry and consider gently heating the acetylation reaction to ensure it goes to completion.[1]
-
Improper Nitration Temperature: If the temperature during nitration is too high, it can lead to oxidation and the formation of unwanted side products.[1][2] Conversely, if the temperature is too low, the reaction rate may be too slow for the given reaction time. It is critical to maintain a consistent temperature, typically between 0-10°C.[2]
-
Incomplete Hydrolysis: The acetyl group may not be fully removed if the hydrolysis step is not carried out for a sufficient duration or at the proper temperature (reflux).[1] Extend the reflux time and monitor via TLC to confirm the disappearance of the p-nitroacetanilide intermediate.
-
Loss During Workup/Purification: Product can be lost during filtration and recrystallization steps. Ensure the less soluble p-nitroacetanilide properly crystallizes out from the ortho isomer, which is more soluble in ethanol.[1]
Formation of Impurities and Side Products
Question: My final product is impure, showing multiple spots on a TLC plate. How can I minimize the formation of side products?
Answer: The formation of isomers and other impurities is a common challenge.
-
Significant Meta-Nitroaniline Formation: This indicates that the amino group was not adequately protected during nitration, leading to the formation of the meta-directing anilinium ion.[1][2] Ensure the acetylation step is complete before proceeding to nitration.
-
Presence of Ortho-Nitroaniline: While the acetamido group strongly favors para-substitution, some ortho-isomer is usually formed.[11] The separation is typically achieved by recrystallization from ethanol, as o-nitroacetanilide is significantly more soluble than the p-nitroacetanilide isomer.[1]
-
Di-substituted Products: In N-alkylation reactions, such as the synthesis of N-(2-chloroethyl)-4-nitroaniline, over-alkylation can be a problem. To minimize this, use a molar excess of 4-nitroaniline relative to the alkylating agent and consider adding the alkylating agent slowly to the reaction mixture.[9] Lowering the reaction temperature can also improve selectivity for the mono-alkylated product.[9]
Reaction Control Issues
Question: The nitration reaction temperature increased rapidly and was difficult to control. What should I do?
Answer: This is a dangerous situation known as a thermal runaway, which can lead to the formation of oxidation byproducts and an unsafe reaction.[2]
-
Immediate Actions: If you observe a rapid temperature increase, immediately stop the addition of the nitrating agent and enhance the efficiency of your cooling bath (e.g., add more ice/salt).[2]
-
Preventative Measures for Future Experiments:
-
Slow, Dropwise Addition: Add the cold nitrating mixture very slowly (dropwise) to the acetanilide solution.[2][12]
-
Efficient Stirring: Ensure vigorous and constant stirring to dissipate heat and avoid localized hot spots.[1][2]
-
Pre-chilled Reagents: Ensure both the acetanilide solution and the nitrating mixture are thoroughly cooled before starting the addition.[2]
-
Dilution: Consider using a more dilute solution to help manage the exotherm.[2]
-
Data Summary
Table 1: Recommended Temperature and Reaction Times for p-Nitroaniline Synthesis
| Step | Reaction | Temperature | Reaction Time | Key Considerations |
| 1 | Acetylation of Aniline | Boiling/Reflux | 10 minutes | Protects the amino group and directs para-substitution.[4] |
| 2 | Nitration of Acetanilide | 0 - 10°C | 30 - 60 minutes | Critical temperature control is required to prevent side reactions.[2][5] |
| 3 | Hydrolysis of p-Nitroacetanilide | Boiling/Reflux | 20 - 35 minutes | Ensures complete removal of the protecting acetyl group.[4][6][7] |
Table 2: Optimization Parameters for N-Alkylation of 4-Nitroaniline
| Parameter | Variation | Expected Impact on Yield and Purity |
| Temperature | Room Temp -> 50°C -> 80°C | Higher temperatures increase the reaction rate but may also increase the formation of di-alkylated side products.[9] |
| Reaction Time | 4h -> 12h -> 24h | Longer reaction times may be necessary for complete conversion, especially at lower temperatures. Monitor by TLC.[9] |
| Base | None -> Triethylamine -> K₂CO₃ | The use of a base increases nucleophilicity, leading to a higher reaction rate and yield. K₂CO₃ is stronger and may be more effective.[9] |
| Stoichiometry | 1:1.2 -> 1.5:1 -> 2:1 | Increasing the excess of 4-nitroaniline relative to the alkylating agent should decrease the formation of the di-alkylated product.[9] |
Experimental Protocols
Protocol 1: Multi-Step Synthesis of p-Nitroaniline
This protocol details the synthesis of p-nitroaniline from aniline via acetylation, nitration, and hydrolysis.
Step A: Preparation of Acetanilide (Protection)
-
In a 250 mL flask, combine 9 mL (0.1 mol) of aniline, 15 mL of glacial acetic acid, and 15 mL of acetic anhydride.[4]
-
Attach a reflux condenser and heat the solution to boiling for 10 minutes.[4]
-
Allow the flask to cool to room temperature.[4]
-
Pour the reaction mixture into a beaker containing 50 mL of water and 40-50 g of ice, stirring well.[4]
-
Collect the acetanilide crystals by suction filtration. The product can be recrystallized from water.[4]
Step B: Nitration of Acetanilide
-
In a boiling tube, add 1.5 g of acetanilide to 1.5 mL of glacial acetic acid. Stir the mixture and then add 3 mL of concentrated sulfuric acid.[6][7]
-
Cool the hot reaction mixture in an ice/salt bath until the temperature drops to between 0-5°C.[6][7]
-
While stirring, slowly add 0.6 mL of fuming nitric acid dropwise, ensuring the temperature does not rise above 20°C (ideally below 10°C).[6][7]
-
After the addition is complete, allow the mixture to stand at room temperature for 20 minutes.[6][7]
-
Pour the mixture onto crushed ice (approx. 15 g) and let it stand for another 20 minutes.[6][7]
-
Collect the crude yellow solid (a mixture of o- and p-nitroacetanilide) by filtration and wash thoroughly with water.[6][7]
-
Separate the isomers by recrystallizing from hot ethanol. The less soluble p-nitroacetanilide will crystallize upon cooling.[1]
Step C: Hydrolysis of p-Nitroacetanilide (Deprotection)
-
In a 25 mL round-bottom flask, combine 0.7 g of the purified p-nitroacetanilide with a solution of 4 mL concentrated sulfuric acid and 3 mL of water.[6][7]
-
Gently heat the reaction mixture under reflux for 20 minutes.[6][7]
-
Adjust the pH of the solution with 2M sodium hydroxide solution until it is alkaline and a yellow precipitate of p-nitroaniline forms.[6][7]
-
Cool the mixture in an ice bath, collect the crude product by filtration, and wash thoroughly with water.[6][7]
-
The final product can be recrystallized from a 1:1 ethanol/water mixture to obtain bright yellow crystals.[7]
Visualizations
Caption: Workflow for the multi-step synthesis of p-nitroaniline.
Caption: Decision tree for troubleshooting low yield issues.
Caption: Relationship between temperature control and reaction outcomes.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. quora.com [quora.com]
- 4. chemistry-online.com [chemistry-online.com]
- 5. youtube.com [youtube.com]
- 6. azom.com [azom.com]
- 7. magritek.com [magritek.com]
- 8. m.youtube.com [m.youtube.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. chempanda.com [chempanda.com]
- 12. scribd.com [scribd.com]
Technical Support Center: Stability and Degradation of 2,5-Dimethyl-4-nitroaniline
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide provides in-depth technical information, troubleshooting advice, and frequently asked questions (FAQs) regarding the stability studies and degradation pathways of 2,5-Dimethyl-4-nitroaniline. As a nitroaromatic compound, its stability profile is a critical parameter in its application, particularly in pharmaceutical development and organic synthesis. This document is designed to equip you with the foundational knowledge to design, execute, and interpret stability studies for this molecule.
I. Introduction to the Stability of this compound
This compound is an aromatic amine with a nitro group, a chemical class known for its potential instability under various environmental conditions.[1] Understanding its degradation pathways is crucial for ensuring the safety, efficacy, and shelf-life of any product containing this molecule.[2][3] Forced degradation studies, or stress testing, are essential to identify potential degradants, elucidate degradation mechanisms, and develop stability-indicating analytical methods.[4][5]
This guide will walk you through the common challenges and questions encountered during the stability assessment of this compound.
II. Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can cause the degradation of this compound?
A1: Like many nitroaromatic compounds, this compound is susceptible to degradation through several mechanisms, including:
-
Photodegradation: Exposure to light, particularly UV radiation, can induce photochemical reactions. Nitroaromatic compounds are known to be photosensitive.[2][5]
-
Thermal Degradation: High temperatures can provide the energy needed to initiate decomposition.[2]
-
Hydrolysis: The compound may degrade in the presence of water, and the rate of this degradation is often pH-dependent (acidic or basic conditions).
-
Oxidation: The presence of oxidizing agents can lead to the formation of various degradation products.[2]
Q2: How should I properly store this compound to minimize degradation?
A2: To ensure the stability of this compound, it should be stored in a cool, dry, and well-ventilated place, away from light and sources of ignition.[6][7][8] The container should be tightly sealed to protect it from moisture and air.[9] For long-term storage, refrigeration (2°C - 8°C) in an inert atmosphere is recommended.[10][11]
Q3: What are the expected degradation products of this compound?
A3: While specific degradation products for this compound are not extensively documented in publicly available literature, we can predict potential pathways based on similar nitroaromatic compounds.[1][12] The primary degradation routes are likely to involve:
-
Reduction of the nitro group: This is a common pathway for nitroaromatics, leading to the formation of nitroso, hydroxylamino, and ultimately amino derivatives.[13][14]
-
Oxidation of the methyl groups: The methyl groups on the aromatic ring can be oxidized to form corresponding alcohols, aldehydes, and carboxylic acids.
-
Hydroxylation of the aromatic ring: Under certain oxidative conditions, hydroxyl groups may be introduced onto the benzene ring.
-
Polymerization: Under significant stress, complex polymeric materials may form.
Q4: What analytical techniques are best suited for stability studies of this compound?
A4: A stability-indicating High-Performance Liquid Chromatography (HPLC) method with UV detection is the most common and effective technique.[15][16][17] This method should be capable of separating the parent compound from all potential degradation products.[4] Mass spectrometry (LC-MS) can be invaluable for the identification and characterization of unknown degradants.[18]
III. Troubleshooting Guide
This section addresses specific issues you might encounter during your stability studies.
| Problem | Potential Cause(s) | Troubleshooting Steps |
| Rapid degradation of the compound in solution even under mild conditions. | The compound may be highly sensitive to the chosen solvent. Some organic solvents can promote degradation.[19] | Screen a variety of solvents with different polarities. Ensure the solvent is of high purity and free from peroxides or other contaminants. Consider using a buffered aqueous solution if the compound has sufficient solubility. |
| Poor peak shape or resolution in the HPLC analysis. | The analytical method is not optimized. The mobile phase may not be suitable for separating the parent compound from its degradants. The column may be overloaded or degraded. | Optimize the mobile phase composition (e.g., organic modifier, pH, buffer concentration).[16] Try a different column chemistry (e.g., C18, phenyl-hexyl). Reduce the injection volume or sample concentration. |
| Inconsistent results between replicate experiments. | Variability in experimental conditions (e.g., temperature, light exposure). Inaccurate sample preparation. Instability of the compound in the analytical samples. | Tightly control all experimental parameters. Use a calibrated light source for photostability studies. Prepare samples immediately before analysis or store them under conditions where they are known to be stable. |
| Formation of an insoluble precipitate during the study. | A degradation product may have poor solubility in the stress medium. The parent compound may be precipitating out due to changes in the medium (e.g., pH shift). | Analyze the precipitate separately if possible. Adjust the composition of the stress medium to improve solubility, but be mindful that this could also affect the degradation rate. |
IV. Experimental Protocols
A. Forced Degradation Study Protocol
This protocol outlines a general procedure for conducting a forced degradation study on this compound.
1. Sample Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of approximately 1 mg/mL.
2. Stress Conditions:
-
Acid Hydrolysis: Dilute the stock solution with 0.1 M HCl to a final concentration of 100 µg/mL. Heat at 60°C for 24 hours.
-
Base Hydrolysis: Dilute the stock solution with 0.1 M NaOH to a final concentration of 100 µg/mL. Heat at 60°C for 24 hours.
-
Neutral Hydrolysis: Dilute the stock solution with purified water to a final concentration of 100 µg/mL. Heat at 60°C for 24 hours.
-
Oxidative Degradation: Dilute the stock solution with 3% hydrogen peroxide to a final concentration of 100 µg/mL. Keep at room temperature for 24 hours.
-
Photodegradation: Expose the solution (100 µg/mL in a suitable solvent) in a photostability chamber to a light source that provides both visible and UV radiation. A control sample should be wrapped in aluminum foil to protect it from light.[12]
-
Thermal Degradation (Solid State): Place a known amount of the solid compound in an oven at 60°C for 48 hours.
3. Sample Analysis:
-
At specified time points, withdraw an aliquot of each stressed sample.
-
Neutralize the acidic and basic samples before injection.
-
Analyze all samples, including a non-stressed control, using a validated stability-indicating HPLC method.
4. Data Evaluation:
-
Calculate the percentage of degradation of this compound.
-
Determine the relative retention times of the degradation products.
-
If necessary, use LC-MS to identify the major degradation products.
B. HPLC Method for Stability Testing
-
Column: C18, 4.6 x 250 mm, 5 µm
-
Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid).
-
Flow Rate: 1.0 mL/min
-
Detection: UV at an appropriate wavelength (determined by UV scan of the parent compound).
-
Injection Volume: 10 µL
-
Column Temperature: 30°C
V. Degradation Pathways and Workflow Visualization
A. Predicted Degradation Pathways
The following diagram illustrates the predicted degradation pathways for this compound based on the chemistry of similar nitroaromatic compounds.
Caption: Predicted degradation pathways of this compound.
B. Experimental Workflow for Stability Study
The workflow for a comprehensive stability study is outlined below.
Caption: Workflow for a forced degradation study.
VI. Summary of Physicochemical Properties
| Property | Value/Information | Source(s) |
| Appearance | Light yellow to light brown crystalline solid. | [19] |
| Molecular Formula | C₈H₁₀N₂O₂ | [19] |
| Molecular Weight | 166.18 g/mol | [19] |
| Solubility | Primarily soluble in organic solvents like ethanol and acetone; less soluble in water. | [19] |
| Storage | Store in a cool, dry, well-ventilated place, protected from light. | [6][7][8][10] |
VII. Conclusion
While specific, published stability data for this compound is limited, this guide provides a robust framework for initiating and conducting comprehensive stability studies. By understanding the potential degradation pathways and employing systematic forced degradation protocols, researchers can effectively characterize the stability of this compound and develop appropriate control strategies for its use in various applications.
VIII. References
-
Forced Degradation Studies. (2016-12-14). MedCrave online. --INVALID-LINK--
-
Technical Support Center: Forced Degradation Studies of Substituted Nitroaromatic Compounds. (n.d.). Benchchem. --INVALID-LINK--
-
Navigating the Physicochemical Landscape of 2-Methyl-4-nitroaniline-d3: A Technical Guide. (n.d.). Benchchem. --INVALID-LINK--
-
Current Trends in Performance of Forced Degradation Studies and Stability Indicating Studies of Drugs. (2020-04-23). ResearchGate. --INVALID-LINK--
-
SAFETY DATA SHEET - 4,5-Dimethyl-2-nitroaniline. (2024-03-29). --INVALID-LINK--
-
Nitroaromatic Compounds, from Synthesis to Biodegradation. (n.d.). PMC - NIH. --INVALID-LINK--
-
This compound | 3139-05-7. (2025-07-24). ChemicalBook. --INVALID-LINK--
-
This compound | Solubility of Things. (n.d.). --INVALID-LINK--
-
Safety data sheet - 2-Methyl-4-nitroaniline. (n.d.). --INVALID-LINK--
-
SAFETY DATA SHEET - N,N-dimethyl-4-nitro-Benzenamine. (2025-09-05). Thermo Fisher Scientific. --INVALID-LINK--
-
SAFETY DATA SHEET - N-Methyl-2-nitroaniline. (2024-03-04). Sigma-Aldrich. --INVALID-LINK--
-
Forced degradation studies — why they are critical for NDAs. (2025-12-24). YouTube. --INVALID-LINK--
-
Biotransformation of nitro aromatic amines in artificial alkaline habitat by pseudomonas DL17. (n.d.). PMC - PubMed Central. --INVALID-LINK--
-
Critical review on the chemical reduction of nitroaniline. (2020-05-19). RSC Publishing. --INVALID-LINK--
-
Metabolism of 2-Chloro-4-Nitroaniline via Novel Aerobic Degradation Pathway by Rhodococcus sp. Strain MB-P1. (n.d.). Semantic Scholar. --INVALID-LINK--
-
Monitoring the photodecomposition of 4 and 5 and the photorelease of... (n.d.). ResearchGate. --INVALID-LINK--
-
p-NITROANILINE 5033. (n.d.). CDC. --INVALID-LINK--
-
This compound | 3460-29-5 | DAA46029. (n.d.). Biosynth. --INVALID-LINK--
-
Aniline, 2,5-dimethyl-4-nitro-. (2018-05-16). SIELC Technologies. --INVALID-LINK--
-
Metabolism of 2-Chloro-4-Nitroaniline via Novel Aerobic Degradation Pathway by Rhodococcus sp. Strain MB-P1. (n.d.). PLOS One. --INVALID-LINK--
-
High-rate biodegradation of 3-and 4-nitroaniline. (2025-08-10). ResearchGate. --INVALID-LINK--
-
NCERT Solutions for Class 12 Chemistry Chapter 13 Amines. (n.d.). BYJU'S. --INVALID-LINK--
-
Photocatalytic degradation of 4-nitroaniline using solar and artificial UV radiation | Request PDF. (2025-08-06). ResearchGate. --INVALID-LINK--
-
Oxidative decomposition of p-nitroaniline in water by solar photo-Fenton advanced oxidation process | Request PDF. (2025-08-09). ResearchGate. --INVALID-LINK--
-
Proposed condensation pathway for the reduction of nitrobenzene to aniline. (n.d.). --INVALID-LINK--
-
Determination of Aniline and Nitroanilines in Environmental and Drinking Waters by On-Line SPE. (n.d.). Thermo Fisher Scientific. --INVALID-LINK--
-
Application Notes and Protocols for the Analysis of 2-Methyl-4-nitroaniline in Environmental Samples using 2-Methyl-4-nitroanili. (n.d.). Benchchem. --INVALID-LINK--
-
Photocatalytic Degradation of Organic Dyes and Antimicrobial Activities by Polyaniline–Nitrogen-Doped Carbon Dot Nanocomposite. (n.d.). MDPI. --INVALID-LINK--
-
m-NITRODIMETHYLANILINE. (n.d.). Organic Syntheses Procedure. --INVALID-LINK--
-
N,N-Dimethylaniline Method no.: PV2064. (n.d.). --INVALID-LINK--
-
Thermal Decomposition Path—Studied by the Simultaneous Thermogravimetry Coupled with Fourier Transform Infrared Spectroscopy and Quadrupole Mass Spectrometry—Of Imidazoline/Dimethyl Succinate Hybrids and Their Biological Characterization. (2023-06-27). PMC - NIH. --INVALID-LINK--
-
Investigations of Thermal Degradation During Accelerated Solvent Extraction (ASE). (n.d.). Thermo Fisher Scientific. --INVALID-LINK--
-
This compound CAS#: 3139-05-7. (n.d.). ChemicalBook. --INVALID-LINK--
-
Amine. (n.d.). Wikipedia. --INVALID-LINK--
References
- 1. Nitroaromatic Compounds, from Synthesis to Biodegradation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 3. youtube.com [youtube.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. fishersci.com [fishersci.com]
- 7. cpachem.com [cpachem.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. assets.thermofisher.com [assets.thermofisher.com]
- 10. This compound | 3460-29-5 | DAA46029 [biosynth.com]
- 11. This compound CAS#: 3139-05-7 [m.chemicalbook.com]
- 12. benchchem.com [benchchem.com]
- 13. Critical review on the chemical reduction of nitroaniline - RSC Advances (RSC Publishing) DOI:10.1039/D0RA01745K [pubs.rsc.org]
- 14. researchgate.net [researchgate.net]
- 15. cdc.gov [cdc.gov]
- 16. Aniline, 2,5-dimethyl-4-nitro- | SIELC Technologies [sielc.com]
- 17. documents.thermofisher.com [documents.thermofisher.com]
- 18. benchchem.com [benchchem.com]
- 19. solubilityofthings.com [solubilityofthings.com]
Technical Support Center: Troubleshooting Peak Tailing in HPLC Analysis of Polar Aromatic Amines
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve common issues with peak tailing during the HPLC analysis of polar aromatic amines.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of peak tailing for polar aromatic amines in reversed-phase HPLC?
Peak tailing for polar aromatic amines in reversed-phase HPLC is primarily caused by secondary interactions between the basic amine groups of the analyte and the acidic residual silanol groups on the silica-based stationary phase.[1][2][3] These interactions are in addition to the primary hydrophobic retention mechanism and can lead to a portion of the analyte molecules being more strongly retained, resulting in an asymmetrical peak with a "tail".[2]
Other contributing factors can include:
-
Mobile Phase pH: If the mobile phase pH is close to the pKa of the aromatic amine, both ionized and non-ionized forms of the analyte can exist, leading to peak distortion.[1] Additionally, at a pH above 3, residual silanol groups on the column can become deprotonated and ionized, increasing their interaction with protonated basic analytes.[4]
-
Inadequate Buffering: Insufficient buffer concentration or a buffer with a pKa outside the desired pH range can lead to inconsistent pH at the column head, causing variable retention and peak tailing.[1][5]
-
Column Overload: Injecting too much sample can saturate the stationary phase, leading to broadened and tailing peaks.[1][2]
-
Extra-Column Volume: Excessive volume in tubing, fittings, or the detector flow cell can cause band broadening, which often manifests as peak tailing, especially for early eluting peaks.
-
Column Contamination and Degradation: Accumulation of contaminants on the column frit or packing material, or the formation of a void at the column inlet, can disrupt the sample band and cause peak distortion.[2][6]
Q2: My polar aromatic amine peak is tailing. How can I systematically troubleshoot this issue?
A systematic approach is crucial for efficiently identifying and resolving the cause of peak tailing. The following troubleshooting workflow can guide you through the process.
Q3: How do I properly adjust the mobile phase pH to reduce peak tailing?
Adjusting the mobile phase pH is a powerful tool to minimize secondary silanol interactions. For basic compounds like polar aromatic amines, a lower pH is generally preferred.
Experimental Protocol: Mobile Phase pH Adjustment
-
Determine Analyte pKa: If the pKa of your polar aromatic amine is known, aim for a mobile phase pH that is at least 2 pH units below the pKa. This ensures the amine is fully protonated.[7] For many basic compounds, a pH range of 2.5-3.5 is effective in protonating the residual silanol groups on the silica surface, thereby reducing their ability to interact with the positively charged analyte.[1][8]
-
Buffer Selection: Choose a buffer system that has a pKa within +/- 1 pH unit of your target mobile phase pH to ensure adequate buffering capacity.[5] Common buffers for low pH applications include phosphate and formate buffers.
-
pH Measurement and Adjustment:
-
Prepare the aqueous component of your mobile phase containing the buffer salts.
-
Use a calibrated pH meter to measure the pH of the aqueous solution.[8]
-
Adjust the pH using an appropriate acid (e.g., phosphoric acid or formic acid).
-
Crucially, always measure and adjust the pH of the aqueous portion before adding the organic modifier. The apparent pH can change significantly after the addition of organic solvent.[8]
-
-
Mobile Phase Preparation: After pH adjustment, mix the aqueous buffer with the organic solvent (e.g., acetonitrile or methanol) at the desired ratio.
-
Filtration and Degassing: Filter the final mobile phase through a 0.45 µm or 0.22 µm membrane filter to remove particulates and degas it to prevent bubble formation in the HPLC system.
Q4: When should I consider using a mobile phase additive like triethylamine (TEA), and how do I use it?
If adjusting the mobile phase pH is not sufficient to eliminate peak tailing, or if you are constrained to work at a mid-range pH, a mobile phase additive like triethylamine (TEA) can be used as a "silanol blocker".[5][9] TEA is a basic compound that competes with the analyte for the active silanol sites on the stationary phase, thereby reducing the secondary interactions that cause tailing.[9]
Experimental Protocol: Using Triethylamine (TEA) as a Mobile Phase Additive
-
Initial Concentration: Start by adding a low concentration of TEA to your mobile phase. A common starting point is 0.1% (v/v) or approximately 10 mM.[7][10]
-
Preparation:
-
Add the desired amount of TEA to the aqueous component of the mobile phase.
-
Adjust the pH of the aqueous solution to the desired value using an appropriate acid (e.g., phosphoric acid or acetic acid). The addition of TEA will make the solution basic, so it will need to be titrated back to the target pH.
-
Mix the pH-adjusted aqueous solution with the organic modifier.
-
-
Optimization:
-
Inject your sample and observe the peak shape.
-
If tailing persists, you can incrementally increase the TEA concentration. However, be aware that higher concentrations of TEA can sometimes lead to decreased retention times for basic compounds and may affect the column's longevity.[5][10] It is recommended to optimize for the lowest effective concentration.[10]
-
-
Considerations:
-
TEA can sometimes suppress the signal in mass spectrometry (MS) detectors.
-
Always dedicate a column for use with mobile phases containing additives like TEA to avoid contaminating columns used for other applications.
-
Q5: Which type of HPLC column is best for analyzing polar aromatic amines to avoid peak tailing?
The choice of HPLC column is critical for achieving symmetrical peaks for polar aromatic amines.
-
High-Purity, "Type B" Silica Columns: Modern columns are typically packed with high-purity silica ("Type B") which has a lower metal content and fewer acidic silanol groups compared to older "Type A" silica. This inherently reduces the potential for secondary interactions.[7]
-
End-Capped Columns: Most modern reversed-phase columns are "end-capped," meaning the residual silanol groups are chemically bonded with a small silane (like trimethylsilane) to make them inert. This significantly reduces peak tailing for basic compounds.
-
Polar-Embedded and Polar-Endcapped Phases: These columns have a polar functional group incorporated near the silica surface or at the end of the alkyl chain. This polar group helps to shield the analyte from interacting with the residual silanol groups.
-
Phenyl-Hexyl Columns: For aromatic amines, phenyl-based stationary phases can offer alternative selectivity due to π-π interactions between the analyte's aromatic ring and the phenyl groups of the stationary phase. This can sometimes lead to improved peak shape and resolution compared to standard C18 columns.
| Column Type | Key Feature | Advantage for Polar Aromatic Amines |
| High-Purity "Type B" Silica | Low metal content, fewer acidic silanols | Reduced inherent silanol activity.[7] |
| End-Capped (e.g., C18, C8) | Residual silanols are chemically deactivated | Significantly minimizes secondary interactions. |
| Polar-Embedded/Endcapped | Polar group shields silanols | Improved peak shape for basic compounds. |
| Phenyl-Hexyl | Phenyl groups on the stationary phase | Alternative selectivity through π-π interactions, potentially improving peak shape for aromatic compounds. |
Q6: What should I do if all the peaks in my chromatogram are tailing, not just my polar aromatic amine?
If all peaks, including non-polar compounds, are tailing, the issue is likely related to the HPLC system rather than specific chemical interactions.
Experimental Protocol: Minimizing Extra-Column Volume and Checking for Blockages
-
Inspect Connections: Carefully check all fittings and tubing between the injector, column, and detector. Ensure that all connections are properly seated and that there are no gaps that could introduce dead volume.
-
Minimize Tubing Length and Diameter: Use the shortest possible length of tubing with the smallest internal diameter that is appropriate for your system's pressure limits. This is especially important for the tubing connecting the column to the detector.
-
Check for Column Void: A void at the head of the column can cause significant peak tailing for all compounds. Disconnect the column from the detector and carefully inspect the inlet. If a void is visible, the column may need to be replaced.
-
Address Potential Blockages: A partially blocked frit at the column inlet can distort the flow path and cause peak tailing.
-
If permitted by the column manufacturer, try back-flushing the column to dislodge any particulates.
-
To prevent future blockages, always filter your samples and mobile phases and consider using a guard column or an in-line filter.
-
Quantitative Data Summary
The following table summarizes the impact of mobile phase pH and the use of a mobile phase additive on the peak asymmetry of a basic compound.
| Condition | Mobile Phase | Peak Asymmetry Factor (As) |
| A | 20 mM Potassium Phosphate pH 7.0 : Acetonitrile (50:50) | > 2.0 (significant tailing) |
| B | 20 mM Potassium Phosphate pH 2.5 : Methanol (70:30) | ~1.5 (moderate tailing)[5] |
| C | 20 mM Potassium Phosphate pH 3.0 with 0.04% TEA : Acetonitrile (63:37) | ~1.2 (minimal tailing)[5] |
Data is illustrative and based on typical observations for basic analytes.
Experimental Protocols
Protocol for HPLC Column Cleaning and Regeneration
If you suspect column contamination is causing peak tailing, a thorough cleaning procedure can restore performance.
-
Disconnect from Detector: Always disconnect the column from the detector before starting a cleaning procedure to avoid contaminating the detector cell.
-
Flush with Mobile Phase without Buffer: Replace the buffered mobile phase with a mixture of the same organic solvent and water (e.g., 50:50 acetonitrile:water) and flush for 10-15 column volumes. This prevents buffer precipitation when switching to high organic content solvents.
-
Wash with Strong Organic Solvents:
-
Flush the column with 100% methanol for at least 20 column volumes.
-
Flush the column with 100% acetonitrile for at least 20 column volumes.
-
For very non-polar contaminants, you can use a sequence of solvents such as isopropanol, followed by tetrahydrofuran (THF), and then back to isopropanol.
-
-
Re-equilibrate: Gradually reintroduce your mobile phase, starting with the unbuffered mixture and then the final buffered mobile phase, until the baseline is stable.
-
Evaluate Performance: Inject a standard to check if the peak shape has improved.
References
- 1. uhplcs.com [uhplcs.com]
- 2. gmpinsiders.com [gmpinsiders.com]
- 3. elementlabsolutions.com [elementlabsolutions.com]
- 4. chromtech.com [chromtech.com]
- 5. Tip on Peak Tailing of Basic Analytes | Phenomenex [discover.phenomenex.com]
- 6. agilent.com [agilent.com]
- 7. benchchem.com [benchchem.com]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. pharmagrowthhub.com [pharmagrowthhub.com]
- 10. researchgate.net [researchgate.net]
Preventing oxidation during the synthesis and storage of anilines
This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals prevent and address the oxidation of anilines during synthesis and storage.
Frequently Asked Questions (FAQs)
Q1: Why is my aniline sample yellow or brown instead of colorless?
Aniline is intrinsically a colorless oily liquid. However, it is highly susceptible to oxidation, both by atmospheric oxygen and other oxidizing agents. This oxidation process leads to the formation of highly colored impurities, such as quinone-like compounds, azoxybenzene, and various polymeric materials, which cause the sample to appear yellow, red, brown, or even black. The rate of this discoloration is accelerated by exposure to light and elevated temperatures.
Q2: What are the primary products of aniline oxidation?
The oxidation of aniline is a complex process that can yield a variety of products. Initially, intermediate species like nitrosobenzene and phenylhydroxylamine are formed. These can then react further to produce azoxybenzene (yellow), nitrobenzene (pale yellow), and eventually complex, dark-colored polymeric tars. The exact product distribution depends on the oxidant, temperature, and presence of catalysts.
dot
Caption: Simplified pathway of aniline oxidation.
Q3: Can I use discolored aniline for my synthesis?
Using discolored aniline is generally not recommended. The colored impurities indicate that the aniline is contaminated with oxidation byproducts, which can lead to lower yields, unexpected side reactions, and difficulties in product purification. For sensitive applications, it is crucial to purify the aniline before use. A common and effective method is distillation over a small amount of zinc dust, which helps to reduce some of the colored impurities and prevent further oxidation during the distillation process.
Troubleshooting Guide: Synthesis
Q4: My reaction mixture turned dark immediately after adding aniline. What happened?
This is a classic sign of rapid oxidation. The most likely causes are:
-
Oxygen in the solvent or headspace: Solvents can dissolve significant amounts of oxygen. If the solvent was not properly deoxygenated, it can oxidize the aniline, especially if the reaction is heated.
-
Peroxides in the solvent: Ethereal solvents like THF or diethyl ether can form explosive peroxides over time. These peroxides are potent oxidizing agents that will rapidly degrade aniline.
-
Oxidizing reagents or incompatible catalysts: Ensure that none of the other reagents or catalysts in your reaction are known oxidizing agents.
Solution Workflow:
dot
Caption: Troubleshooting logic for aniline reaction discoloration.
Q5: How do I properly handle aniline to prevent oxidation during a reaction setup?
The key is to minimize contact with oxygen. This is achieved by using inert atmosphere techniques.
-
Use Deoxygenated Solvents: Before the reaction, thoroughly degas the solvent.
-
Maintain an Inert Headspace: Assemble your glassware and purge it with an inert gas like nitrogen or argon. Maintain a positive pressure of the inert gas throughout the experiment using a balloon or a bubbler system.
-
Use Freshly Purified Aniline: If your aniline is old or discolored, purify it by distillation immediately before use.
Troubleshooting Guide: Storage
Q6: What are the ideal conditions for storing aniline to maximize its shelf life?
To prevent oxidation and discoloration during storage, aniline should be stored with the following precautions:
-
Under an Inert Atmosphere: The bottle should be blanketed with a dry, inert gas such as nitrogen or argon to displace air.
-
In the Dark: Use an amber glass bottle or wrap a clear bottle in aluminum foil to protect it from light, which catalyzes oxidation.
-
In a Cool Place: Store the bottle in a cool, dry location. Refrigeration is often recommended.
-
With an Antioxidant: For long-term storage, adding a small amount of an antioxidant can be beneficial.
Table 1: Impact of Storage Conditions on Aniline Purity
| Storage Condition | Atmosphere | Container | Temperature | Expected Purity after 6 Months |
| Ideal | Nitrogen/Argon | Amber Glass, Sealed | 4°C | >99.5% |
| Good | Air | Amber Glass, Sealed | Room Temp | 98-99% |
| Poor | Air | Clear Glass, Partially Sealed | Room Temp | <95% (Significant Discoloration) |
| Very Poor | Air | Any | >30°C | Highly degraded |
Note: These are illustrative values. Actual degradation rates depend on initial purity and specific contaminants.
Q7: What antioxidants can be used for storing anilines?
While not always necessary for short-term storage under ideal conditions, antioxidants can significantly prolong the shelf life of anilines. The choice depends on the aniline's intended use, as the antioxidant may need to be removed later.
Table 2: Common Antioxidants for Amines
| Antioxidant | Typical Concentration | Mechanism | Considerations |
| Butylated Hydroxytoluene (BHT) | 50-200 ppm | Radical scavenger | Non-staining, but volatile. |
| Hydroquinone | 100-500 ppm | Radical scavenger | Can cause some discoloration. |
| Zinc Dust | Small spatula tip | Reducing agent | Heterogeneous, can be filtered off. |
Key Experimental Protocols
Protocol 1: Solvent Deoxygenation (Sparging Method)
-
Select a flask or bottle that can be sealed.
-
Insert a long needle or tube connected to a source of inert gas (nitrogen or argon) into the solvent, ensuring the tip is below the liquid surface.
-
Provide a second, shorter needle as a vent for the displaced gas.
-
Bubble the inert gas through the solvent at a moderate rate for 20-30 minutes.
-
Remove the needles and quickly seal the vessel. The solvent is now ready for use.
Protocol 2: Purification of Aniline by Distillation
Safety Note: Aniline is toxic and readily absorbed through the skin. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (gloves, lab coat, safety glasses).
-
Set up a standard distillation apparatus in a fume hood.
-
To a round-bottom flask, add the discolored aniline and a small amount of zinc dust (approx. 1-2 g per 100 mL of aniline). The zinc helps to reduce oxidized impurities.
-
Heat the flask gently.
-
Collect the aniline fraction that distills at its known boiling point (184°C). The distillate should be colorless.
-
Transfer the purified aniline to a clean, dry amber bottle and blanket the headspace with nitrogen or argon before sealing for storage.
Validation & Comparative
A Comparative Analysis of the Basicity of 2,5-Dimethyl-4-nitroaniline and 3,5-Dimethyl-4-nitroaniline
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the basicity of two isomeric aromatic amines: 2,5-Dimethyl-4-nitroaniline and 3,5-dimethyl-4-nitroaniline. Understanding the basicity of these compounds is crucial for reaction mechanism elucidation, drug design, and the development of novel chemical entities. This document presents available quantitative data, outlines a common experimental protocol for basicity determination, and explains the underlying chemical principles governing the observed differences in basicity.
Chemical Structures
| This compound | 3,5-Dimethyl-4-nitroaniline |
| IUPAC Name: this compound | IUPAC Name: 3,5-Dimethyl-4-nitroaniline |
| CAS Number: 3139-05-7 | CAS Number: 34761-82-5 |
Quantitative Basicity Data
The basicity of an amine is typically expressed by the pKa of its conjugate acid (pKaH) or its pKb value. A higher pKaH or a lower pKb indicates a stronger base.
| Compound | pKa of Conjugate Acid (pKaH) | Data Type |
| This compound | 7.70 ± 0.24 | Predicted[1] |
| 3,5-Dimethyl-4-nitroaniline | 2.59 | Experimental[2] |
Note: The pKaH value for this compound is a predicted value and should be considered with caution until experimentally verified. The pKaH for 3,5-dimethyl-4-nitroaniline is an experimental value.
Discussion of Basicity
The significant difference in the basicity between these two isomers, as suggested by the available data, can be primarily attributed to steric and electronic effects.
3,5-Dimethyl-4-nitroaniline: This isomer is expected to be the more basic of the two. The key factor influencing its basicity is steric inhibition of resonance . The two methyl groups positioned ortho to the nitro group (-NO2) create steric hindrance, forcing the nitro group to twist out of the plane of the benzene ring. This misalignment reduces the resonance-based electron-withdrawing effect (-R effect) of the nitro group on the aromatic ring. Consequently, the lone pair of electrons on the aniline nitrogen is more available for protonation, leading to a higher basicity compared to an unhindered p-nitroaniline derivative.
This compound: In this isomer, the methyl groups are not positioned to sterically hinder the nitro group. Therefore, the nitro group can remain coplanar with the benzene ring, allowing for full delocalization of the nitrogen's lone pair and the strong electron-withdrawing resonance effect of the nitro group. This delocalization significantly reduces the electron density on the amino group, making it a weaker base. The methyl groups in the 2 and 5 positions have a minor electron-donating inductive effect (+I effect), which slightly increases basicity, but this is overshadowed by the powerful -R effect of the nitro group.
The following diagram illustrates the concept of steric inhibition of resonance in 3,5-dimethyl-4-nitroaniline.
Caption: Steric and Electronic Effects on Basicity.
Experimental Protocol for pKa Determination
While specific experimental details for the cited data are not available, a general and widely accepted method for determining the pKa of aromatic amines is through potentiometric titration .
Objective: To determine the pKa of the conjugate acid of an aromatic amine by monitoring the pH change during titration with a strong base.
Materials:
-
The aromatic amine of interest (e.g., this compound or 3,5-dimethyl-4-nitroaniline)
-
Standardized solution of a strong base (e.g., 0.1 M NaOH)
-
Standardized solution of a strong acid (e.g., 0.1 M HCl)
-
A suitable solvent system (e.g., a water-methanol mixture to ensure solubility)
-
pH meter with a combination electrode
-
Magnetic stirrer and stir bar
-
Buret
-
Beaker
Procedure:
-
Sample Preparation: Accurately weigh a known amount of the aromatic amine and dissolve it in a measured volume of the chosen solvent system in a beaker.
-
Acidification: Add a stoichiometric excess of the standardized strong acid to the amine solution to ensure that the amine is fully protonated.
-
Titration Setup: Place the beaker on a magnetic stirrer, immerse the pH electrode, and begin gentle stirring. Position the buret filled with the standardized strong base over the beaker.
-
Data Collection: Record the initial pH of the solution. Add the titrant (strong base) in small, precise increments. After each addition, allow the pH to stabilize and record the pH and the total volume of titrant added.
-
Endpoint Determination: Continue the titration past the equivalence point, where a sharp change in pH is observed.
-
Data Analysis: Plot the recorded pH values against the volume of titrant added to generate a titration curve. The pKa can be determined from this curve. The pH at the half-equivalence point is equal to the pKa of the conjugate acid. Alternatively, the first derivative of the titration curve can be plotted to more accurately determine the equivalence point.
The workflow for this experimental protocol is visualized below.
Caption: Experimental Workflow for pKa Determination.
Conclusion
The basicity of dimethyl-4-nitroaniline isomers is significantly influenced by the substitution pattern on the aromatic ring. 3,5-Dimethyl-4-nitroaniline is predicted to be a stronger base than this compound due to steric inhibition of resonance, which mitigates the electron-withdrawing effect of the para-nitro group. Experimental verification of the predicted pKa value for this compound is recommended for a more definitive comparison. The methodologies outlined in this guide provide a framework for such experimental validation and a deeper understanding of the structure-basicity relationships in this class of compounds.
References
A Comparative Analysis of 2,5-Dimethyl-4-nitroaniline and 2-Methyl-5-nitroaniline Isomers
An In-Depth Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
In the fields of synthetic chemistry, materials science, and pharmaceuticals, the precise differentiation of structural isomers is paramount. Isomers, while sharing the same molecular formula, can exhibit vastly different physicochemical properties, reactivity, and biological activity. This guide provides a detailed comparative analysis of two key isomers: 2,5-Dimethyl-4-nitroaniline (CAS No: 3460-29-5) and 2-Methyl-5-nitroaniline (CAS No: 99-55-8). Both compounds are valuable intermediates, particularly in the synthesis of azo dyes and pigments.[1][2] Understanding their distinct characteristics is crucial for optimizing reaction conditions, ensuring product purity, and meeting regulatory and safety standards.
The subtle difference in the placement of a single methyl group—at position 5 for the former and absent for the latter—leads to significant variations in their properties. This guide will explore these differences through a head-to-head comparison of their physical and chemical properties, spectroscopic fingerprints, analytical separation techniques, synthesis routes, and safety profiles, providing the in-depth technical insights required by professionals in the field.
Part 1: Physicochemical Properties - A Head-to-Head Comparison
The positioning of the nitro and methyl functional groups on the aniline ring directly influences the intermolecular forces, crystal lattice packing, and electronic distribution of each isomer. This results in measurable differences in their physical properties, which are critical for process development, solvent selection, and purification strategies.
For instance, the higher melting point of this compound can be attributed to a more symmetrical structure, potentially allowing for more efficient crystal packing and stronger intermolecular interactions compared to the less symmetrical 2-Methyl-5-nitroaniline. The predicted pKa values suggest a slight difference in the basicity of the amino group, a factor that can influence reactivity in acid-catalyzed reactions.
| Property | This compound | 2-Methyl-5-nitroaniline | Rationale for Differences |
| CAS Number | 3460-29-5[3] | 99-55-8[4] | Unique identifiers for distinct chemical substances. |
| Molecular Formula | C₈H₁₀N₂O₂[3] | C₇H₈N₂O₂[4] | Difference in one methyl group (CH₂). |
| Molecular Weight | 166.18 g/mol [3] | 152.15 g/mol [4] | Reflects the additional methyl group in the former. |
| Appearance | Light brown to brown solid[5] | Golden yellow powder/crystals[6] | Crystal structure and electronic transitions are affected by substitution patterns. |
| Melting Point | 142 °C (Flash Point)[5] | 103-107 °C[7] | The extra methyl group and symmetry in this compound likely lead to stronger crystal lattice forces. |
| Boiling Point | Not available | ~305 °C[6] | - |
| Solubility | Soluble in some organic solvents; solubility increases with temperature.[8] | Soluble in alcohol and ether; insoluble in water.[6] | The additional methyl group in this compound may slightly increase its lipophilicity. |
| pKa (Predicted) | 7.70 ± 0.24[5] | 2.34 ± 0.10[9][10] | The electron-donating methyl groups influence the basicity of the aniline nitrogen. The significant difference suggests a strong influence of the substituent positions on the electronic environment of the amino group. |
Part 2: Spectroscopic Differentiation - The Analytical Fingerprints
Spectroscopic methods are essential for the unambiguous identification and purity assessment of isomers. The distinct electronic environments and vibrational modes of this compound and 2-Methyl-5-nitroaniline give rise to unique spectral signatures.
¹H NMR Spectroscopy: The number of signals, their chemical shifts (δ), and splitting patterns in the aromatic region of the ¹H NMR spectrum are definitive identifiers.
-
This compound: Would be expected to show two distinct signals for the aromatic protons, and two separate singlets for the two methyl groups, reflecting their different chemical environments.
-
2-Methyl-5-nitroaniline: The spectrum for this isomer shows aromatic protons with specific coupling constants and a single singlet for the methyl group. For example, a reported ¹H NMR spectrum in CDCl₃ shows signals at δ 7.52 (dd, 1H), 3.71 (br, 2H, -NH₂), and 2.22 (s, 3H, -CH₃).[11]
¹³C NMR Spectroscopy: The number of unique carbon signals directly corresponds to the symmetry of the molecule.
-
This compound: Due to its substitution pattern, it will have a distinct number of aromatic and methyl carbon signals.
-
2-Methyl-5-nitroaniline: A reported ¹³C NMR spectrum in CDCl₃ shows signals at δ 147.46, 145.46, 130.82, 129.61, 113.35, 108.86, and 17.68 (-CH₃).[11]
Infrared (IR) Spectroscopy: Key differences will appear in the fingerprint region and in the stretching frequencies of the N-H bonds of the amino group and the N-O bonds of the nitro group. The positions of these bands are sensitive to the electronic effects of the adjacent methyl groups.
Part 3: Chromatographic Separation - A Practical Protocol
Due to their similar physicochemical properties, separating these isomers can be challenging.[12] High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the methods of choice for achieving baseline separation and accurate quantification. The selection of the stationary and mobile phases is critical and is based on exploiting the subtle differences in polarity between the isomers.
Protocol: Isomer Separation by Gas Chromatography-Mass Spectrometry (GC-MS)
This protocol is adapted from established methods for the analysis of nitroaromatic compounds.[13][14][15] GC is particularly well-suited for volatile and thermally stable compounds like these nitroaniline derivatives. The use of a mass spectrometer (MS) detector provides definitive identification based on mass-to-charge ratio and fragmentation patterns.
Objective: To achieve baseline separation and identification of this compound and 2-Methyl-5-nitroaniline in a mixture.
1. Materials and Reagents:
-
Reference standards for this compound and 2-Methyl-5-nitroaniline (>98% purity)
-
Hexane or Dichloromethane (HPLC or GC grade)
-
Helium (99.999% purity)
-
Sample mixture containing the two isomers
2. Equipment:
-
Gas Chromatograph equipped with a split/splitless injector and a Mass Spectrometric detector (e.g., Agilent 7890B GC with 5977B MS)[13]
-
Capillary Column: DB-5MS or equivalent (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness)[13]
-
Autosampler
-
Data acquisition and processing software
3. Chromatographic Conditions:
-
Injector Temperature: 270-280°C[13]
-
Injection Mode: Splitless (to maximize sensitivity)[13]
-
Carrier Gas: Helium at a constant flow rate of ~1.0-1.5 mL/min
-
Oven Temperature Program:
-
Initial temperature: 80°C, hold for 1 minute
-
Ramp 1: 10°C/min to 200°C
-
Ramp 2: 20°C/min to 300°C, hold for 5 minutes[13]
-
-
MS Interface Temperature: 300°C[13]
-
Ion Source Temperature: 200-230°C[13]
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Acquisition Mode: Full Scan (m/z 50-300) or Selected Ion Monitoring (SIM) for higher sensitivity, monitoring the molecular ions and key fragments.
4. Procedure:
-
Standard Preparation: Prepare individual standard solutions (e.g., 10 µg/mL) of each isomer in the chosen solvent. Prepare a mixed standard solution containing both isomers.
-
Sample Preparation: Dissolve the sample mixture in the same solvent to a suitable concentration.
-
Injection: Inject 1 µL of the standard and sample solutions into the GC-MS system.
-
Data Analysis:
-
Identify the peaks corresponding to each isomer by comparing their retention times with the individual standards. Due to its higher molecular weight and potential for slightly stronger interaction with the stationary phase, this compound is expected to have a slightly longer retention time.
-
Confirm the identity of each peak by comparing its mass spectrum with a reference library.
-
Caption: Workflow for the separation and identification of nitroaniline isomers using GC-MS.
Part 4: Synthesis, Reactivity, and Applications
The primary route to these compounds involves the electrophilic nitration of a corresponding toluidine or xylidine precursor. The choice of starting material and reaction conditions dictates which isomer is produced.
-
2-Methyl-5-nitroaniline: This isomer is predominantly synthesized via the nitration of 2-methylaniline (o-toluidine) using a mixed acid solution (HNO₃/H₂SO₄) at low temperatures (-10°C to 10°C).[16][17] The amino group is first protonated to form an ammonium salt, which is a meta-director. This directs the incoming nitro group to the position meta to the ammonium group and para to the activating methyl group.[17]
-
This compound: The synthesis of this isomer would start from 2,5-dimethylaniline (p-xylidine). The nitration would similarly place the nitro group at a position directed by the activating amino and methyl groups.
The different substitution patterns have a profound impact on their applications. Both are crucial intermediates for azo dyes and pigments.[1][9] The final color and properties (like lightfastness) of the dye are determined by the specific isomer used as the diazo component in the azo coupling reaction.[1]
-
2-Methyl-5-nitroaniline , also known as Fast Scarlet G Base, is a key precursor for a variety of red, orange, and brown colorants, including Pigment Red 17 and Pigment Red 22.[1][18] It is also utilized in the synthesis of pharmaceuticals and agrochemicals.[9][16]
-
This compound is also used in the synthesis of dyes and pigments and serves as a precursor for other organic compounds and potential pharmaceutical materials.[8]
Part 5: Safety and Handling
Both isomers are classified as hazardous substances and must be handled with appropriate personal protective equipment (PPE) in a well-ventilated fume hood.
-
2-Methyl-5-nitroaniline: Is classified as acutely toxic if swallowed, in contact with skin, or if inhaled (Acute Tox. 3).[7][19] It is also suspected of causing cancer (Carc. 2) and is harmful to aquatic life with long-lasting effects.[6][19] Appropriate PPE includes safety goggles, a lab coat, and acid-resistant gloves.[17] Store in a cool, well-ventilated place away from strong oxidizing agents and acids.[6][20]
-
This compound: As an aromatic amine, it should be handled with caution due to potential toxicity and carcinogenic properties.[8] Specific GHS classifications are not as readily available in the search results, but it should be treated with the same level of care as its isomer.
Conclusion
While this compound and 2-Methyl-5-nitroaniline are structurally similar, the presence and position of the methyl groups create distinct chemical entities with unique properties. For the researcher, scientist, or drug development professional, a thorough understanding of these differences—from melting points and spectroscopic signatures to reactivity and safety profiles—is not merely academic. It is a practical necessity for successful synthesis, accurate analysis, and safe handling. The application of robust analytical techniques like GC-MS is essential to ensure the identity and purity of these crucial chemical intermediates, thereby guaranteeing the quality and consistency of the final products, be they high-performance pigments or novel pharmaceutical compounds.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Aniline, 2,5-dimethyl-4-nitro- | SIELC Technologies [sielc.com]
- 4. 2-METHYL-5-NITROANILINE | CAS 99-55-8 [matrix-fine-chemicals.com]
- 5. This compound CAS#: 3139-05-7 [m.chemicalbook.com]
- 6. benchchem.com [benchchem.com]
- 7. 2-Methyl-5-nitroaniline 95 99-55-8 [sigmaaldrich.com]
- 8. solubilityofthings.com [solubilityofthings.com]
- 9. zhishangbio.com [zhishangbio.com]
- 10. 2-Methyl-5-Nitroaniline | C7H8N2O2 | CID 7444 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. 2-Methyl-5-nitroaniline synthesis - chemicalbook [chemicalbook.com]
- 12. researchgate.net [researchgate.net]
- 13. Characterization of aerosol nitroaromatic compounds: Validation of an experimental method - PMC [pmc.ncbi.nlm.nih.gov]
- 14. academic.oup.com [academic.oup.com]
- 15. shimadzu.com [shimadzu.com]
- 16. benchchem.com [benchchem.com]
- 17. benchchem.com [benchchem.com]
- 18. 2-Methyl-5-nitroaniline | CAS No - 99-55-8 | Fast Scarlet G Base [jayfinechem.com]
- 19. lobachemie.com [lobachemie.com]
- 20. fishersci.com [fishersci.com]
A Comparative Guide to Alternative Reagents for Azo Dye Synthesis
The synthesis of azo dyes, a cornerstone of the chemical and pharmaceutical industries, has traditionally relied on the diazotization of primary aromatic amines followed by a coupling reaction. This conventional pathway, while effective, presents several environmental and practical challenges, including the use of corrosive mineral acids, the need for stringent low-temperature control (0–5 °C) to manage unstable diazonium salt intermediates, and the generation of significant acid waste.[1][2]
In response to the growing demand for sustainable chemical processes, researchers have developed a range of alternative reagents and methodologies. These "green" approaches aim to mitigate the drawbacks of traditional synthesis by offering milder reaction conditions, reducing waste, and improving the stability and handling of intermediates. This guide provides an objective comparison of these alternative reagents, supported by experimental data and detailed protocols, to assist researchers in selecting the optimal synthesis strategy.
Comparison of Traditional vs. Alternative Synthesis Reagents
The primary alternatives to the conventional sodium nitrite/mineral acid system focus on replacing the liquid acid catalyst with a solid, reusable alternative, or employing different diazotizing agents under milder conditions. These modern methods often operate at room temperature and under solvent-free conditions, simplifying the procedure and reducing environmental impact.[3][4]
Key Alternatives Include:
-
Solid Acid Catalysts: Heterogeneous catalysts like sulfonic acid-functionalized nanoparticles (Fe3O4@SiO2-SO3H), nano silica supported boron trifluoride (nano BF3·SiO2), and silica sulfuric acid offer significant advantages.[3][5][6] They provide an acidic surface for the reaction to occur, are easily separated from the reaction mixture for reuse, and enhance the stability of the diazonium salt intermediates, allowing reactions to proceed at room temperature.[1][3]
-
Mechanochemical Synthesis (Grinding): This solvent-free approach involves grinding the aromatic amine, a nitrite source, and a solid acid catalyst in a mortar and pestle.[4][7] The mechanical energy initiates the chemical reaction, leading to excellent yields in short reaction times without the need for bulk solvents.[4]
-
Alternative Diazotizing Agents: Reagents such as tert-butyl nitrite (t-BuONO) can be used in organic solvents, offering a one-pot method that avoids strong acids or alkalis.[8]
Data Presentation: Performance Comparison
The following table summarizes the performance of various reagents in the synthesis of azo dyes via the coupling of different aromatic amines with β-naphthol.
| Aromatic Amine | Method/Reagent | Temperature (°C) | Time | Yield (%) | Reference |
| Aniline | Traditional (NaNO₂, HCl) | 0–5 | ~1-2 hours | ~85-95 | General Knowledge |
| Aniline | Fe₃O₄@SiO₂-SO₃H (Grinding) | Room Temp | 10 min | 96 | [3] |
| Aniline | nano BF₃·SiO₂ (Grinding) | Room Temp | 15 sec | 97 | [5] |
| 4-Chloroaniline | Traditional (NaNO₂, HCl) | 0–5 | ~1-2 hours | ~90-98 | General Knowledge |
| 4-Chloroaniline | Fe₃O₄@SiO₂-SO₃H (Grinding) | Room Temp | 15 min | 94 | [3] |
| 4-Chloroaniline | nano BF₃·SiO₂ (Grinding) | Room Temp | 20 sec | 95 | [5] |
| 4-Nitroaniline | Traditional (NaNO₂, HCl) | 0–5 | ~1-2 hours | ~90-97 | General Knowledge |
| 4-Nitroaniline | Fe₃O₄@SiO₂-SO₃H (Grinding) | Room Temp | 25 min | 92 | [3] |
| 4-Nitroaniline | nano BF₃·SiO₂ (Grinding) | Room Temp | 30 sec | 94 | [5] |
| 4-Bromoaniline | Fe₃O₄@SiO₂-SO₃H (Grinding) | Room Temp | 20 min | 95 | [1] |
Mandatory Visualization: Synthesis Workflow Comparison
The following diagram illustrates the procedural differences between the traditional and a modern, solid-acid catalyzed approach to azo dye synthesis.
Caption: Workflow comparison of traditional vs. alternative azo dye synthesis.
Experimental Protocols
This protocol describes the conventional method for synthesizing an azo dye from aniline and β-naphthol.
Materials:
-
Aniline
-
Concentrated Hydrochloric Acid (HCl)
-
Sodium Nitrite (NaNO₂)
-
β-naphthol
-
Sodium Hydroxide (NaOH)
-
Ice
-
Distilled Water
-
Beakers, magnetic stirrer, filter apparatus
Procedure:
-
Diazotization:
-
In a 250 mL beaker, dissolve a specific amount of aniline (e.g., 0.05 mol) in a mixture of concentrated HCl and water.
-
Cool the solution to 0–5 °C in an ice bath with constant stirring.[9]
-
Separately, dissolve an equimolar amount of sodium nitrite in distilled water.
-
Slowly add the sodium nitrite solution dropwise to the cold aniline hydrochloride solution, ensuring the temperature does not rise above 5 °C.[2]
-
After the addition is complete, stir the resulting diazonium salt solution for 15 minutes in the ice bath.
-
-
Coupling Reaction:
-
In a separate 400 mL beaker, dissolve an equimolar amount of β-naphthol in an aqueous sodium hydroxide solution.
-
Cool this solution in an ice bath to 0–5 °C.[10]
-
Slowly, and with vigorous stirring, add the cold benzenediazonium chloride solution to the cold alkaline β-naphthol solution.[9]
-
An intensely colored precipitate should form immediately.
-
Continue stirring the mixture in the ice bath for 30 minutes to ensure the completion of the reaction.
-
-
Isolation:
-
Collect the solid azo dye product by vacuum filtration.
-
Wash the precipitate thoroughly with cold distilled water to remove any unreacted salts.
-
Dry the product in an oven at a suitable temperature (e.g., 60-80 °C).
-
This protocol is a general, environmentally friendly method adapted from procedures using solid acid catalysts and mechanochemistry.[4][7]
Materials:
-
Aromatic Amine (e.g., 4-bromoaniline)
-
Sodium Nitrite (NaNO₂)
-
Solid Acid Catalyst (e.g., Fe₃O₄@SiO₂-SO₃H)
-
Coupling Agent (e.g., β-naphthol)
-
Agate mortar and pestle
-
Distilled water
-
Filter apparatus
Procedure:
-
Diazotization:
-
Place the aromatic amine (e.g., 1 mmol), sodium nitrite (1.2 mmol), and the solid acid catalyst (e.g., 0.1 g Fe₃O₄@SiO₂-SO₃H) into an agate mortar.[1]
-
Grind the mixture with the pestle at room temperature for the time specified in the data table (e.g., 20 minutes), or until a stable diazonium salt is formed. The progress can be monitored by observing the texture and color of the mixture.
-
-
Coupling Reaction:
-
Add an equimolar amount of the solid coupling component (e.g., 1 mmol β-naphthol) to the mortar.
-
Continue to grind the mixture vigorously. A rapid color change should be observed as the azo dye is formed.[3]
-
The reaction is typically complete within minutes, as indicated by the stabilization of the color.
-
-
Isolation:
-
Transfer the colored paste from the mortar into a beaker.
-
Add distilled water and stir to dissolve the inorganic salts. If a magnetic catalyst is used, it can be recovered at this stage using an external magnet.
-
Collect the solid azo dye product by vacuum filtration.
-
Wash the product with distilled water and dry it. The catalyst can often be washed, dried, and reused.[3][6]
-
References
- 1. An environmentally friendly approach to the green synthesis of azo dyes in the presence of magnetic solid acid catalysts - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. Classifications, properties, recent synthesis and applications of azo dyes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. An environmentally friendly approach to the green synthesis of azo dyes in the presence of magnetic solid acid catalysts - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. longdom.org [longdom.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. pharmdguru.com [pharmdguru.com]
- 10. chem.libretexts.org [chem.libretexts.org]
A Comparative Spectroscopic Guide to Ortho, Meta, and Para Nitroaniline Isomers
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the spectroscopic differences between ortho-, meta-, and para-nitroaniline isomers. Understanding these differences is crucial for the accurate identification and characterization of these widely used chemical intermediates in research and pharmaceutical development. This document presents experimental data from Ultraviolet-Visible (UV-Vis), Infrared (IR), and Nuclear Magnetic Resonance (NMR) spectroscopy, offering a clear distinction between the three isomers.
Spectroscopic Data Summary
The following tables summarize the key quantitative spectroscopic data for ortho-, meta-, and para-nitroaniline, facilitating a direct comparison of their characteristic spectral features.
UV-Vis Spectroscopy
| Isomer | λmax (nm) in Methanol | λmax (nm) in Water |
| o-Nitroaniline | 412 | 411.5 |
| m-Nitroaniline | 373 | 374.5 |
| p-Nitroaniline | 381 | 382.5 |
Infrared (IR) Spectroscopy
| Vibrational Mode | o-Nitroaniline (cm⁻¹) | m-Nitroaniline (cm⁻¹) | p-Nitroaniline (cm⁻¹) |
| N-H Asymmetric Stretch | ~3481 | ~3478 | ~3480 |
| N-H Symmetric Stretch | ~3370 | ~3390 | ~3350 |
| NO₂ Asymmetric Stretch | ~1500 | ~1530 | ~1500 |
| NO₂ Symmetric Stretch | ~1335 | ~1350 | ~1330 |
| C-H Out-of-plane Bend | ~745 (1,2-disubst.) | ~820, ~670 (1,3-disubst.) | ~835 (1,4-disubst.) |
¹H NMR Spectroscopy (in CDCl₃)
| Isomer | δ (ppm) and Multiplicity |
| o-Nitroaniline | ~8.15 (dd, 1H), ~7.40 (ddd, 1H), ~6.85 (dd, 1H), ~6.70 (ddd, 1H), ~4.6 (br s, 2H, NH₂) |
| m-Nitroaniline | ~7.8 (t, 1H), ~7.3 (dd, 1H), ~7.2 (t, 1H), ~6.9 (dd, 1H), ~4.0 (br s, 2H, NH₂) |
| p-Nitroaniline | ~8.05 (d, 2H), ~6.65 (d, 2H), ~4.3 (br s, 2H, NH₂) |
¹³C NMR Spectroscopy (in CDCl₃)
| Isomer | δ (ppm) |
| o-Nitroaniline | ~146.0 (C-NH₂), ~136.0 (C-NO₂), ~133.5, ~126.5, ~119.0, ~116.5 |
| m-Nitroaniline | ~149.0 (C-NO₂), ~147.5 (C-NH₂), ~130.0, ~118.0, ~112.0, ~108.0 |
| p-Nitroaniline | ~155.5 (C-NH₂), ~138.0 (C-NO₂), ~126.0, ~113.0 |
Experimental Protocols
Detailed methodologies for the key spectroscopic techniques are provided below to ensure reproducibility of the presented data.
UV-Visible (UV-Vis) Spectroscopy
Instrumentation: A double-beam UV-Vis spectrophotometer.
Sample Preparation:
-
Prepare stock solutions of each nitroaniline isomer in a UV-grade solvent (e.g., methanol or ethanol) at a concentration of approximately 1 mg/mL.
-
From the stock solutions, prepare working solutions by diluting with the same solvent to a concentration that gives an absorbance reading in the range of 0.2-0.8 AU. A typical concentration is around 10-20 µg/mL.
-
Use the pure solvent as a blank to zero the instrument.
Data Acquisition:
-
Record the absorbance spectrum over a wavelength range of 200-600 nm.
-
Identify the wavelength of maximum absorbance (λmax) for each isomer.
Infrared (IR) Spectroscopy
Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer.
Sample Preparation (KBr Pellet Method):
-
Thoroughly dry spectroscopic grade potassium bromide (KBr) in an oven to remove any moisture.
-
In an agate mortar, grind a small amount of the nitroaniline isomer sample (1-2 mg) to a fine powder.
-
Add approximately 100-200 mg of the dried KBr to the mortar and mix thoroughly with the sample.
-
Transfer the mixture to a pellet die and press under high pressure (typically 8-10 tons) to form a transparent or semi-transparent pellet.
-
Place the pellet in the sample holder of the FTIR spectrometer.
Data Acquisition:
-
Record the IR spectrum from 4000 cm⁻¹ to 400 cm⁻¹.
-
Identify the characteristic absorption bands for the N-H, N-O, and C-H vibrations.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Instrumentation: A high-resolution NMR spectrometer (e.g., 300 MHz or higher).
Sample Preparation:
-
Dissolve approximately 5-10 mg of the nitroaniline isomer in about 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃, or dimethyl sulfoxide-d₆, DMSO-d₆) in an NMR tube.
-
Ensure the sample is fully dissolved; if necessary, gently warm the sample or use sonication.
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS), for referencing the chemical shifts to 0 ppm.
Data Acquisition:
-
Acquire the ¹H NMR spectrum, typically using a sufficient number of scans to obtain a good signal-to-noise ratio.
-
Process the spectrum by applying Fourier transformation, phase correction, and baseline correction.
-
Integrate the signals to determine the relative number of protons for each peak.
-
Acquire the ¹³C NMR spectrum. Due to the lower natural abundance of ¹³C, a larger number of scans is typically required.
-
Process the ¹³C NMR spectrum similarly to the ¹H spectrum.
Analytical Workflow
The following diagram illustrates a logical workflow for the spectroscopic differentiation of ortho, meta, and para-nitroaniline isomers.
Caption: Workflow for spectroscopic differentiation of nitroaniline isomers.
Physicochemical property comparison of sterically hindered vs unhindered nitroanilines
For researchers, scientists, and drug development professionals, understanding the nuanced physicochemical properties of substituted anilines is paramount for molecular design and synthesis. This guide provides a detailed comparison of sterically hindered versus unhindered nitroanilines, supported by experimental data, to illuminate the profound impact of steric bulk on molecular behavior.
The introduction of bulky alkyl groups ortho to the amino or nitro functionalities in the aniline ring dramatically alters the molecule's electronic and conformational landscape. This steric hindrance disrupts conjugation, modifies basicity, and influences key physical properties. This guide will delve into these differences through a comparative analysis of key physicochemical parameters.
Data Presentation: A Head-to-Head Comparison
The following tables summarize the key physicochemical properties of selected unhindered and sterically hindered nitroanilines, providing a clear quantitative comparison.
Table 1: Physical and Chemical Properties
| Property | Unhindered Nitroanilines | Sterically Hindered Nitroanilines |
| Compound | o-Nitroaniline | m-Nitroaniline |
| Molecular Formula | C₆H₆N₂O₂ | C₆H₆N₂O₂ |
| Molecular Weight ( g/mol ) | 138.12 | 138.12 |
| Melting Point (°C) | 70-72[1] | 114[1] |
| Boiling Point (°C) | 284 | 306[2] |
| pKa of Conjugate Acid | -0.29 | 2.47[2] |
| Solubility | Slightly soluble in water; soluble in ethanol, acetone.[1] | 0.1 g/100 ml in water at 20 °C.[1] |
Table 2: Spectroscopic Properties
| Property | Unhindered Nitroanilines | Sterically Hindered Nitroanilines |
| Compound | o-Nitroaniline | m-Nitroaniline |
| UV-Vis λmax (nm) | ~405 (in Ethanol)[1] | ~350 (in Ethanol)[1] |
| ¹H NMR (δ, ppm) | 8.10 (d), 7.35 (t), 6.82 (d), 6.69 (t), 6.1 (s, NH₂) (in CDCl₃)[3] |
The Influence of Steric Hindrance on Physicochemical Properties
Steric hindrance imposed by bulky ortho-substituents significantly impacts the physicochemical properties of nitroanilines in several ways:
-
Basicity (pKa): The basicity of the amino group is a key property. In unhindered anilines, the basicity is influenced by the electronic effects of the nitro group. The meta-isomer is the most basic among the unhindered nitroanilines as the resonance effect of the nitro group does not withdraw electron density from the amino group.[1] In sterically hindered nitroanilines, the bulky alkyl groups flanking the amino group cause steric inhibition of resonance, which can decrease the delocalization of the nitrogen lone pair into the aromatic ring.[1] Furthermore, the steric bulk hinders the approach of a proton to the amino group, drastically reducing basicity.[1]
-
Melting and Boiling Points: The melting point of nitroaniline isomers is influenced by intermolecular forces. For instance, p-nitroaniline has a significantly higher melting point than o-nitroaniline due to the potential for intermolecular hydrogen bonding, whereas the ortho isomer can form intramolecular hydrogen bonds. In sterically hindered nitroanilines, the bulky groups can disrupt crystal packing, which may lead to lower melting points compared to their less hindered counterparts with similar molecular weights.
-
Solubility: The solubility of nitroanilines is dependent on their polarity and ability to form hydrogen bonds with the solvent. Unhindered nitroanilines exhibit some solubility in water, which can be attributed to hydrogen bonding with both the amino and nitro groups. As the steric hindrance increases with larger alkyl groups, the nonpolar character of the molecule becomes more dominant, leading to decreased solubility in polar solvents like water and increased solubility in nonpolar organic solvents.[1]
-
Spectroscopic Properties: Steric hindrance leads to noticeable changes in the spectroscopic data. In UV-Vis spectroscopy, the disruption of conjugation between the amino and nitro groups can lead to a hypsochromic (blue) shift in the absorption maximum (λmax).[1] In NMR spectroscopy, the chemical shifts of aromatic protons are altered due to changes in the electronic environment and restricted rotation around the C-N bonds.[1]
Experimental Protocols
The following are detailed methodologies for key experiments used to determine the physicochemical properties of nitroanilines.
Determination of pKa by Potentiometric Titration
This method determines the pKa of the conjugate acid of the nitroaniline by monitoring the pH of a solution during titration with a strong base.
Materials:
-
Nitroaniline sample
-
Standardized 0.1 M sodium hydroxide (NaOH) solution
-
Standardized 0.1 M hydrochloric acid (HCl) solution
-
Methanol or other suitable organic solvent
-
Deionized water
-
pH meter with a combination electrode
-
Magnetic stirrer and stir bar
-
Buret
-
Beaker
Procedure:
-
Sample Preparation: Accurately weigh a known amount of the nitroaniline sample and dissolve it in a minimal amount of a suitable organic solvent (e.g., methanol) if it is not readily soluble in water. Dilute the solution with deionized water to a known volume in a beaker.
-
Acidification: Add a known excess of standardized 0.1 M HCl to the nitroaniline solution to ensure the complete protonation of the amino group.
-
Titration Setup: Place the beaker on a magnetic stirrer, add a stir bar, and immerse the calibrated pH electrode into the solution. Position the buret filled with standardized 0.1 M NaOH solution above the beaker.
-
Titration: Begin stirring the solution and record the initial pH. Add the NaOH solution in small, precise increments (e.g., 0.1 mL). After each addition, allow the pH reading to stabilize before recording the pH and the total volume of NaOH added.
-
Data Analysis: Continue the titration until the pH of the solution has passed the equivalence point and entered the basic region. Plot a titration curve of pH versus the volume of NaOH added. The pKa can be determined from the pH at the half-equivalence point.
Synthesis of a Sterically Hindered Nitroaniline: 2,6-Diisopropyl-4-nitroaniline
This protocol describes the nitration of 2,6-diisopropylaniline, where the bulky isopropyl groups direct the incoming nitro group to the para position.
Materials:
-
2,6-diisopropylaniline
-
Concentrated nitric acid
-
Concentrated sulfuric acid
-
Toluene or o-xylene (solvent)
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a dropping funnel, dissolve 2,6-diisopropylaniline in toluene.[4] Add a catalytic amount of concentrated sulfuric acid to the solution.[4]
-
Nitration: Cool the flask in an ice bath. Slowly add concentrated nitric acid dropwise to the stirred solution, maintaining the temperature below 10 °C.[4]
-
Reaction Monitoring: After the addition is complete, allow the reaction to stir at room temperature. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Workup: Once the reaction is complete, carefully pour the reaction mixture over crushed ice. Separate the organic layer using a separatory funnel. Wash the organic layer with water and then with a saturated sodium bicarbonate solution to neutralize any remaining acid.
-
Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator. The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol) to yield pure 2,6-diisopropyl-4-nitroaniline.
Mandatory Visualizations
Caption: Workflow for the synthesis of a sterically hindered nitroaniline.
Caption: Factors influencing the basicity of nitroanilines.
References
A Comparative Guide to the Reactivity of 2,5-Dimethyl-4-nitroaniline and p-nitroaniline
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of the chemical reactivity of 2,5-Dimethyl-4-nitroaniline and p-nitroaniline. An understanding of the nuanced differences in their electronic and steric properties is critical for applications in synthetic chemistry, particularly in the development of novel pharmaceutical agents, dyes, and functional materials. This document presents a theoretical framework for their reactivity, supported by available data, detailed experimental protocols, and visualizations to elucidate the governing principles.
Theoretical Analysis of Reactivity
The reactivity of a substituted aniline is primarily governed by the interplay of electronic and steric effects of the substituents on the aromatic ring. These factors modulate the electron density of the ring and the nucleophilicity of the amino group, thereby influencing reaction rates and regioselectivity, particularly in electrophilic aromatic substitution (EAS).
Electronic Effects
-
p-Nitroaniline : This molecule features a strong electron-donating amino group (-NH₂) and a powerful electron-withdrawing nitro group (-NO₂) in a para arrangement. The nitro group's strong mesomeric (-M) and inductive (-I) effects significantly reduce the electron density on the aromatic ring and delocalize the nitrogen's lone pair, making the amino group less basic and the ring less reactive towards electrophiles compared to aniline.[1][2]
-
This compound : This compound contains the same amino and nitro groups but is also substituted with two methyl groups (-CH₃) at the C2 and C5 positions. Methyl groups are electron-donating through inductive (+I) and hyperconjugation effects.[3] These groups increase the electron density on the aromatic ring, partially counteracting the deactivating effect of the nitro group. Consequently, the amino group in this compound is expected to be more basic than in p-nitroaniline.[1]
Steric Effects
-
p-Nitroaniline : Experiences minimal steric hindrance, allowing for a relatively planar conformation where the p-orbitals of the amino and nitro groups can effectively overlap with the π-system of the ring.
-
This compound : The methyl group at the C2 position (ortho to the amino group) introduces significant steric hindrance. This can lead to:
-
Steric Inhibition of Resonance (SIR) : The bulky methyl group may force the adjacent amino or nitro group to twist out of the plane of the aromatic ring.[4][5] This disruption of planarity reduces the orbital overlap, thereby diminishing the resonance effect (-M) of the nitro group and the donating effect (+M) of the amino group.
-
Hindered Amine Basicity : While electronically more basic, the steric bulk around the amino group can hinder its solvation and protonation, a phenomenon known as the "ortho-effect," which can sometimes decrease basicity unexpectedly.[4]
-
Comparative Data
| Property | p-Nitroaniline | This compound | Rationale for Difference |
| Molar Mass | 138.12 g/mol [6] | 166.18 g/mol [7] | Presence of two additional methyl groups. |
| Melting Point | 146-149 °C[6] | 135 °C[7] | Differences in crystal packing and intermolecular forces due to substitution pattern. |
| Appearance | Yellow or brown powder[6] | Light yellow crystalline solid[8] | Both are nitroanilines, which are typically colored solids. |
| Solubility | 0.8 mg/mL in water[6] | Less soluble in water, soluble in organic solvents like ethanol and acetone.[8] | The added methyl groups increase the nonpolar character, reducing water solubility. |
| Basicity (pKa of conjugate acid) | ~1.0 | Expected to be > 1.0 | The electron-donating methyl groups increase electron density on the amino nitrogen, increasing basicity.[1] |
| UV-Vis (λmax) | ~380 nm[9] | Not readily available | The λmax is sensitive to electronic conjugation. Steric hindrance in the dimethyl derivative could cause a shift.[10] |
Reactivity in Electrophilic Aromatic Substitution (EAS)
In EAS reactions, the amino group is a powerful activating ortho, para-director, while the nitro group is a strong deactivating meta-director. The overall outcome is dictated by the activating groups.
-
p-Nitroaniline : The ring is strongly deactivated by the nitro group. Electrophilic attack is difficult but will be directed by the amino group to the positions ortho to it (C2 and C6).
-
This compound : The ring is activated by two methyl groups and the amino group, countering the deactivation by the nitro group. The molecule is expected to be significantly more reactive than p-nitroaniline in EAS. The primary directing groups are the amino group (directing to C2, C6) and the methyl groups. The only unsubstituted position is C6. Therefore, electrophilic attack is strongly directed to the C6 position, which is ortho to the amino group and meta to the C5-methyl group.
Experimental Protocols
Protocol 1: General Procedure for Comparative Nitration
To avoid oxidation of the amine and control regioselectivity, the amino group is often protected as an acetamide.[10][11]
-
Protection (Acetylation) :
-
In separate flasks, dissolve 10 mmol of p-nitroaniline and 10 mmol of this compound in 15 mL of glacial acetic acid.
-
Slowly add 1.1 equivalents (11 mmol) of acetic anhydride to each solution with stirring.
-
Gently heat the mixtures under reflux for 30 minutes.
-
Cool the reaction mixtures and pour them into 100 mL of ice-water to precipitate the corresponding acetanilides.
-
Collect the products by vacuum filtration, wash with cold water, and dry.
-
-
Nitration :
-
In separate flasks, suspend 5 mmol of each protected acetanilide in 10 mL of concentrated sulfuric acid, cooling in an ice bath to maintain a temperature below 5 °C.
-
Prepare a nitrating mixture by slowly adding 5.5 mmol of concentrated nitric acid to 5 mL of concentrated sulfuric acid, keeping the mixture cold.
-
Add the nitrating mixture dropwise to each acetanilide suspension, ensuring the temperature does not exceed 10 °C.[11]
-
After the addition is complete, stir the mixtures in the ice bath for 1 hour.
-
-
Deprotection (Hydrolysis) :
-
Carefully pour each reaction mixture onto 50 g of crushed ice.
-
Add 70 mL of 70% sulfuric acid to each mixture and heat under reflux for 30-45 minutes to hydrolyze the amide.
-
Cool the solutions and neutralize with a concentrated NaOH solution to precipitate the nitrated aniline products.
-
Collect the products by filtration, wash with water, and dry.
-
-
Analysis :
-
Analyze the crude products and reaction aliquots using HPLC or GC-MS to determine the conversion rate and identify the regioselectivity of the nitration.
-
Protocol 2: Spectrophotometric Determination of pKa
-
Stock Solution Preparation : Prepare 1 mM stock solutions of both anilines in methanol.
-
Buffer Preparation : Prepare a series of buffer solutions with known pH values ranging from 0 to 4.
-
Measurement :
-
For each aniline, create a series of solutions by adding a small, constant volume of the stock solution to each buffer solution.
-
Measure the UV-Vis absorbance spectrum (250-500 nm) for each solution.
-
Identify the wavelengths corresponding to the maximum absorbance of the protonated (BH⁺) and neutral (B) forms of the aniline.
-
The pKa can be calculated using the Henderson-Hasselbalch equation by plotting log([B]/[BH⁺]) versus pH, where the ratio of the species is determined from the absorbance values at the selected wavelengths.
-
References
- 1. Reactions of Aniline - Chemistry Steps [chemistrysteps.com]
- 2. quora.com [quora.com]
- 3. benchchem.com [benchchem.com]
- 4. CHEMSOLVE.NET: Why 3,5-dimethyl 4-nitro aniline is stronger base than 2,6-dimethyl 4-nitro aniline and o-cresol is more acidic than 2,6-dimethyl phenol? [chemizi.blogspot.com]
- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 6. 4-Nitroaniline - Wikipedia [en.wikipedia.org]
- 7. This compound | 3460-29-5 | DAA46029 [biosynth.com]
- 8. solubilityofthings.com [solubilityofthings.com]
- 9. taylorandfrancis.com [taylorandfrancis.com]
- 10. benchchem.com [benchchem.com]
- 11. books.rsc.org [books.rsc.org]
A Comparative Guide to Purity Determination of Synthesized 2,5-Dimethyl-4-nitroaniline
The confirmation of purity is a critical step in the synthesis of any chemical compound, particularly for applications in research, pharmaceuticals, and materials science. For the synthesized aromatic amine, 2,5-Dimethyl-4-nitroaniline, a multi-faceted analytical approach is essential to ensure the absence of starting materials, by-products, and other impurities. This guide provides a comparative overview of various analytical methods, complete with experimental protocols and data, to effectively assess the purity of this compound.
Workflow for Purity Confirmation of this compound
A systematic workflow ensures a thorough and reliable purity assessment. The process typically begins with simpler, qualitative methods and progresses to more sophisticated, quantitative techniques.
Caption: General workflow for the purification and purity analysis of this compound.
Comparison of Analytical Methods
Several analytical techniques can be employed to determine the purity of this compound. Each method provides distinct information, and a combination of these is recommended for unambiguous purity confirmation. The classical criteria for determining the purity of organic compounds include correct elemental compositions and a sharp melting point.[1] However, these can be misleading, and chromatographic and spectroscopic methods are essential for a comprehensive analysis.[1][2]
| Method | Principle | Information Provided | Advantages | Disadvantages |
| Melting Point Analysis | Determination of the temperature range over which the solid-to-liquid phase transition occurs. | A sharp melting point close to the literature value indicates high purity. Impurities typically broaden and depress the melting range. | Simple, rapid, and inexpensive.[3][4] | Not quantitative; insensitive to small amounts of impurities with similar melting points. |
| Thin-Layer Chromatography (TLC) | Separation based on differential partitioning of components between a stationary phase (e.g., silica gel) and a mobile phase.[4] | Qualitative assessment of the number of components in a mixture. A single spot suggests purity. | Fast, simple, and requires minimal sample.[3] | Not quantitative; resolution may be limited. |
| High-Performance Liquid Chromatography (HPLC) | High-resolution separation of compounds based on their interaction with a stationary phase and a liquid mobile phase.[5][6] | Quantitative purity assessment (area %); detection and quantification of impurities. | High sensitivity, high resolution, and quantitative.[5][6] | More complex instrumentation; requires method development. |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Separation of volatile compounds followed by detection and identification based on their mass-to-charge ratio. | Quantitative purity assessment and identification of volatile impurities. | Excellent separation efficiency and definitive identification by mass spectrometry. | Requires the analyte to be volatile and thermally stable. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Exploits the magnetic properties of atomic nuclei to provide detailed information about the structure and chemical environment of atoms.[1] | Unambiguous structural confirmation and identification of impurities. Quantitative NMR (qNMR) can determine absolute purity against a standard. | Provides detailed structural information; can be quantitative. | Lower sensitivity compared to chromatographic methods; requires a relatively large amount of sample. |
| Infrared (IR) Spectroscopy | Measures the absorption of infrared radiation by the molecule's vibrations, identifying functional groups. | Confirmation of the presence of key functional groups (e.g., -NO₂, -NH₂, aromatic C-H). The IR spectrum of aromatic nitro compounds typically shows two strong bands around 1560 and 1350 cm⁻¹.[7][8] | Fast and provides characteristic fingerprints for functional groups. | Limited information on the overall molecular structure and purity. |
| Mass Spectrometry (MS) | Measures the mass-to-charge ratio of ions to determine the molecular weight and elemental composition of a compound.[2] | Confirms the molecular weight of the target compound. | High sensitivity and accuracy in mass determination. | Provides limited information on isomeric impurities. |
Expected Analytical Data for this compound
The following table summarizes the expected analytical data for pure this compound.
| Analysis | Parameter | Expected Value |
| Appearance | Physical State | Light yellow crystalline solid.[9] |
| Molecular Formula | - | C₈H₁₀N₂O₂ |
| Molecular Weight | - | 166.18 g/mol [9] |
| Melting Point | - | ~153 °C |
| TLC | Rf | Dependent on the solvent system (e.g., ~0.5 in 3:1 Hexane:Ethyl Acetate on silica gel). |
| HPLC | Retention Time | Dependent on column and mobile phase. |
| ¹H NMR (CDCl₃) | Chemical Shift (δ) | δ ~7.8-8.0 (s, 1H, Ar-H), δ ~6.6-6.8 (s, 1H, Ar-H), δ ~4.0-4.5 (br s, 2H, -NH₂), δ ~2.5 (s, 3H, -CH₃), δ ~2.2 (s, 3H, -CH₃) |
| ¹³C NMR (CDCl₃) | Chemical Shift (δ) | δ ~150, 145, 135, 125, 120, 115, 20, 17 |
| IR (KBr) | Wavenumber (cm⁻¹) | ~3400-3300 (-NH₂ stretch), ~1620 (N-H bend), ~1580 & ~1350 (-NO₂ stretch), ~880 (C-N stretch).[8] |
| MS (EI) | m/z | 166 (M⁺), other fragmentation peaks. |
Detailed Experimental Protocols
Melting Point Determination
Objective: To determine the melting range of the synthesized compound as an indicator of purity.
Procedure:
-
Ensure the sample is completely dry.
-
Load a small amount of the crystalline sample into a capillary tube to a depth of about 2 mm.[4]
-
Place the capillary tube in a melting point apparatus.
-
Heat the apparatus rapidly to a temperature about 10-15 °C below the expected melting point.
-
Then, decrease the heating rate to 1-2 °C per minute.
-
Record the temperature at which the first liquid appears (onset of melting) and the temperature at which the entire sample becomes a clear liquid (completion of melting).
-
A pure sample should have a sharp melting range of 1-2 °C.
Thin-Layer Chromatography (TLC) Analysis
Objective: To qualitatively assess the number of components in the sample.
Caption: Workflow for Thin-Layer Chromatography analysis.
Procedure:
-
Prepare a developing chamber with a suitable mobile phase (e.g., 3:1 Hexane:Ethyl Acetate).
-
Dissolve a small amount of the sample in a volatile solvent (e.g., ethyl acetate).
-
Using a capillary tube, spot the solution onto the baseline of a silica gel TLC plate.
-
Place the plate in the developing chamber and allow the solvent front to move up the plate until it is about 1 cm from the top.
-
Remove the plate, mark the solvent front, and allow it to dry.
-
Visualize the spots under a UV lamp (254 nm). This compound should appear as a dark spot.
-
Circle the spot(s) and calculate the Retention Factor (Rf) value (Rf = distance traveled by spot / distance traveled by solvent front). A single spot indicates a likely pure compound.[4]
High-Performance Liquid Chromatography (HPLC)
Objective: To quantitatively determine the purity of the sample.
Procedure:
-
Sample Preparation: Accurately weigh and dissolve the sample in the mobile phase or a suitable solvent to a known concentration (e.g., 1 mg/mL). Filter the solution through a 0.45 µm syringe filter.
-
HPLC Conditions (Example):
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: Isocratic mixture of acetonitrile and water (e.g., 60:40 v/v).[10] For mass spectrometry compatibility, a small amount of formic acid can be used instead of phosphoric acid.[10]
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector at a wavelength where the compound has strong absorbance (e.g., 254 nm or 380 nm).
-
Injection Volume: 10 µL.
-
-
Analysis: Inject the sample and record the chromatogram.
-
Purity Calculation: The purity is calculated based on the area percentage of the main peak relative to the total area of all peaks in the chromatogram.
Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100
NMR Spectroscopy
Objective: To confirm the chemical structure and identify any impurities.
Procedure:
-
Dissolve 5-10 mg of the sample in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube.
-
Acquire the ¹H NMR spectrum.
-
Acquire the ¹³C NMR spectrum.
-
Process the spectra (Fourier transform, phase correction, and baseline correction).
-
Integrate the peaks in the ¹H NMR spectrum and assign the chemical shifts to the corresponding protons in the molecule.
-
Assign the chemical shifts in the ¹³C NMR spectrum to the corresponding carbon atoms.
-
Analyze the spectra for any unexpected peaks, which would indicate the presence of impurities.
By combining these methods, researchers can confidently confirm the purity and identity of synthesized this compound, ensuring the reliability of subsequent experiments and applications.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Organic chemistry - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. people.sabanciuniv.edu [people.sabanciuniv.edu]
- 5. Analysis of primary aromatic amines using precolumn derivatization by HPLC fluorescence detection and online MS identification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. agilent.com [agilent.com]
- 7. chemistry-online.com [chemistry-online.com]
- 8. spectroscopyonline.com [spectroscopyonline.com]
- 9. solubilityofthings.com [solubilityofthings.com]
- 10. Aniline, 2,5-dimethyl-4-nitro- | SIELC Technologies [sielc.com]
Cross-Validation of HPLC and GC-MS Methods for Aniline Derivative Quantification: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The accurate quantification of aniline and its derivatives is crucial in pharmaceutical development, environmental monitoring, and industrial quality control due to their roles as key synthetic intermediates and potential toxicity. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are two of the most powerful and widely employed analytical techniques for this purpose. The choice between them depends on factors such as the analyte's properties, the sample matrix, and the required sensitivity and selectivity.[1] This guide provides an objective comparison of HPLC and GC-MS methods for the quantification of aniline derivatives, supported by experimental data and detailed methodologies to aid in method selection and cross-validation.
Comparative Analysis of HPLC and GC-MS
Both HPLC and GC-MS offer robust solutions for the analysis of aniline derivatives, each with distinct advantages and limitations.
High-Performance Liquid Chromatography (HPLC) is a versatile technique that separates compounds based on their partitioning between a liquid mobile phase and a solid stationary phase.[1] For aniline derivatives, reverse-phase HPLC with UV detection is a common approach.[1]
-
Advantages of HPLC:
-
Suitable for a broad range of aniline derivatives, including those that are non-volatile or thermally labile.[1]
-
Often requires less complex sample preparation, sometimes only simple dilution and filtration.[1][2]
-
Derivatization is frequently not necessary, which simplifies the analytical workflow.[1][3]
-
-
Limitations of HPLC:
Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation power of gas chromatography with the highly selective and sensitive detection of mass spectrometry.
-
Advantages of GC-MS:
-
Limitations of GC-MS:
Quantitative Data Comparison
The following tables summarize typical validation parameters for HPLC and GC-MS methods for the analysis of aniline derivatives, compiled from various studies. These values provide a general comparison of the expected performance of each technique.
Table 1: General Performance Characteristics of HPLC-UV and GC-MS for Aniline Derivative Analysis
| Parameter | HPLC-UV | GC-MS (with Derivatization) |
| Principle | Separation based on polarity, detection by UV absorbance.[2] | Separation based on volatility and polarity, detection by mass-to-charge ratio.[2] |
| Limit of Detection (LOD) | 0.01 - 0.1 µg/mL | 0.1 - 2.0 ng/mL |
| Limit of Quantification (LOQ) | 0.03 - 0.5 µg/mL | 0.5 - 5.0 ng/mL |
| Linearity (r²) | > 0.999 | > 0.99 |
| Precision (%RSD) | < 2% | < 15% |
| Accuracy (% Recovery) | 98 - 102% | 85 - 115% |
| Sample Preparation | Simple dissolution, filtration.[2] | Extraction, derivatization.[2][4] |
| Analysis Time | 10 - 20 minutes | 20 - 40 minutes |
| Selectivity | Good | Excellent (with MS detection).[2] |
| Thermal Stability Required | Not required | Required |
Table 2: Example Method Detection Limits for Specific Aniline Derivatives
| Compound | HPLC-UV (µg/L) | GC-MS (µg/L) |
| Aniline | 0.1 - 0.2 | ~0.1 (with derivatization)[5] |
| o-Nitroaniline | 0.1 - 0.2 | Not specified |
| m-Nitroaniline | 0.1 - 0.2 | Not specified |
| p-Nitroaniline | 0.1 - 0.2 | Not specified |
| 2-Chloroaniline | Not specified | ~0.01 - 0.05 |
| 3,4-Dichloroaniline | Not specified | ~0.01 - 0.05 |
Note: The detection limits are highly dependent on the specific instrumentation, method parameters, and sample matrix.
Experimental Protocols
Detailed methodologies for both HPLC and GC-MS are crucial for reproducible and reliable results. The following are representative protocols for the quantification of aniline derivatives.
HPLC Method Protocol
-
Instrumentation: HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis or Diode Array Detector (DAD).
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size).[6]
-
Mobile Phase: Isocratic or gradient elution with a mixture of acetonitrile or methanol and water (e.g., 60:40 v/v), often with a buffer like formic acid or sulfuric acid.[2][7]
-
Detection Wavelength: 254 nm or the wavelength of maximum absorbance for the specific aniline derivative.[2][6]
-
-
Sample Preparation:
-
Standard Solution: Accurately weigh and dissolve the aniline derivative reference standard in the mobile phase to prepare a stock solution. Perform serial dilutions to create calibration standards.
-
Sample Solution: Depending on the matrix, samples may be prepared by dilution with the mobile phase, followed by filtration through a 0.45 µm syringe filter before injection.[2] For trace analysis, solid-phase extraction (SPE) or liquid-liquid extraction (LLE) may be necessary.[3]
-
GC-MS Method Protocol
-
Instrumentation: Gas chromatograph coupled to a mass spectrometer.
-
Sample Preparation (including Derivatization):
-
Extraction: For aqueous samples, perform a liquid-liquid extraction. Adjust the sample pH to >11 with NaOH, then extract with a solvent like dichloromethane.[8]
-
Derivatization (if required): A common derivatization for anilines is acylation. For instance, after evaporating the extract to dryness, add a derivatizing agent like heptafluorobutyric anhydride (HFBA) in ethyl acetate and heat (e.g., 70°C for 30 minutes).[8] Evaporate the reaction mixture and reconstitute the residue in a suitable solvent for injection.[8]
-
-
Chromatographic Conditions:
-
Column: A low-polarity capillary column (e.g., 5% phenyl-methylpolysiloxane, 30 m x 0.25 mm, 0.25 µm film thickness).[4]
-
Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min).[2][8]
-
Oven Temperature Program: Start at a low temperature (e.g., 60-80°C), hold for 1-2 minutes, then ramp at a controlled rate (e.g., 10-15°C/min) to a final temperature (e.g., 280°C) and hold for several minutes.[2][8]
-
-
Mass Spectrometer Conditions:
Experimental Workflow and Logical Relationships
The following diagram illustrates the cross-validation workflow for HPLC and GC-MS methods for the quantification of aniline derivatives.
Conclusion
The choice between HPLC and GC-MS for the quantification of aniline derivatives is multifaceted.[1] HPLC is a robust and versatile method suitable for a wide range of anilines, often without the need for derivatization.[1] In contrast, GC-MS offers superior sensitivity and specificity, making it the preferred method for trace-level analysis, though it may necessitate an additional derivatization step.[1] A thorough cross-validation of these methods is essential when transitioning between techniques or comparing data from different laboratories to ensure data comparability and reliability.[1] This guide provides the foundational information for researchers to make informed decisions regarding method selection and to design and execute a comprehensive cross-validation study.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. benchchem.com [benchchem.com]
- 5. Gas chromatographic/mass spectrometric identification and quantification of aniline after extraction from serum and derivatization with 4-carbethoxyhexafluorobutyryl chloride, a new derivative - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Sigma-Aldrich [sigmaaldrich.com]
- 7. HPLC Method for Analysis of Aniline on Primesep 100 Column | SIELC Technologies [sielc.com]
- 8. benchchem.com [benchchem.com]
A Comparative Analysis of the Dipole Moments of N,N-dimethyl-4-nitroaniline and its Sterically Hindered Hexamethyl Analogue
This guide provides a detailed comparison of the electric dipole moments of N,N-dimethyl-4-nitroaniline and its highly methylated, sterically hindered derivatives. The addition of methyl groups to the aromatic ring profoundly alters the molecular geometry, which in turn significantly impacts the charge distribution and the overall dipole moment. This analysis is supported by experimental data and established methodologies for dipole moment determination.
Introduction
N,N-dimethyl-4-nitroaniline is a classic example of a "push-pull" system, where an electron-donating group (the dimethylamino group, -N(CH₃)₂) and an electron-withdrawing group (the nitro group, -NO₂) are positioned para to each other on a benzene ring. This arrangement facilitates a strong intramolecular charge transfer (ICT) through the π-conjugated system, resulting in a large ground-state dipole moment.
In contrast, introducing bulky methyl groups ortho to the functional groups (e.g., in N,N,2,3,5,6-hexamethyl-4-nitroaniline or similar polymethylated derivatives) creates significant steric hindrance. This steric strain forces the -N(CH₃)₂ and -NO₂ groups to twist out of the plane of the benzene ring. The loss of planarity disrupts the π-orbital overlap, thereby inhibiting the resonance-based charge transfer and leading to a markedly lower dipole moment.
Quantitative Data Comparison
The following table summarizes the experimentally determined dipole moments for N,N-dimethyl-4-nitroaniline and a representative sterically hindered analogue, N,N,2,4,6-pentamethyl-4-nitroaniline, which effectively demonstrates the principles applicable to a hexamethyl derivative.
| Compound | Molecular Structure | Dipole Moment (μ) in Debye (D) | Key Structural Feature |
| N,N-dimethyl-4-nitroaniline | ![]() | 6.87 D[1] | Near-planar conformation allowing for maximum resonance. |
| N,N,2,4,6-pentamethyl-4-nitroaniline | ![]() | 4.11 D[1] | Sterically hindered, forcing functional groups out of plane. |
Note: N,N,2,4,6-pentamethyl-4-nitroaniline serves as a well-documented experimental analogue for the conceptual "hexamethyl derivative." The steric effects from the ortho-methyl groups are the dominant factor causing the reduction in the dipole moment.
Logical Relationship Diagram
The following diagram illustrates the causal relationship between molecular structure, steric hindrance, resonance, and the resulting dipole moment.
References
Safety Operating Guide
Proper Disposal of 2,5-Dimethyl-4-nitroaniline: A Guide for Laboratory Professionals
The proper disposal of 2,5-Dimethyl-4-nitroaniline is critical to ensure the safety of laboratory personnel and to prevent environmental contamination. This compound is classified as hazardous, and its disposal must be managed through a licensed and approved waste disposal facility.
Immediate Safety and Handling Precautions
Before handling this compound for disposal, ensure that all appropriate personal protective equipment (PPE) is worn. This includes, but is not limited to, chemical-resistant gloves, safety goggles or a face shield, and a lab coat. All handling should be performed in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust particles.
Step-by-Step Disposal Procedure
-
Waste Identification and Segregation:
-
Clearly label the waste container with "Hazardous Waste" and the full chemical name: "this compound".
-
Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your institution's EHS guidelines.
-
-
Containerization:
-
Use a dedicated, compatible, and sealable container for the collection of this compound waste. The original container is often a suitable choice.
-
Ensure the container is in good condition and free from leaks or external contamination.
-
-
Spill Management:
-
In the event of a spill, avoid generating dust.
-
Carefully sweep up the solid material and place it into a designated hazardous waste container.
-
Clean the affected area thoroughly.
-
-
Storage:
-
Store the sealed hazardous waste container in a cool, dry, and well-ventilated area designated for hazardous waste storage.
-
Keep the container away from incompatible materials.
-
-
Arranging for Disposal:
Quantitative Data
The following table summarizes key quantitative data for this compound and a related isomer.
| Property | This compound | 4,5-Dimethyl-2-nitroaniline |
| CAS Number | 3460-29-5[4][5][6] | 6972-71-0 |
| Molecular Formula | C₈H₁₀N₂O₂[4] | C₈H₁₀N₂O₂ |
| Molecular Weight | 166.18 g/mol [4] | 166.18 g/mol |
| Appearance | Light brown to brown solid[7] | Brown powder |
| Melting Point | Not available | 138 - 143 °C / 280.4 - 289.4 °F[1] |
| Flash Point | 142 °C[7] | No information available[1] |
Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound.
References
- 1. fishersci.com [fishersci.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. fishersci.com [fishersci.com]
- 4. Aniline, 2,5-dimethyl-4-nitro- | SIELC Technologies [sielc.com]
- 5. 3460-29-5|this compound|BLD Pharm [bldpharm.com]
- 6. This compound [sobekbio.com]
- 7. This compound CAS#: 3139-05-7 [m.chemicalbook.com]
Personal protective equipment for handling 2,5-Dimethyl-4-nitroaniline
Essential Safety and Handling Guide for 2,5-Dimethyl-4-nitroaniline
This guide provides crucial safety and logistical information for the handling and disposal of this compound, tailored for researchers, scientists, and drug development professionals. The following procedures are designed to ensure a safe laboratory environment by minimizing exposure risk and outlining clear operational and emergency plans.
Hazard Summary
This compound is a chemical compound that, based on data for structurally similar nitroaniline compounds, should be handled as a hazardous substance. Primary risks include toxicity if swallowed, in contact with skin, or if inhaled, and it may cause skin and serious eye irritation.[1][2] It is crucial to use appropriate personal protective equipment (PPE) and follow strict handling protocols.
Personal Protective Equipment (PPE) Requirements
Proper selection and use of PPE are essential to minimize exposure. The following table summarizes the required PPE for handling this compound.
| PPE Category | Specification | Standards/References |
| Eye and Face Protection | Safety glasses with side-shields or chemical safety goggles. A face shield may be required for splash hazards. | Conforms to OSHA's 29 CFR 1910.133 or European Standard EN166.[1][3] |
| Skin Protection | - Gloves: Chemical-resistant gloves (e.g., nitrile, neoprene). Glove material and thickness should be chosen based on the specific operation and duration of handling. Always inspect gloves before use and use proper removal technique.[4] - Protective Clothing: An anti-static lab coat or chemical-resistant apron. For larger quantities or significant exposure risk, impervious protective clothing may be necessary to prevent skin contact.[2][3] | Consult glove manufacturer data for breakthrough times and chemical compatibility. |
| Respiratory Protection | - For handling solids/dust: A NIOSH/MSHA or European Standard EN 149 approved respirator is recommended if dust is generated.[1][3] - For firefighting: A self-contained breathing apparatus (SCBA) is mandatory.[3][4] | Use in a well-ventilated area, preferably a chemical fume hood, to minimize the need for respiratory protection. |
Operational and Disposal Plans
Adherence to the following procedural steps is mandatory when working with this compound.
Experimental Protocol: Safe Handling and Use
-
Engineering Controls and Preparation:
-
Handling the Chemical:
-
After Handling:
Emergency Response Protocol
| Exposure Type | Immediate Action |
| Inhalation | Move the individual to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention.[1][4] |
| Skin Contact | Immediately wash off with soap and plenty of water while removing all contaminated clothing and shoes.[1][2] Seek immediate medical attention.[1] |
| Eye Contact | Rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes.[1] Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[1] |
| Ingestion | Do not induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[1][4] |
| Spill | Evacuate personnel from the spill area. Wear appropriate PPE, including respiratory protection.[4] Dampen the solid spill material to prevent dust formation, then transfer to a suitable, labeled container for disposal.[5] Clean the spill area thoroughly. |
Waste Disposal Plan
Contaminated materials and waste must be handled as hazardous waste.
-
Waste Collection: Collect waste material, including contaminated PPE, in a suitable, labeled, and sealed container.[6] Do not mix with other waste streams.[6]
-
Labeling: Clearly label the hazardous waste container with "HAZARDOUS WASTE" and the chemical name (this compound).[6]
-
Storage: Store waste containers in a designated, well-ventilated area, away from incompatible materials. Keep containers tightly closed.[4]
-
Disposal: Dispose of contents/container to an approved waste disposal plant in accordance with local, regional, and national regulations.[1][2]
Visual Workflow and Relationship Diagrams
The following diagrams illustrate the logical workflow for safe handling and emergency response.
Caption: Workflow for handling this compound.
Caption: Decision tree for emergency response to exposure.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


